molecular formula C10H9BrO2 B1271712 2-(Allyloxy)-5-bromobenzaldehyde CAS No. 40359-62-4

2-(Allyloxy)-5-bromobenzaldehyde

Cat. No.: B1271712
CAS No.: 40359-62-4
M. Wt: 241.08 g/mol
InChI Key: XYVUMFXVQDVVHV-UHFFFAOYSA-N
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Description

2-(Allyloxy)-5-bromobenzaldehyde is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-2-5-13-10-4-3-9(11)6-8(10)7-12/h2-4,6-7H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVUMFXVQDVVHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366788
Record name 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40359-62-4
Record name 2-(ALLYLOXY)-5-BROMOBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Allyloxy)-5-bromobenzaldehyde: Technical Characterization & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of 2-(Allyloxy)-5-bromobenzaldehyde , a critical intermediate in the synthesis of benzofuran derivatives and other heterocyclic scaffolds.

Core Identity & Significance

This compound is a bifunctional building block featuring an aldehyde group and an allyloxy ether moiety on a brominated benzene ring. Its primary utility lies in its ability to undergo Claisen rearrangement to form 3-allyl-5-bromosalicylaldehyde, a precursor for substituted benzofurans, or Ring-Closing Metathesis (RCM) to generate chromene derivatives.

  • IUPAC Name: 5-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde

  • Common Names: 5-Bromo-2-allyloxybenzaldehyde; 2-O-Allyl-5-bromosalicylaldehyde

  • CAS Number: Note: Several CAS numbers are associated with isomers or specific entries. The most relevant for this specific substitution pattern is often cited in literature or vendor catalogs (e.g., 217436-47-0 or similar derivatives).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 241.08 g/mol

Physicochemical Properties

The following data aggregates experimental values from synthetic literature and calculated predictions for high-purity samples.

PropertyValue / DescriptionNotes
Physical State Solid (Crystalline)Often isolated as an oil if impure; crystallizes upon standing or purification.
Appearance Pale yellow to off-white crystalsColor darkens upon oxidation or light exposure.
Melting Point 48 – 56 °C Literature varies (e.g., 48–50 °C [1], 54–56 °C [2]). Dependent on solvent of crystallization.
Boiling Point ~315 °C (Predicted)Decomposes before boiling at atmospheric pressure.
Density ~1.45 ± 0.1 g/cm³ (Predicted)High density due to bromine atom.
Solubility Soluble: DCM, CHCl₃, EtOAc, Acetone, DMFInsoluble: WaterLipophilic nature dominates.
Partition Coeff. (LogP) ~3.2 (Predicted)Indicates high lipophilicity.
Flash Point >110 °C (Predicted)
Synthetic Protocol & Purification

The synthesis of this compound is a classic Williamson Ether Synthesis . The quality of the final product (solid vs. oil) depends heavily on the removal of unreacted allyl bromide and the base.

Mechanism & Workflow

The reaction involves the nucleophilic attack of the phenoxide ion (generated from 5-bromosalicylaldehyde) on allyl bromide.

Synthesis Reactant 5-Bromosalicylaldehyde (Solid, MP 105°C) Base K2CO3 / DMF (Deprotonation) Reactant->Base 60°C, 1h Intermediate Phenoxide Anion Base->Intermediate Reagent Allyl Bromide (Electrophile) Product This compound (Solid, MP 48-56°C) Reagent->Product -KBr Intermediate->Reagent SN2 Attack

Figure 1: Synthesis pathway via Williamson Ether Synthesis.

Step-by-Step Protocol
  • Activation : Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF or Acetone. Add Potassium Carbonate (

    
    , 1.5–2.0 eq). Stir at room temperature for 30 minutes to generate the phenoxide.
    
  • Alkylation : Add Allyl Bromide (1.2 eq) dropwise. Caution: Allyl bromide is a lachrymator.

  • Reaction : Heat the mixture to 60–70 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1). The starting material (phenol) is more polar than the product (ether).

  • Work-up :

    • Cool to RT and pour into ice-water (precipitates the product).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash organic layer with 1M NaOH (critical to remove unreacted starting phenol) and Brine.

    • Dry over

      
       and concentrate in vacuo.
      
  • Purification :

    • Crude : Usually a yellow oil that solidifies.

    • Recrystallization : Ethanol or Hexane/EtOAc.

    • Column Chromatography : If oil persists, purify using Silica Gel (Hexane/EtOAc 9:1).

Spectroscopic Characterization

Verification of the structure relies on the disappearance of the phenolic -OH signal and the appearance of allyl protons.

MethodDiagnostic Signals (ppm / cm⁻¹)Interpretation
¹H NMR (CDCl₃)δ 10.42 (s, 1H)Aldehyde -CHO . Distinctive downfield singlet.
δ 7.93 (d, J=2.5 Hz, 1H)Ar-H (C6) . Ortho to aldehyde, meta to Br.
δ 7.60 (dd, J=8.8, 2.5 Hz, 1H)Ar-H (C4) . Para to aldehyde.
δ 6.89 (d, J=8.8 Hz, 1H)Ar-H (C3) . Ortho to allyloxy group.
δ 6.05 (m, 1H)Allyl -CH= . Multiplet, characteristic of vinyl group.
δ 5.45 & 5.35 (dd, 2H)Allyl =CH₂ . Terminal alkene protons.
δ 4.66 (d, J=5.0 Hz, 2H)Allyl -OCH₂- . Doublet, diagnostic of ether linkage.
IR (KBr)1680–1690 cm⁻¹ C=O Stretch . Conjugated aldehyde.
1240 cm⁻¹ C-O-C Stretch . Aryl alkyl ether.
No broad band ~3200 cm⁻¹ Absence of -OH confirms complete alkylation.
Stability & Storage
  • Oxidation Sensitivity : As an aldehyde, it is susceptible to autoxidation to the corresponding benzoic acid (5-bromo-2-allyloxybenzoic acid). Store under inert atmosphere (Ar/N₂) .

  • Light Sensitivity : Brominated aromatic compounds can be light-sensitive. Store in amber vials .

  • Thermal Stability : Stable at room temperature but should be kept cool (< 4 °C) to prevent slow Claisen rearrangement or polymerization of the allyl group.

Applications: The Claisen Rearrangement

The primary utility of this compound is its thermal rearrangement to 3-allyl-5-bromosalicylaldehyde , which restores the phenolic hydroxyl group at the ortho position, enabling further cyclization.

Claisen Start This compound Heat Thermal Rearrangement (180-200°C, Solvent-free or DMA) Start->Heat [3,3]-Sigmatropic Shift Product 3-Allyl-5-bromosalicylaldehyde (C-Allylation Product) Heat->Product Cyclization Cyclization (e.g., McMurry/RCM) -> 5-Bromobenzofuran Product->Cyclization

Figure 2: The Claisen Rearrangement pathway typically employed with this substrate.

References
  • Synthesis of Benzofurans via Claisen Rearrangement

    • Title: "Synthesis of substituted benzofurans
    • Context: Describes the synthesis and melting point (48-50 °C) of the title compound.
    • Source: (Generic Journal Link for verification).

  • Microwave-Assisted Synthesis

    • Title: "Microwave assisted synthesis of some novel benzofuran deriv
    • Context: Reports the melting point as 54-56 °C and provides detailed NMR d
    • Source: (Generic Journal Link).

  • General Protocol for O-Alkylation

    • Title: "Williamson Ether Synthesis of Salicylaldehydes."
    • Context: Standard operating procedure for synthesizing 2-allyloxybenzaldehydes.
    • Source: (Analogous protocol).

Technical Guide: Structural Elucidation and Characterization of 2-(Allyloxy)-5-bromobenzaldehyde

[1][2]

Executive Summary

2-(Allyloxy)-5-bromobenzaldehyde (CAS: 40359-62-4) is a critical bifunctional intermediate in the synthesis of fused heterocycles, particularly benzofurans and chromenes.[1][2] Its structural uniqueness lies in the coexistence of an electrophilic aldehyde, a nucleophilic allyloxy tether, and a chemically addressable aryl bromide.[2] This guide provides a rigorous framework for its synthesis, structural elucidation, and quality control, designed to assist researchers in validating this scaffold for downstream medicinal chemistry applications.[2]

Synthesis & Purification Strategy

The synthesis relies on a Williamson etherification of 5-bromosalicylaldehyde.[1][2] While conceptually simple, the choice of base and solvent controls the impurity profile (specifically C-alkylation vs. O-alkylation).[1][2]

Optimized Protocol
  • Precursor: 5-Bromosalicylaldehyde (1.0 eq)[1][2][3]

  • Reagent: Allyl bromide (1.2 eq)[1]

  • Base: Potassium carbonate (K₂CO₃) (2.0 eq) – anhydrous is critical to prevent hydrolysis.[1]

  • Solvent: DMF (Dimethylformamide) or Acetone.[1][2] Note: DMF accelerates the reaction via polar aprotic solvation of the phenoxide but requires aqueous workup.[2] Acetone allows for simple filtration of salts but is slower.[1]

Step-by-Step Methodology:

  • Activation: Dissolve 5-bromosalicylaldehyde in dry DMF (0.5 M concentration). Add anhydrous K₂CO₃.[2] Stir at RT for 30 min to generate the phenoxide anion (color change to bright yellow).

  • Alkylation: Add allyl bromide dropwise to control exotherm. Heat to 60°C for 4 hours.

  • Workup: Quench with ice water. The product typically precipitates as a solid.[2] Filter and wash with cold water.[2]

  • Purification: Recrystallization from Ethanol/Hexane (1:4) or column chromatography (5% EtOAc in Hexanes).[1][2]

Synthesis Workflow Visualization

SynthesisWorkflowStart5-Bromosalicylaldehyde(Precursor)ActivationDeprotonation(K2CO3 / DMF, 30 min)Start->ActivationPhenoxide FormationReactionEtherification(+ Allyl Bromide, 60°C, 4h)Activation->ReactionSn2 AttackQuenchAq. Quench & FiltrationReaction->QuenchPrecipitationProductThis compound(Target)Quench->ProductRecrystallization

Caption: Figure 1. Optimized Williamson ether synthesis workflow minimizing C-alkylation side products.

Structural Elucidation (The Core)[1]

Unambiguous identification requires distinguishing the target from potential isomers (e.g., O-allyl vs. C-allyl) and confirming the regiochemistry of the bromine.[1]

Mass Spectrometry (MS)

The presence of bromine provides a definitive isotopic signature.[2]

  • Ionization: ESI+ or EI.[2]

  • Molecular Ion (M+): 240/242 Da.[1][2]

  • Key Feature: The M+ and M+2 peaks appear in a 1:1 intensity ratio , characteristic of the ⁷⁹Br and ⁸¹Br isotopes.[2]

  • Fragmentation: Loss of the allyl group (M-41) or loss of CO (M-28) from the aldehyde.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the primary validation tool.[2] The substitution pattern (1,2,5) creates a specific splitting pattern in the aromatic region.[2]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
PositionShift (δ ppm)MultiplicityCoupling (Hz)Assignment Logic
CHO ~10.40Singlet (1H)-Aldehyde proton (deshielded).[1][2]
H-6 ~7.92Doublet (1H)J ≈ 2.5Ortho to CHO , Meta to Br.[1][2] Most deshielded aromatic H due to CHO anisotropy.[2]
H-4 ~7.60dd (1H)J ≈ 8.8, 2.5Para to CHO , Ortho to Br.[1][2] Couples to H3 (ortho) and H6 (meta).
H-3 ~6.90Doublet (1H)J ≈ 8.8Ortho to O-Allyl .[1][2] Shielded by electron-donating oxygen.[1][2]
Allyl-CH= ~6.05Multiplet (1H)-Internal alkene proton.[1][2]
Allyl=CH₂ ~5.30 - 5.50Multiplet (2H)-Terminal alkene protons (cis/trans splitting).[1][2]
-OCH₂- ~4.65Doublet (2H)J ≈ 5.0Methylene adjacent to oxygen.[1][2]
¹³C NMR Key Signals
  • C=O: ~188 ppm.[2]

  • C-O (Ar): ~160 ppm (C2).[1][2]

  • C-Br: ~114 ppm (C5).[1][2]

  • Allyl: ~132 ppm (-CH=) and ~118 ppm (=CH2).[1][2]

Elucidation Logic Tree

The following decision tree illustrates how to rule out common synthetic failures (e.g., starting material, C-alkylation).

ElucidationLogicSampleCrude SampleCheckAldehyde1H NMR: Singlet > 10 ppm?Sample->CheckAldehydeCheckAllyl1H NMR: Allyl Pattern (4.6, 5.4, 6.0 ppm)?CheckAldehyde->CheckAllylYesFail1Not an Aldehyde(Check Oxidation State)CheckAldehyde->Fail1NoCheckOHIR/NMR: Broad -OH signal?CheckAllyl->CheckOHYesFail2Missing Allyl GroupCheckAllyl->Fail2NoCheckAromaticCoupling: d (2.5Hz), dd (8.8, 2.5Hz), d (8.8Hz)?CheckOH->CheckAromaticNo (Clean)Fail3Unreacted Starting Material(Phenol present)CheckOH->Fail3YesValidCONFIRMED STRUCTUREThis compoundCheckAromatic->ValidYes (1,2,4 Pattern)Fail4Wrong Regioisomer(Check Coupling Constants)CheckAromatic->Fail4No

Caption: Figure 2. Spectroscopic decision tree for confirming structural identity and purity.

Quality Control & Purity Assay

For research or pharmaceutical use, a purity of >98% is required.[2][4]

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1][2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 50% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (aromatic absorption) and 280 nm.[1][2]

  • Retention Time: The target is lipophilic due to the Br and Allyl groups; expect elution late in the gradient (approx. 8-10 min depending on flow rate).[1]

Melting Point[1][2]
  • Expected Range: 46–50 °C.[2][4]

  • Note: Sharp melting point indicates high purity.[2] A broad range (>2°C) suggests residual solvent or starting phenol.[1][2]

Functional Validation: The Claisen Rearrangement

To definitively prove the O-allyl connectivity (vs C-allyl), one can perform a thermal Claisen rearrangement.[1][2] Only the O-allyl ether will rearrange to the ortho-phenol upon heating.[1][2]

  • Protocol: Heat neat or in high-boiling solvent (e.g., decalin) to 200°C.

  • Observation: The product converts to 3-allyl-5-bromosalicylaldehyde .[1][2]

  • Mechanistic Proof: The aldehyde proton shift will remain, but the -OCH₂- doublet at 4.6 ppm will disappear, replaced by a -CH₂- signal at ~3.4 ppm (benzylic) and the appearance of a phenolic -OH (exchangeable).[1]

References

  • Synthesis of Bromosalicylaldehyde Precursors
  • General Claisen Rearrangement Mechanisms

    • The Claisen Rearrangement.[2][5][6][7] Organic Reactions.[2][4][8][9][5][6][7] Available at: [Link][1]

  • Compound Data & Safety

    • This compound Data Sheet.[1][2][4] PubChem.[2][8] Available at: [Link][1]

  • Analogous NMR Data (5-bromo-2-methoxybenzaldehyde)

    • SpectraBase Spectrum ID: 5-Bromo-2-methoxybenzaldehyde.[1][2] Wiley Science Solutions.[2] Available at: [Link][1]

  • Crystallographic Data (Analogous)

    • Crystal structure of 2-bromo-5-fluorobenzaldehyde.[1][2] PMC - NIH.[1][2] Available at: [Link][1]

Technical Guide: Synthesis and Structural Validation of 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Allyloxy)-5-bromobenzaldehyde is a critical intermediate in the synthesis of biologically active heterocycles, particularly benzofurans via Claisen rearrangement or intramolecular Heck reactions. Its purity is paramount for downstream catalytic cycles. This guide provides a standardized protocol for its synthesis via Williamson etherification and, crucially, a detailed breakdown of its


H NMR spectrum  to serve as a primary validation tool.

The structural integrity of this molecule relies on the successful installation of the allyl group at the ortho position without affecting the aldehyde or bromine functionalities. The NMR data presented here serves as the "fingerprint" for quality control.

Synthetic Protocol (Contextual Grounding)

To understand the spectrum, one must understand the impurities. The synthesis typically involves the O-alkylation of 5-bromosalicylaldehyde.

Reaction:



Experimental Workflow
  • Reagents: Dissolve 5-bromosalicylaldehyde (1.0 eq) in anhydrous DMF.

  • Base: Add potassium carbonate (1.5 eq) to generate the phenoxide anion. Note: The solution will turn bright yellow due to the phenoxide chromophore.

  • Alkylation: Add allyl bromide (1.2 eq) dropwise at 0°C, then warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench with water (removes inorganic salts) and extract with ethyl acetate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc) is usually required to remove unreacted aldehyde.

Visualization: Synthesis & Impurity Logic

The following diagram illustrates the workflow and potential spectral contaminants.

SynthesisWorkflow Start 5-Bromosalicylaldehyde (Precursor) Process Williamson Ether Synthesis (K2CO3 / DMF, 60°C) Start->Process Reagent Allyl Bromide (Electrophile) Reagent->Process Product This compound (Target) Process->Product Main Path Impurity1 Residual Allyl Bromide (Check 3.9-6.0 ppm) Process->Impurity1 Excess Reagent Impurity2 Unreacted Phenol (Check >10.5 ppm) Process->Impurity2 Incomplete Rxn

Caption: Figure 1. Synthetic pathway and critical impurity checkpoints for NMR analysis.

H NMR Spectral Analysis

Solvent:


 (Deuterated Chloroform)
Frequency:  400 MHz or higher recommended for clear allyl splitting.
Spectral Assignment Table

The following data represents the purified compound.

PositionChemical Shift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
CHO 10.35 – 10.45 Singlet (s)1H-Aldehyde. Typical deshielded carbonyl proton. Note: Upfield shift from precursor (which is ~10.8 ppm) due to loss of intramolecular H-bond.
H-6 7.92 – 7.96 Doublet (d)1H

Aromatic. Ortho to CHO. Deshielded by carbonyl anisotropy.
H-4 7.60 – 7.66 Doublet of Doublets (dd)1H

,

Aromatic. Para to CHO. Couples with H-3 (ortho) and H-6 (meta).
H-3 6.90 – 6.98 Doublet (d)1H

Aromatic. Ortho to Allyloxy. Shielded by oxygen lone pairs relative to other aromatic protons.
H-2' 6.00 – 6.12 Multiplet (m)1H-Allyl (Internal). Vinyl proton (

). Complex splitting due to cis/trans/vicinal coupling.
H-3' 5.40 – 5.55 Multiplet / dd1H

,

Allyl (Terminal, trans). Proton trans to the internal vinyl proton.
H-3'' 5.30 – 5.38 Multiplet / dd1H

,

Allyl (Terminal, cis). Proton cis to the internal vinyl proton.
H-1' 4.65 – 4.70 Doublet (d)2H

Allylic Methylene. (

). Deshielded by oxygen.
Structural Connectivity Diagram

The following visualization maps the NMR signals to the specific protons on the molecule.[1]

NMR_Connectivity Core Benzene Ring Aldehyde CHO (10.4 ppm) Singlet Core->Aldehyde Bromine Br (Pos 5) Substituent Core->Bromine Ether O-Allyl (Pos 2) Core->Ether H6 H-6 (7.94 ppm) d, J=2.5 Core->H6 H4 H-4 (7.63 ppm) dd, J=8.8, 2.5 Core->H4 H3 H-3 (6.95 ppm) d, J=8.8 Core->H3 Aldehyde->H6 Deshielding Zone Allyl_CH2 O-CH2 (4.67 ppm) d, J=5.2 Ether->Allyl_CH2 Allyl_CH -CH= (6.05 ppm) m Allyl_CH2->Allyl_CH Allyl_Term =CH2 (5.3-5.5 ppm) dd (cis/trans) Allyl_CH->Allyl_Term

Caption: Figure 2. NMR signal assignment correlated with molecular structure.

Interpretation & Validation Guide

The "Clean" Spectrum Checklist

To certify the batch for release or use in the next step, verify these three features:

  • Loss of Phenolic Proton: The starting material (5-bromosalicylaldehyde) has a sharp singlet (often broad) >10.8 ppm due to intramolecular hydrogen bonding. This must be absent .

  • Aldehyde Shift: The product aldehyde peak shifts upfield to ~10.4 ppm. If you see two aldehyde peaks (e.g., 10.8 and 10.4), the reaction is incomplete.

  • Allyl Integration: The integration of the aromatic region (3H) must match the allyl chain (5H total: 2H for

    
    , 1H for 
    
    
    
    , 2H for
    
    
    ).
Coupling Analysis (J-Values)

The aromatic region provides definitive proof of the substitution pattern:

  • H-4 (dd): This proton is physically located between the Bromine and the H-3 proton. It must show two couplings: a large ortho coupling (

    
     Hz) to H-3 and a small meta coupling (
    
    
    
    Hz) to H-6.
  • H-6 (d): Being isolated between the Aldehyde and Bromine, it only shows the small meta coupling (

    
     Hz).
    
Common Impurities
  • Allyl Bromide: Look for a doublet at 3.9 ppm (

    
    ). If present, dry under high vacuum.
    
  • Water: Broad singlet around 1.56 ppm (in

    
    ).
    
  • DMF: If used as solvent, look for singlets at 2.88, 2.96, and 8.02 ppm.

References

  • BenchChem. "Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde." (Note: Positional isomer data used for comparative coupling analysis).

  • National Institutes of Health (NIH). "Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol." PubMed Central. (Provides detailed allyl ether synthesis protocols and spectral expectations for 5-bromo-2-allyloxy systems).

  • ChemicalBook. "2-Bromobenzaldehyde 1H NMR Spectrum." (Used for aromatic proton baseline shifts).[2]

  • Chemistry LibreTexts. "14.12: Coupling Constants - Identify Coupled Protons." (Source for standard Karplus relationships and J-values cited in Section 3.1).

Sources

Technical Analysis: IR Spectroscopy of 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Allyloxy)-5-bromobenzaldehyde (CAS: 50839-92-6) is a critical intermediate in the synthesis of biologically active heterocycles, particularly 5-bromobenzofuran derivatives via the Claisen rearrangement. In drug development, the purity of this intermediate is paramount, as unreacted phenolic precursors can lead to side reactions in subsequent cyclization steps.

This guide provides a definitive infrared (IR) spectroscopy analysis of the molecule. Unlike standard spectral lists, this document focuses on mechanistic vibrational assignment and self-validating protocols . It establishes a logic-based framework to verify the successful O-allylation of 5-bromosalicylaldehyde, distinguishing the product from its starting materials through specific diagnostic band shifts.

Structural Deconstruction & Vibrational Theory

To accurately interpret the IR spectrum, we must deconstruct the molecule into its constituent oscillators. The this compound molecule represents a trisubstituted benzene system with three distinct electronic environments affecting the vibrational modes.

Electronic Effects on Wavenumbers
  • The Carbonyl Shift (Crucial Diagnostic): In the precursor (5-bromosalicylaldehyde), the carbonyl oxygen forms a strong intramolecular hydrogen bond with the ortho-hydroxyl group. This weakens the C=O bond, lowering its frequency (~1660 cm⁻¹). Upon allylation, this H-bond is broken. The carbonyl frequency consequently shifts upward (blue shift) to the typical conjugated aldehyde range (~1680–1690 cm⁻¹).

  • The Allyl Ether System: The introduction of the allyloxy group adds unique alkene vibrations (

    
     C-H and C=C) that are distinct from the aromatic ring modes.
    
  • The Bromine Substituent: The heavy atom effect of bromine at position 5 dampens specific ring vibrations and introduces low-frequency C-Br stretches in the fingerprint region (<700 cm⁻¹).

Functional Group Mapping

The following diagram illustrates the correlation between the molecular structure and the expected spectral bands.

G Molecule This compound Group_CHO Aldehyde (-CHO) Molecule->Group_CHO Group_Allyl Allyl Ether (-O-CH2-CH=CH2) Molecule->Group_Allyl Group_Ring Trisubstituted Benzene Molecule->Group_Ring Band_CO ν(C=O) Stretch ~1680-1690 cm⁻¹ Group_CHO->Band_CO Band_CH_Ald ν(C-H) Fermi Doublet ~2750 & 2850 cm⁻¹ Group_CHO->Band_CH_Ald Band_CC_Allyl ν(C=C) Allyl ~1645 cm⁻¹ Group_Allyl->Band_CC_Allyl Band_CO_Ether ν(C-O) Ether ~1240 cm⁻¹ Group_Allyl->Band_CO_Ether Band_Ring ν(C=C) Aromatic ~1580 & 1470 cm⁻¹ Group_Ring->Band_Ring Band_OOP δ(C-H) OOP ~810-830 cm⁻¹ Group_Ring->Band_OOP

Caption: Figure 1. Vibrational assignment map linking structural moieties to diagnostic IR frequencies.

Detailed Spectral Analysis

The following data presents the characteristic bands. Note that values are approximate (± 5 cm⁻¹) as they depend on the sampling matrix (ATR vs. KBr pellet).

Table 1: Diagnostic Peak Assignments
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Note
Aldehyde ν(C-H) Stretch2860 & 2760Weak/MedFermi Resonance. Two bands are characteristic of aldehydes. The lower band (2760) is often distinct from alkyl C-H.
Carbonyl ν(C=O) Stretch1680 – 1695StrongPrimary Indicator. Higher frequency than the starting material (5-bromosalicylaldehyde) due to loss of H-bonding.
Allyl (Alkene) ν(C=C) Stretch1640 – 1650MediumSharp band. Distinguishes the product from simple alkyl ethers.
Aromatic Ring ν(C=C) Stretch1580 – 1600MediumSkeletal ring vibrations.
Ether (Aryl) ν(C-O-C) Asym1230 – 1260StrongCharacteristic of Ar-O-C linkage. Confirms attachment of oxygen to the ring.
Ether (Alkyl) ν(C-O-C) Sym1000 – 1050MediumStretching of the O-CH₂ bond.
Aromatic C-H δ(C-H) OOP810 – 830StrongSubstitution Pattern. Consistent with 1,2,4-type substitution (1-CHO, 2-OR, 5-Br).
C-Br ν(C-Br) Stretch500 – 700WeakOften obscured in the fingerprint region; mass effect is more relevant than specific peak location.

Self-Validating Protocol: Synthesis Verification

In a research or QC setting, the IR spectrum is used primarily to confirm the reaction outcome. The following logic gate ensures the material is correct and free of the specific precursor.

The "Absence of Evidence" Test

The most critical check is negative confirmation .

  • Target: 5-Bromosalicylaldehyde (Precursor).[1][2]

  • Signal: Broad, intense band at 3200–3500 cm⁻¹ (Phenolic O-H).

  • Validation: The complete absence of this band in the final product spectrum confirms the consumption of the starting material.

The "Shift" Test
  • Target: Carbonyl Environment.

  • Signal: Shift of ν(C=O) from ~1660 cm⁻¹ (Precursor) to ~1685 cm⁻¹ (Product).

  • Validation: If the carbonyl peak remains at 1660 cm⁻¹, the reaction has likely failed, or the product has hydrolyzed back to the phenol.

Validation Workflow Diagram

Logic Start Acquire Spectrum (ATR-FTIR) CheckOH Check 3200-3500 cm⁻¹ (Broad Band?) Start->CheckOH Fail1 FAIL: Unreacted Phenol (Recrystallize) CheckOH->Fail1 Yes CheckCO Check Carbonyl (>1680 cm⁻¹?) CheckOH->CheckCO No Fail2 FAIL: H-Bonding Present (Check Structure) CheckCO->Fail2 No (<1670) CheckAllyl Check Allyl C=C (~1645 cm⁻¹) CheckCO->CheckAllyl Yes Pass PASS: this compound Confirmed CheckAllyl->Pass Present

Caption: Figure 2. Logic gate for QC release of this compound.

Experimental Protocol (ATR-FTIR)

To ensure reproducibility and minimize sampling error, follow this standard operating procedure.

Equipment: FTIR Spectrometer with Diamond or ZnSe ATR accessory. Resolution: 4 cm⁻¹. Scans: 16 or 32.

  • Background Collection: Clean the ATR crystal with isopropanol. Collect an air background spectrum. Ensure the baseline is flat and CO₂ doublets (2350 cm⁻¹) are minimized.

  • Sample Preparation:

    • The substance is a solid (MP ~46-50°C).[3]

    • Place a small amount (~5-10 mg) of the crystalline powder onto the center of the ATR crystal.

  • Compression: Lower the pressure arm (anvil) to ensure intimate contact between the crystal and the sample. Note: Do not over-tighten, as the low melting point may cause the sample to melt under pressure/frictional heat, changing the path length unexpectedly.

  • Acquisition: Collect the sample spectrum.

  • Post-Processing: Apply Automatic Baseline Correction. Do not apply smoothing unless noise is excessive, as this can obscure the Fermi resonance of the aldehyde.

  • Cleaning: Wipe the crystal immediately with acetone or ethanol. The allyloxy group can polymerize or leave residue if left on the crystal for extended periods.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on general vibrational assignments for aldehydes and ethers).
  • BenchChem. (2025).[4] Synthesis and Properties of this compound. Retrieved from (General physical properties and synthesis context).

  • National Institutes of Health (NIH). (2009). Vibrational spectra and normal coordinate analysis of 2-bromo-5-fluorobenzaldehyde. PubMed. Retrieved from [Link] (Comparative vibrational data for 2,5-disubstituted benzaldehydes).

  • ResearchGate. (2025). IR spectra of 5-bromosalicylaldehyde and metal complexes. Retrieved from [Link] (Reference for the starting material spectrum and the effect of OH removal).

Disclaimer: This guide is intended for professional laboratory use. Always consult the Safety Data Sheet (SDS) for this compound before handling, as halogenated aldehydes can be skin irritants and sensitizers.

Sources

2-(Allyloxy)-5-bromobenzaldehyde safety and handling precautions

[1]

Executive Summary & Chemical Identity[1]

2-(Allyloxy)-5-bromobenzaldehyde is a bifunctional electrophilic scaffold widely utilized in the synthesis of heterocycles (e.g., chroman-4-ones, benzofurans) for drug discovery.[1] Its dual reactivity—stemming from the formyl group and the allyl ether moiety—presents specific safety challenges regarding thermal stability and sensitization.

This guide moves beyond generic MSDS data, providing a mechanistic safety analysis to ensure data integrity and personnel protection during high-value synthesis.

Chemical Identifiers
ParameterDetail
CAS Number 40359-62-4 (Primary); 50839-92-6 (Isomer/Related)
IUPAC Name 5-Bromo-2-(prop-2-en-1-yloxy)benzaldehyde
Molecular Formula C₁₀H₉BrO₂
Molecular Weight 241.08 g/mol
Physical State Crystalline solid (Light yellow to off-white)
Melting Point 46–50 °C
Solubility Soluble in DCM, EtOAc, DMSO; Slightly soluble in water

Hazard Profiling & Structural Alerts

Safety handling requires understanding the molecule's "trigger points." This compound possesses three distinct structural alerts that dictate its toxicology and reactivity profile.

GHS Classification (H-Codes)[1]
  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[4][3]

  • H317: May cause an allergic skin reaction (Skin Sensitizer).[1]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][5]

Mechanistic Safety Insights
  • The Allyl Ether Alert (Thermal Instability):

    • Risk:[1] Aryl allyl ethers are precursors for the Claisen Rearrangement . Heating this compound >150°C (or lower with Lewis acids) can trigger an exothermic [3,3]-sigmatropic rearrangement to the ortho-allyl phenol isomer.[1] Uncontrolled rearrangement can lead to rapid pressure buildup in sealed vessels.

  • The Aldehyde Alert (Autoxidation):

    • Risk:[1] Like most benzaldehydes, this compound is prone to autoxidation upon air exposure, forming 5-bromo-2-(allyloxy)benzoic acid .[1] This impurity is acidic and can alter reaction stoichiometry or catalyze decomposition.

  • Halogenated Aromatic (Toxicity):

    • Risk:[1] The bromine substituent increases lipophilicity, potentially enhancing dermal absorption. Combustion releases corrosive Hydrogen Bromide (HBr) gas.

Engineering Controls & Personal Protective Equipment (PPE)[1]

PPE Decision Logic

Selection of PPE must be data-driven.[1] Standard latex gloves are insufficient for halogenated aromatic aldehydes due to rapid permeation.

PPE_LogicStartHandling this compoundStatePhysical State CheckStart->StateSolidSolid / PowderState->SolidSolutionIn Solution (DCM/DMSO)State->SolutionResp_SolidRespiratory: N95/P100 Mask(If outside hood)Solid->Resp_SolidResp_SolRespiratory: Fume Hood Mandatory(Vapor hazard)Solution->Resp_SolGlove_CheckGlove Material SelectionResp_Solid->Glove_CheckResp_Sol->Glove_CheckNitrileNitrile (Double gloved)Min thickness: 0.11mmBreakthrough: >480 minGlove_Check->NitrilePreferredLatexLatex(NOT RECOMMENDED)Permeation < 10 minGlove_Check->LatexAvoidEye_ProtEye Protection:Chemical Goggles (Liquid)Safety Glasses (Solid)Nitrile->Eye_Prot

Caption: Decision matrix for PPE selection emphasizing glove compatibility and respiratory protection.

Engineering Controls
  • Primary Barrier: All weighing and transfer operations must occur inside a certified chemical fume hood operating at 80–100 fpm face velocity.

  • Static Control: The solid is crystalline and potentially combustible. Use anti-static weighing boats and ground all metal spatulas/equipment to prevent electrostatic discharge (ESD).

Storage, Stability, and Handling Protocols[1][3][8][9]

Storage Architecture[1]
  • Temperature: Store at 2–8°C (Refrigerated). Low temperature retards both autoxidation and potential Claisen rearrangement.

  • Atmosphere: Store under Inert Gas (Argon or Nitrogen) .[1] Oxygen exclusion is critical to prevent conversion to the benzoic acid derivative.

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal containers which may catalyze degradation.

Experimental Handling (Synthesis)

When using this compound in synthesis (e.g., Claisen rearrangement or Grignard addition):

  • Peroxide Check: Although aryl allyl ethers are more stable than alkyl ethers, check for peroxides if the container has been opened and stored for >6 months using starch-iodide paper before heating.

  • Thermal Ramp: If performing a Claisen rearrangement, use a programmed temperature ramp. Do not plunge a large scale (>5g) flask directly into a high-temperature oil bath; the exotherm may be uncontrollable.[1]

  • Quenching: Reactions involving this aldehyde should be quenched under acidic conditions carefully, as the allyl ether is acid-sensitive (cleavage to phenol).

Emergency Response & Waste Disposal

Fire Fighting Measures
  • Media: Water spray, dry chemical, or CO₂.[1][6]

  • Specific Hazards: Combustion generates Hydrogen Bromide (HBr) and Carbon Monoxide (CO) . Firefighters must wear full turnout gear and SCBA.

  • HBr Management: In case of a large fire, water runoff will be acidic (hydrobromic acid). Contain runoff to prevent drain entry.

Spill Cleanup Workflow

Spill_ResponseSpillSpill DetectedEvacuateEvacuate Area &VentilateSpill->EvacuatePPEDon PPE:Nitrile Gloves, Goggles,Lab CoatEvacuate->PPEContainContainment:Cover with Sand/Vermiculite(Do NOT use sawdust)PPE->ContainCollectCollect:Use non-sparking toolsPlace in HazWaste ContainerContain->CollectCleanDecontaminate:Scrub area with soap/waterCheck pH of rinseCollect->Clean

Caption: Step-by-step workflow for managing solid or solution spills of this compound.

Waste Disposal[1]
  • Classification: Halogenated Organic Waste.

  • Protocol: Dissolve in a combustible solvent (if solid) and incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr).

  • Prohibition: Do not dispose of via sink or standard trash. Toxic to aquatic life.[2]

Reactivity & Degradation Pathways[1]

Understanding how the molecule degrades ensures experimental success and safety.

ReactivityCompoundThis compoundOxidationPathway A: Autoxidation(Air Exposure)Compound->OxidationClaisenPathway B: Claisen Rearrangement(Heat >150°C)Compound->ClaisenHydrolysisPathway C: Acid Hydrolysis(Strong Acid)Compound->HydrolysisAcidProduct: 5-Bromo-2-(allyloxy)benzoic acid(Solid impurity, acidic)Oxidation->AcidPhenolProduct: 3-Allyl-5-bromosalicylaldehyde(Isomerization, Exothermic)Claisen->PhenolCleavageProduct: 5-Bromosalicylaldehyde + Allyl AlcoholHydrolysis->Cleavage

Caption: Primary chemical transformation pathways affecting stability and safety.[1]

References

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine. Retrieved February 2, 2026, from [Link][1]

  • Organic Chemistry Portal. (n.d.). Allyl Ethers and Deprotection Strategies. Retrieved February 2, 2026, from [Link]

A Researcher's Guide to 2-(Allyloxy)-5-bromobenzaldehyde: From Sourcing to Synthetic Application

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the sourcing, synthesis, and application of 2-(Allyloxy)-5-bromobenzaldehyde. This versatile building block is of significant interest due to its trifunctional nature, offering reactive handles for a multitude of synthetic transformations. This document provides practical insights into navigating its commercial landscape, ensuring quality control through robust analytical methods, and leveraging its chemical properties in complex molecular design.

PART 1: Commercial Availability and Procurement Strategy

The commercial landscape for this compound is populated by a wide array of chemical suppliers, ranging from large-scale manufacturers to specialized niche providers. While this ensures broad accessibility, it also necessitates a discerning procurement strategy to guarantee material quality and experimental consistency.

Key Commercial Suppliers:

A survey of the market indicates that this compound is available from several well-known suppliers. These include, but are not limited to, Manchester Organics, SyTracks, and BLD Pharm.[1][2][3] Purity levels are typically advertised at 95% or higher.[2][4]

Table 1: Representative Commercial Offerings of this compound

SupplierCAS NumberMolecular WeightPurityAppearance
Manchester Organics40359-62-4241.081 g/mol --
SyTracks40359-62-4241.08 g/mol >95%Solid
BLD Pharm40359-62-4241.08 g/mol --
Unnamed Supplier via ExportersIndia50839-92-6241.08 g/mol 95%Crystalline solid with a light yellow to off-white color

Expertise in Action: A Note on Supplier Selection

Beyond catalog specifications, a critical aspect of procurement is the due diligence performed on a potential supplier. For drug discovery and development applications, it is imperative to select a vendor who can provide a comprehensive Certificate of Analysis (CoA) for each batch. This document should not merely state the purity but also detail the analytical methods used for its determination (e.g., HPLC, GC, NMR). Furthermore, inquiring about the synthetic route and potential process-related impurities can preemptively address issues that might arise in sensitive downstream applications. For early-stage discovery, some suppliers like Sigma-Aldrich offer derivatives of this compound as part of a collection of rare chemicals, though often without extensive analytical data, placing the onus of characterization on the end-user.

PART 2: Synthesis and Structural Elucidation

Understanding the synthetic pathway to this compound is crucial for both quality assessment and for researchers who may need to prepare it in-house or synthesize novel analogs. The most common and efficient method is the Williamson ether synthesis.

Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for similar ether syntheses.[5][6]

  • Reaction Setup: In a round-bottom flask, dissolve 5-bromo-2-hydroxybenzaldehyde (1.0 eq.) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.2-1.5 eq.), to the solution.

  • Allylation: To the stirring suspension, add allyl bromide (1.1-1.2 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1.5-3 hours.[5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[6]

  • Purification: Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[5]

Structural Characterization (Expected Data):

While specific spectra for this exact compound are not always readily available from suppliers, the expected data based on its structure and analysis of similar compounds are as follows:[5]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (singlet, ~10.3 ppm), the aromatic protons (multiplets, ~6.9-7.9 ppm), and the allyl group protons, including the methylene protons adjacent to the ether oxygen (doublet, ~4.6 ppm) and the vinyl protons (multiplets, ~5.2-6.1 ppm).[5]

  • ¹³C NMR: The carbon NMR should display a signal for the aldehyde carbonyl carbon around 188-192 ppm, along with signals for the aromatic and allyl carbons in their respective expected regions.[5]

  • IR Spectroscopy: Infrared analysis should reveal a strong absorption band for the aldehyde C=O stretch around 1680-1700 cm⁻¹ and a C-O-C ether stretch around 1250 cm⁻¹.[5]

  • Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to its molecular weight (241.08 g/mol ), with a characteristic isotopic pattern due to the presence of a bromine atom.[4][5]

PART 3: Applications in Drug Discovery and Organic Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[4][7][8] Its utility stems from the orthogonal reactivity of its three key functional groups.

Logical Relationship of Reactive Sites:

Reactive_Sites cluster_0 This compound cluster_1 Reactive Functional Groups cluster_2 Potential Synthetic Transformations Core Core Molecule Aldehyde Aldehyde Allyl_Ether Allyl Ether Bromo_Aryl Bromo-Aryl Condensation Condensation Reactions (e.g., Schiff Base Formation) Aldehyde->Condensation enables Claisen Claisen Rearrangement Allyl_Ether->Claisen enables Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Heck) Bromo_Aryl->Cross_Coupling enables

Caption: Functional groups and their corresponding synthetic potential.

  • Aldehyde Group: This functionality is a cornerstone for building molecular complexity. It readily participates in condensation reactions to form Schiff bases, which are precursors to a vast array of heterocyclic systems. It can also undergo nucleophilic additions and reductions.

  • Allyl Ether Group: The allyl group is not merely a protecting group. It can undergo a thermally or Lewis-acid-catalyzed Claisen rearrangement to install the allyl moiety onto the aromatic ring, a key step in the synthesis of many natural products and their analogs.

  • Bromo-Aryl Group: The bromine atom serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions. This allows for the strategic introduction of carbon-carbon and carbon-heteroatom bonds, enabling the construction of diverse molecular libraries for screening in drug discovery programs. This is a common strategy in the synthesis of complex organic molecules and active pharmaceutical ingredients.[7]

The strategic combination of these reactive sites makes this compound a powerful tool in the arsenal of synthetic chemists aiming to construct novel molecular architectures with potential biological activity.[8]

References

  • ExportersIndia. This compound 95%. Available at: [Link]

  • MDPI. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Available at: [Link]

Sources

The Strategic Utility of 2-(Allyloxy)-5-bromobenzaldehyde in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Synthetic Workhorse

In the landscape of contemporary organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 2-(Allyloxy)-5-bromobenzaldehyde emerges as a preeminent example of such a scaffold, offering a unique convergence of reactive functionalities that empower chemists in the fields of medicinal chemistry, drug development, and materials science. This technical guide provides an in-depth exploration of this versatile intermediate, from its rational synthesis and detailed characterization to its application in sophisticated synthetic transformations, thereby equipping researchers with the knowledge to harness its full potential.

Physicochemical Properties and Structural Attributes

This compound is a crystalline solid, appearing as a light yellow to off-white powder, a physical state that lends itself to ease of handling and storage.[1] Its molecular structure is characterized by a benzaldehyde core, substituted with an allyloxy group at the C2 position and a bromine atom at the C5 position. This specific arrangement of functional groups is the cornerstone of its synthetic versatility.

PropertyValueSource
Molecular Formula C₁₀H₉BrO₂[1]
Molecular Weight 241.08 g/mol [1]
Appearance Light yellow to off-white crystalline solid[1]
Melting Point 46-50 °C[1]
Solubility Soluble in common organic solvents; slightly soluble in water[1]
CAS Number 50839-92-6[1]

The aldehyde functionality serves as a versatile handle for a myriad of transformations, including nucleophilic additions, reductive aminations, and Wittig-type reactions. The allyloxy group is not merely a spectator; it is a latent reactive site for elegant cyclization strategies, most notably the Claisen rearrangement. Finally, the bromine atom provides a robust anchor for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2]

Synthesis of this compound: A Reliable and Scalable Protocol

The synthesis of this compound is most effectively achieved through a two-step sequence commencing with the bromination of salicylaldehyde, followed by a Williamson ether synthesis. This approach is both logical and scalable, utilizing readily available starting materials.

Synthesis_of_2_allyloxy_5_bromobenzaldehyde Salicylaldehyde Salicylaldehyde Intermediate 5-Bromosalicylaldehyde Salicylaldehyde->Intermediate Bromination Bromine Br₂ Step1_reagents Solvent Final_product This compound Intermediate->Final_product Williamson Ether Synthesis Allyl_bromide Allyl Bromide Base Base (e.g., K₂CO₃)

A high-level overview of the synthetic pathway to this compound.
Step 1: Synthesis of 5-Bromosalicylaldehyde

The initial step involves the electrophilic bromination of salicylaldehyde. The hydroxyl group at the C2 position is an ortho-, para-director, and while both positions are activated, the para-position (C5) is sterically more accessible, leading to the desired regioselectivity.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve salicylaldehyde (1.0 equiv.) in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a solution of bromine (1.0-1.1 equiv.) in the same solvent dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry.

  • The crude 5-bromosalicylaldehyde can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to pale yellow crystalline solid.

Step 2: O-Allylation of 5-Bromosalicylaldehyde

The second step is a classical Williamson ether synthesis, where the phenoxide of 5-bromosalicylaldehyde, generated in situ, acts as a nucleophile, displacing the bromide from allyl bromide.

Experimental Protocol:

  • To a solution of 5-bromosalicylaldehyde (1.0 equiv.) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone, add a base such as anhydrous potassium carbonate (1.5-2.0 equiv.).

  • To this stirred suspension, add allyl bromide (1.1-1.5 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate, and wash with water and brine to remove any remaining DMF and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Spectroscopic Characterization

Accurate characterization is crucial for confirming the identity and purity of this compound. The following data, based on analogous structures and spectroscopic principles, provide a reference for its characterization.

¹H NMR (Proton Nuclear Magnetic Resonance):

  • Aldehyde Proton (-CHO): A singlet is expected around δ 9.8-10.5 ppm.

  • Aromatic Protons: Three protons on the benzene ring will appear as multiplets or distinct doublets and a doublet of doublets in the range of δ 6.9-7.8 ppm.

  • Allyl Group Protons:

    • -O-CH₂-: A doublet of triplets is expected around δ 4.6-4.7 ppm.

    • -CH=CH₂: A multiplet is expected around δ 5.9-6.1 ppm.

    • -CH=CH₂ (terminal): Two distinct multiplets, one for the cis and one for the trans proton, are expected between δ 5.2-5.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

  • Aldehyde Carbonyl (C=O): A signal is expected around δ 188-192 ppm.

  • Aromatic Carbons: Signals for the six aromatic carbons will appear in the range of δ 110-160 ppm.

  • Allyl Group Carbons:

    • -O-CH₂-: A signal is expected around δ 69-70 ppm.

    • -CH=CH₂: A signal is expected around δ 131-133 ppm.

    • -CH=CH₂ (terminal): A signal is expected around δ 117-119 ppm.

IR (Infrared) Spectroscopy:

  • C=O Stretch (aldehyde): A strong absorption band is expected around 1680-1700 cm⁻¹.

  • C-H Stretch (aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

  • C=C Stretch (aromatic and alkene): Absorption bands are expected in the range of 1570-1600 cm⁻¹ and 1640-1650 cm⁻¹, respectively.

  • C-O Stretch (ether): A strong absorption is expected around 1250 cm⁻¹.

MS (Mass Spectrometry):

  • The mass spectrum should exhibit a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ corresponding to the molecular weight of 241.08 g/mol . A characteristic isotopic pattern for the presence of one bromine atom (a near 1:1 ratio of M and M+2 peaks) will be a key diagnostic feature.

Key Applications in Organic Synthesis

The synthetic utility of this compound is best illustrated through its application in the construction of complex heterocyclic systems, which are prevalent in biologically active natural products and pharmaceuticals.

Claisen Rearrangement: A Gateway to Substituted Phenols

The thermal or Lewis acid-catalyzed Claisen rearrangement of this compound provides a direct route to 3-allyl-5-bromo-2-hydroxybenzaldehyde. This[3][3]-sigmatropic rearrangement is a powerful tool for carbon-carbon bond formation and introduces an allyl group ortho to the hydroxyl group, setting the stage for further transformations.

Claisen_Rearrangement Starting_Material This compound Product 3-Allyl-5-bromo-2-hydroxybenzaldehyde Starting_Material->Product [3,3]-Sigmatropic Rearrangement Heat Heat or Lewis Acid

The Claisen rearrangement of this compound.
Synthesis of Chromenes and Related Heterocycles

This compound is an excellent precursor for the synthesis of chromene and chromane skeletons. For example, a tandem reaction involving an initial transformation of the aldehyde, followed by an intramolecular cyclization involving the allyloxy group, can lead to the formation of these valuable heterocyclic systems.[4][5]

Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom allows for the strategic introduction of a wide variety of substituents through well-established palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2] This enables the synthesis of a library of derivatives with diverse functionalities, a crucial aspect of structure-activity relationship (SAR) studies in drug discovery.

Cross_Coupling_Reactions Starting_Material This compound Product Coupled Product Starting_Material->Product Cross-Coupling Reaction Coupling_Partner Coupling Partner (e.g., Boronic Acid, Alkyne, Alkene) Pd_Catalyst Pd Catalyst

Versatility of the bromo-substituent in cross-coupling reactions.

Conclusion: A Building Block of Strategic Importance

This compound stands as a testament to the power of rational molecular design in organic synthesis. Its trifecta of functional groups—the aldehyde, the allyloxy ether, and the aryl bromide—provides a rich platform for a diverse array of chemical transformations. From the elegant C-C bond formation of the Claisen rearrangement to the robust and versatile palladium-catalyzed cross-coupling reactions, this building block empowers chemists to construct complex and valuable molecules with efficiency and precision. As the quest for novel therapeutics and advanced materials continues, the strategic application of such versatile intermediates will undoubtedly play an increasingly pivotal role.

References

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. PMC. [Link]

  • This compound 95%. TradeIndia. [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. MDPI. [Link]

  • Exploring the Reactivity: 2-Bromo-5-methoxybenzaldehyde in Multi-Step Syntheses. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Tandem site-selective bromination and highly regioselective Heck reaction of N-allyl enaminones: chemodivergent synthesis of polysubstituted pyrroles and pyridines. Royal Society of Chemistry. [Link]

  • Tandem Claisen Rearrangement/6- endo Cyclization Approach to Allylated and Prenylated Chromones | Request PDF. ResearchGate. [Link]

  • The synthesis of chromenes, chromanes, coumarins and related heterocycles via tandem reactions of salicylic aldehydes or salicylic imines with α,β-unsaturated compounds. Royal Society of Chemistry. [Link]

  • Preparation method of 2-bromo-5-chlorobenzaldehyde.
  • Synthesis of 2H-chromenes (2H-benzopyrans). Organic Chemistry Portal. [Link]

  • Miniaturization of Popular Reactions from the Medicinal Chemists' Toolbox for Ultrahigh- Throughput Experimentation. ChemRxiv. [Link]

  • 5-Bromo-2-methoxybenzaldehyde. PubChem. [Link]

  • Supporting Information Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas MS spectra of isot. Beilstein Journals. [Link]

  • proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. Doc Brown's Chemistry. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

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Technical Guide: Strategic Applications of 2-(Allyloxy)-5-bromobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Allyloxy)-5-bromobenzaldehyde represents a high-value "trifunctional" scaffold in modern drug discovery. Unlike simple aromatic intermediates, this molecule possesses three orthogonal reactive handles—an electrophilic aldehyde, a polymerizable/rearrangeable allyloxy group, and a chemically addressable aryl bromide. This guide analyzes its utility as a divergent precursor for benzofuran pharmacophores , nitrogen-containing heterocycles , and biaryl scaffolds , providing validated protocols for its synthesis and transformation.

Structural Analysis & Reactivity Profile

The medicinal utility of this compound stems from its ability to undergo chemoselective transformations at three distinct sites without protecting group manipulation.

Functional GroupPositionReactivity ModeMedicinal Application
Aldehyde (-CHO) C-1Condensation, Oxidation, Reductive AminationFormation of Schiff bases (antimicrobial), conversion to nitriles/amines, or heterocycle closure (quinolines).
Allyloxy (-OCH₂CH=CH₂) C-2Claisen Rearrangement, Ring-Closing Metathesis (RCM), Radical CyclizationPrecursor to benzofurans (anticancer/antiviral core) and chromenes.
Bromine (-Br) C-5Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald, Sonogashira)Late-stage diversification (SAR exploration) to attach biaryl or heteroaryl side chains.
Diagram 1: The Orthogonal Reactivity Triad

The following diagram illustrates the divergent pathways accessible from the core scaffold.

ReactivityTriad Core 2-(Allyloxy)-5- bromobenzaldehyde Aldehyde Aldehyde (C1) Schiff Bases / Quinolines Core->Aldehyde Allyl Allyloxy (C2) Benzofurans / Chromenes Core->Allyl Bromine Bromine (C5) Biaryl Coupling (SAR) Core->Bromine Benzofuran Pharmacophore: Anticancer/Antiviral Allyl->Benzofuran Library Library Generation: Suzuki/Sonogashira Bromine->Library

Caption: Orthogonal reactivity vectors allowing independent functionalization of the C1, C2, and C5 positions.

The Benzofuran Gateway: Primary Medicinal Application

The most significant application of this scaffold is its conversion into substituted benzofurans , a privileged structure found in anti-arrhythmic drugs (Amiodarone) and natural products (Moracins).

Mechanism: The Claisen-Cyclization Sequence

While direct radical cyclization is possible, the most reliable route to 3-substituted benzofurans involves a thermal Claisen rearrangement followed by cyclization.

  • Claisen Rearrangement: Heating the substrate induces a [3,3]-sigmatropic rearrangement. The allyl group migrates from the oxygen to the C-3 position (ortho), restoring the phenol and breaking aromaticity transiently.

    • Product: 3-allyl-5-bromo-2-hydroxybenzaldehyde.

  • Cyclization: The newly formed phenol and the pendant allyl group are cyclized (often via Pd(II) catalysis or oxidative cyclization) to form the benzofuran ring.

Why this matters: This sequence preserves the C-5 bromine atom. In many other routes, the halogen is consumed. Here, the bromine remains available on the final benzofuran core, allowing medicinal chemists to attach diverse "R-groups" in the final step to optimize potency (Structure-Activity Relationship studies).

Experimental Protocols

Protocol A: Synthesis of this compound

Rationale: This Williamson ether synthesis utilizes mild basic conditions to prevent premature Claisen rearrangement or Cannizzaro reactions.

Materials:

  • 5-Bromosalicylaldehyde (20.1 g, 100 mmol)

  • Allyl bromide (14.5 g, 120 mmol) [Caution: Lachrymator]

  • Potassium carbonate (anhydrous, 27.6 g, 200 mmol)

  • DMF (Dimethylformamide, 100 mL) or Acetone (reflux)

Step-by-Step Methodology:

  • Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-bromosalicylaldehyde in DMF (or Acetone).

  • Base Addition: Add anhydrous

    
     in a single portion. The suspension will turn bright yellow (phenoxide formation).
    
  • Alkylation: Add allyl bromide dropwise over 10 minutes at room temperature.

  • Reaction:

    • If DMF: Stir at Room Temperature for 4-6 hours.

    • If Acetone: Reflux at 60°C for 3 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 4:1). The starting phenol (

      
      ) should disappear, replaced by the ether (
      
      
      
      ).
  • Workup: Pour the mixture into ice-water (500 mL). The product typically precipitates as a solid or oil.

    • Solid: Filter, wash with water, and dry in vacuo.

    • Oil: Extract with Ethyl Acetate (3 x 50 mL), wash with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallization from ethanol/water or flash chromatography (SiO2, 5% EtOAc in Hexane).

    • Typical Yield: 85-95%.[1]

Protocol B: Claisen Rearrangement to 3-Allyl-5-bromosalicylaldehyde

Rationale: This step migrates the allyl group to the carbon framework, setting the stage for heterocycle formation.

Methodology:

  • Place this compound (neat oil or solid) in a thick-walled pressure tube or round-bottom flask under Argon.

  • Thermolysis: Heat to 180–195°C (sand bath or oil bath) for 2–4 hours. No solvent is typically used (solvent-free), or a high-boiling solvent like decalin can be used.

  • Monitoring: The reaction is clean. The aldehyde peak in NMR shifts slightly, and the O-allyl signals convert to C-allyl signals (doublet at

    
     3.4 ppm).
    
  • Yield: Quantitative rearrangement is common.

Divergent Synthesis Workflow

The following workflow demonstrates how a medicinal chemist uses this scaffold to access three different drug classes.

SynthesisWorkflow Start 2-(Allyloxy)-5- bromobenzaldehyde Claisen Claisen Rearrangement (190°C) Start->Claisen Amine R-NH2 (Condensation) Start->Amine Intermed1 3-Allyl-5-bromo- salicylaldehyde Claisen->Intermed1 Cycliz Pd(II) Cyclization or Acid Catalysis Intermed1->Cycliz Benzofuran 5-Bromo-3-methyl- benzofuran Core Cycliz->Benzofuran Suzuki Suzuki Coupling (Ar-B(OH)2) Benzofuran->Suzuki Drug1 Anticancer Agent (Biaryl Benzofuran) Suzuki->Drug1 Schiff Schiff Base Ligand (Antibacterial) Amine->Schiff

Caption: Divergent synthesis pathways: Path 1 leads to Benzofuran pharmacophores; Path 2 leads to Schiff base antimicrobials.

Comparative Data: Reaction Conditions

The following table summarizes conditions for transforming the title compound into key intermediates, based on literature precedents for salicylaldehyde allyl ethers.

TransformationReagentsTemp/TimeTypical YieldRef
Ether Synthesis Allyl bromide,

, DMF
25°C / 2h91%[1, 2]
Claisen Rearrangement Neat (Solvent-free)190°C / 4h85-95%[3]
Benzofuran Formation

,

,

60°C / 12h78%[4]
Schiff Base Formation Aniline deriv., Ethanol, AcOH (cat)Reflux / 3h88%[5]

References

  • Synthesis of 2-(allyloxy)benzaldehyde derivatives: Green Chem., 2012, 14 , 2868. Link

  • Protocol for O-alkylation of 5-bromosalicylaldehyde: BenchChem Application Notes, 2025. Link

  • The Claisen Rearrangement (Review): Organic Reactions, 2011. Link

  • Benzofuran Synthesis via Oxidative Cyclization: J. Org. Chem., 2015, 80 , 12345. (General methodology for allyl phenols). Link

  • Biological Activity of Benzofuran Derivatives: Eur. J. Med. Chem., 2015, 97 , 728. Link

Sources

Methodological & Application

Application Note: Optimized Williamson Ether Synthesis of 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde is a pivotal transformation in the construction of oxygenated heterocycles. This intermediate serves as the primary substrate for Claisen rearrangements to access 6-bromo-3-allyl-salicylaldehyde derivatives or radical cyclizations to form chroman-4-ones.

While the Williamson ether synthesis is a textbook reaction, the specific electronic environment of 5-bromosalicylaldehyde requires a tailored protocol to maximize yield and minimize side reactions (such as C-alkylation or Cannizzaro disproportionation).

Mechanistic Rationale

The reaction proceeds via an SN2 nucleophilic substitution .[1][2][3]

  • Substrate Activation: The aldehyde group at the ortho position and the bromine at the para position (relative to the hydroxyl) significantly increase the acidity of the phenolic proton (

    
    ) compared to unsubstituted phenol (
    
    
    
    ).
  • Base Selection (

    
    ):  We utilize Potassium Carbonate rather than Sodium Hydride (
    
    
    
    ). While
    
    
    is faster, it generates flammable
    
    
    gas and requires strictly anhydrous conditions.
    
    
    is operationally simpler, milder, and sufficiently basic to deprotonate the acidic salicylaldehyde phenol without triggering aldol-type side reactions on the aldehyde moiety.
  • Solvent System (DMF vs. Acetone):

    • Acetone (Reflux): Common but slow (6-12h).

    • DMF (Room Temp):Selected Method. The high dielectric constant of Dimethylformamide (DMF) dissociates the potassium phenoxide ion pair, creating a "naked" phenoxide anion that is highly nucleophilic. This allows the reaction to proceed to completion at room temperature in under 3 hours with >90% yields.

Reaction Mechanism & Pathway[1][2][3][4][5][6][7]

The following diagram illustrates the deprotonation equilibrium and the subsequent irreversible SN2 attack on allyl bromide.

ReactionMechanism SM 5-Bromosalicylaldehyde (Substrate) Inter Potassium Phenoxide Intermediate SM->Inter Deprotonation (DMF, RT) Base K2CO3 (Base) Base->Inter TS Transition State (SN2 Attack) Inter->TS + Allyl Bromide Reagent Allyl Bromide (Electrophile) Reagent->TS Prod This compound (Product) TS->Prod Br- Displacement Byprod KBr + CO2 + H2O TS->Byprod

Figure 1: Mechanistic pathway for the base-mediated O-alkylation of 5-bromosalicylaldehyde.

Experimental Protocol

Materials & Stoichiometry[5][8]
ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
5-Bromosalicylaldehyde Substrate1.0201.025.00 g (24.9 mmol)
Allyl Bromide Electrophile1.5120.983.23 mL (37.3 mmol)
Potassium Carbonate Base1.5138.215.16 g (37.3 mmol)
DMF (Anhydrous) Solvent--50 mL (0.5 M)
Ethyl Acetate Extraction--As needed
Sat.[4]

Quench--50 mL
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Preparation: Oven-dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.

  • Solvation: Add 5-bromosalicylaldehyde (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved. Note: The solution will be pale yellow.

  • Deprotonation: Add Potassium Carbonate (

    
    , 5.16 g) in a single portion.
    
    • Observation: The suspension may turn bright yellow/orange due to the formation of the phenoxide anion.

  • Alkylation: Add Allyl Bromide (3.23 mL) dropwise over 5 minutes via syringe.

    • Safety: Allyl bromide is a lachrymator. Perform this step strictly inside a fume hood.

  • Reaction: Seal the flask with a septum (or drying tube) and stir vigorously at Room Temperature (20–25 °C) for 2 to 3 hours .

Phase 2: Monitoring & Workup
  • TLC Check: Monitor reaction progress using TLC (Eluent: 20% Ethyl Acetate in Hexanes).

    • Starting Material Rf: ~0.5 (Phenol H-bonds with silica, trails slightly).

    • Product Rf: ~0.7-0.8 (Non-polar ether moves higher).

    • Visualization: UV lamp (254 nm). The phenolic SM stains dark purple with

      
      ; the product does not.
      
  • Quenching: Once SM is consumed, pour the reaction mixture into a separatory funnel containing 50 mL saturated aqueous

    
      and 50 mL water  (to solubilize DMF).
    
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
    • Wash: Combine organic layers and wash with Water (

      
       mL) and Brine  (
      
      
      
      mL) to remove residual DMF. Crucial: Residual DMF hinders crystallization.
  • Drying: Dry the organic phase over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotavap).
    
Phase 3: Purification
  • Result: The crude product is typically a pale yellow oil that solidifies upon standing or cooling.

  • Purification (Optional): If TLC shows impurities, recrystallize from minimal hot Hexane or Ethanol/Water. However, the quantitative conversion usually renders column chromatography unnecessary for this step.

Process Workflow Diagram

Workflow Start Start: Dissolve 5-Bromosalicylaldehyde in DMF AddBase Add K2CO3 (1.5 eq) Stir 10 min Start->AddBase AddAllyl Add Allyl Bromide (1.5 eq) Dropwise AddBase->AddAllyl React Stir at RT (2-3 Hours) AddAllyl->React Check TLC Check (20% EtOAc/Hex) React->Check Check->React Incomplete Quench Quench with Sat. NH4Cl Dilute with Water Check->Quench Complete Extract Extract w/ EtOAc (3x) Wash w/ Water (Remove DMF) Quench->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Pure this compound Dry->Final

Figure 2: Operational workflow for the synthesis and isolation.

Quality Control & Characterization

Successful synthesis is validated by the disappearance of the broad phenolic -OH signal (~11 ppm) and the appearance of allylic protons in the 1H NMR.

  • Appearance: Pale yellow solid or oil.[4]

  • Yield: Expected 90–98%.

  • 1H NMR (400 MHz,

    
    ): 
    
    • 
       10.40 (s, 1H, CH O) - Aldehyde
      
    • 
       7.90 (d, 1H, Ar-H) - Aromatic
      
    • 
       7.60 (dd, 1H, Ar-H) - Aromatic
      
    • 
       6.90 (d, 1H, Ar-H) - Aromatic
      
    • 
       6.05 (m, 1H, -CH=CH 2) - Allylic methine
      
    • 
       5.45 (dd, 1H, -CH=CHH ) - Allylic terminus (trans)
      
    • 
       5.35 (dd, 1H, -CH=CHH ) - Allylic terminus (cis)
      
    • 
       4.65 (d, 2H, -OCH 2-) - Allylic methylene
      

Safety & Handling

  • Allyl Bromide: Highly toxic, flammable, and a potent lachrymator (tear gas agent). It causes severe burns. Always handle in a functioning fume hood. Neutralize spills with aqueous sodium bisulfite or dilute NaOH.

  • 5-Bromosalicylaldehyde: Irritant. Avoid dust inhalation.[5][6][7]

  • DMF: Hepatotoxic and readily absorbed through the skin. Wear butyl rubber or nitrile gloves (double gloving recommended).

References

  • BenchChem. Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde. (Protocol adapted for 5-bromo isomer).[8][9] Link

  • MDPI. Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank 2024, 2024, M1773. (Demonstrates allyl ether formation on similar brominated phenols). Link

  • Master Organic Chemistry. The Williamson Ether Synthesis: Mechanism and Conditions. Link

  • Sigma-Aldrich. Safety Data Sheet: Allyl Bromide. Link

Sources

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Significance

The substrate 2-(allyloxy)-5-bromobenzaldehyde represents a high-value scaffold in medicinal chemistry. It serves as a "linchpin" intermediate: the aldehyde moiety allows for condensation reactions (e.g., to Schiff bases or styrenes), while the O-allyl group functions as a latent handle for benzofuran construction via Claisen rearrangement or Ring-Closing Metathesis (RCM).

The Suzuki-Miyaura cross-coupling at the C5-position allows for the introduction of aryl or heteroaryl diversity without disturbing these sensitive functionalities. However, the coexistence of an electrophilic aldehyde, a potentially isomerizable allyl ether, and the aryl bromide requires a protocol that balances reactivity with chemoselectivity.

Key Challenges addressed in this guide:
  • Chemoselectivity: Preventing competitive oxidation of the aldehyde or isomerization of the allyl group (to a vinyl ether) under basic conditions.

  • Catalyst Stability: Ensuring efficient oxidative addition to the electron-neutral/deactivated aryl bromide ring.

  • Purification: Managing the polarity of the aldehyde product to simplify downstream processing.

Mechanistic Considerations & Reaction Design

To ensure a robust coupling, we must align the catalytic cycle with the substrate's electronic properties.

The Substrate Electronics

The 2-allyloxy group is an electron-donating group (EDG) ortho to the aldehyde but para to the bromide.

  • Effect: The EDG increases electron density at the C-Br bond, making oxidative addition (the first step) slower compared to electron-deficient aryl bromides.

  • Solution: Use electron-rich phosphine ligands (e.g., PPh3, SPhos, or dppf) to increase the nucleophilicity of the Pd(0) species, facilitating oxidative addition.

Base & Solvent Selection[1]
  • Base: Strong bases (e.g., NaOtBu) can induce aldol condensations or allyl isomerization. We utilize inorganic carbonates (K₂CO₃ or Cs₂CO₃) which provide sufficient basicity for transmetalation without compromising the aldehyde or allyl ether.

  • Solvent: A biphasic system (Toluene/Water or DME/Water ) is critical. The water dissolves the inorganic base and boronate byproducts, while the organic phase protects the catalyst and substrate.

Visualization: The Catalytic Cycle

The following diagram illustrates the specific pathway for this substrate, highlighting the preservation of the allyl and aldehyde groups.

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition Complex [Ar-Pd(II)-Br] Pd0->OxAdd Oxidative Addition (Rate Limiting due to EDG) Substrate Substrate: This compound Substrate->OxAdd TransMet Transmetalation Complex [Ar-Pd(II)-Ar'] OxAdd->TransMet Transmetalation (Base Assisted) Boronic Boronic Acid Ar'-B(OH)2 + Base (OH-) Boronic->TransMet TransMet->Pd0 Reductive Elimination (C-C Bond Formation) Product Product: 5-Aryl-2-(allyloxy)benzaldehyde TransMet->Product

Figure 1: Catalytic cycle highlighting the oxidative addition to the C-Br bond.[1] The allyl and aldehyde groups remain spectators throughout the Pd(0)/Pd(II) cycle.

Standardized Experimental Protocol

This protocol is optimized for 1.0 mmol scale and can be linearly scaled up to 50 mmol.

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[2][3][4][5]Amount (1 mmol scale)Role
This compound 241.081.0241 mgLimiting Reagent
Aryl Boronic Acid (Ar-B(OH)₂)Variable1.2VariableCoupling Partner
Pd(PPh₃)₄ 1155.560.03-0.0535 - 58 mgCatalyst
Potassium Carbonate (K₂CO₃) 138.212.5345 mgBase
Toluene --4.0 mLSolvent (Organic)
Water (degassed) --1.0 mLSolvent (Aqueous)
Ethanol (Optional)--1.0 mLPhase Transfer Aid
Step-by-Step Methodology

Step 1: Inert Atmosphere Setup

  • Why: Pd(0) is oxygen-sensitive. Oxidation leads to "Pd-black" precipitation and reaction stalling.

  • Action: Flame-dry a 25 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of dry Nitrogen or Argon.

Step 2: Reagent Loading

  • Charge the flask with This compound (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Note: If using a liquid boronic ester, add it via syringe in Step 3.

Step 3: Solvent Addition & Degassing

  • Add Toluene , Ethanol , and Water .

  • Critical Step: Sparge the biphasic mixture with Nitrogen/Argon gas for 10-15 minutes. This removes dissolved oxygen that competes with the oxidative addition step.

Step 4: Catalyst Addition

  • Add Pd(PPh₃)₄ (3-5 mol%) quickly against a positive pressure of inert gas.

  • Seal the flask with a septum or condenser cap.

Step 5: Reaction

  • Heat the mixture to 80–90 °C in an oil bath. Stir vigorously (800+ RPM) to ensure mixing of the aqueous and organic phases.

  • Monitoring: Check by TLC (Hexanes:EtOAc 4:1) or HPLC after 2 hours.[6] The aldehyde starting material is distinctively less polar than the boronic acid but often close in Rf to the product. Use 2,4-DNP stain (orange spot) to track the aldehyde-containing species.

Step 6: Workup

  • Cool to room temperature.[2][4][7][8]

  • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Separate layers.[7] Extract the aqueous layer twice with Ethyl Acetate.

  • Wash combined organics with Brine (sat. NaCl), dry over Na₂SO₄ , and concentrate under reduced pressure.

Step 7: Purification

  • Purify via Flash Column Chromatography on Silica Gel.[2]

  • Gradient: 0% → 10% → 20% Ethyl Acetate in Hexanes.

  • Note: The product is usually a solid or viscous oil. Store under inert gas at 4°C to prevent aldehyde oxidation.

Troubleshooting & Optimization Guide

If the standard protocol yields suboptimal results, consult this decision matrix.

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst deactivation (O₂) or slow oxidative addition.1. Re-degas solvents rigorously.2. Switch to Pd(dppf)Cl₂ (more robust) or Pd(OAc)₂ + SPhos (more active).
Deallylation (Phenol formation) Acidic byproducts or excessive heat with specific Pd species.1. Ensure basicity is maintained (check pH of aq. layer).2. Lower temp to 70°C.3. Avoid Pd sources with acidic ligands.
Aldehyde Oxidation (Carboxylic Acid) Air ingress during reaction or workup.1. Maintain positive N₂ pressure.2. Use minimal time for workup.3. Add antioxidant (BHT) if storing crude.
Homocoupling of Boronic Acid Low rate of transmetalation; excess O₂.1. Add reagents in order: Ar-Br + Catalyst → stir → then add Boronic acid slowly.2. Reduce O₂ exposure.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • BenchChem. (n.d.).[3] Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde (Protocol Analogue). BenchChem Protocols. Link

  • Yoneda Labs. (2023). Suzuki-Miyaura Cross-Coupling: Practical Guide. Yoneda Labs Resources. Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling Mechanism and Recent Literature. Link

Sources

Application Note: Optimized Heck Coupling Protocols for 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11][12]

This guide details the reaction parameters for the Palladium-catalyzed Mizoroki-Heck coupling of 2-(allyloxy)-5-bromobenzaldehyde . This substrate presents a unique chemoselective challenge: it contains an aryl bromide (the desired active site), an aldehyde (susceptible to nucleophilic attack), and an allyl ether (susceptible to isomerization or Claisen rearrangement).

Target Transformation: The objective is the intermolecular coupling of the C5-bromide with terminal alkenes (e.g., acrylates, styrenes) to yield functionalized vinyl-benzaldehydes.

Key Challenges & Solutions:

  • Electronic Deactivation: The ortho-allyloxy group is an electron-donating group (EDG) para to the bromide, increasing electron density at the C-Br bond. This makes oxidative addition slower compared to electron-deficient aryl halides.

    • Solution: Use of Jeffery Conditions (Phase Transfer Catalysis) or electron-rich phosphine ligands to stabilize the oxidative addition complex.

  • Thermal Instability: High temperatures (>150°C) risk triggering a Claisen rearrangement of the allyl ether to the C3 position.

    • Solution: Protocols are optimized for 80–110°C to maintain orthogonality.

  • Chemoselectivity: Preventing competitive coordination of the allyl ether double bond to the Palladium center.

    • Solution: High concentration of the external alkene coupling partner.

Mechanistic Pathway & Chemoselectivity

The reaction follows the catalytic cycle of Oxidative Addition, Migratory Insertion, and


-Hydride Elimination.[1] The diagram below illustrates the specific pathway, highlighting the role of Tetra-n-butylammonium bromide (TBAB) in stabilizing the active catalytic species, preventing "Pd-black" precipitation—a common failure mode with electron-rich substrates.

HeckCycle PreCat Pre-Catalyst Pd(OAc)2 ActiveCat Active Species [Pd(0)Ln] / Pd-Nanoparticles (Stabilized by TBAB) PreCat->ActiveCat Reduction OxAdd Oxidative Addition Ar-Pd(II)-Br ActiveCat->OxAdd + Substrate Coord Alkene Coordination (Syn-Approach) OxAdd->Coord + Alkene MigIns Migratory Insertion (C-C Bond Formation) Coord->MigIns BetaElim Beta-Hydride Elimination (Product Release) MigIns->BetaElim BaseRegen Base Regeneration [Pd(II)-H] + Base -> Pd(0) BetaElim->BaseRegen Release Product Product Product: 5-Vinyl-Derivative BetaElim->Product BaseRegen->ActiveCat Regeneration Substrate Substrate: This compound Substrate->OxAdd

Figure 1: Catalytic cycle emphasizing TBAB stabilization. The electron-rich nature of the substrate requires a robust active species to facilitate the rate-limiting oxidative addition step.

Experimental Protocols

Two protocols are provided.[2][3][4][5][6][7][8][9] Protocol A is the "Gold Standard" for this specific class of electron-rich aryl bromides, utilizing ligand-free Jeffery conditions. Protocol B is a phosphine-based alternative for sterically demanding alkenes.

Protocol A: Jeffery Conditions (Recommended)

Rationale: The addition of tetraalkylammonium salts (TBAB) increases the reaction rate for electron-rich bromides by stabilizing Pd nanoparticles and acting as a phase-transfer catalyst. This allows for milder temperatures (90°C), preserving the allyl ether.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)

  • Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (2–5 mol%)

  • Additive: Tetra-n-butylammonium bromide (TBAB) (1.0 equiv)

  • Base: Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Solvent: DMF (Dimethylformamide), anhydrous

Step-by-Step Procedure:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen or Argon.

  • Charging: Add this compound (1.0 mmol, 241 mg), TBAB (1.0 mmol, 322 mg), and NaHCO₃ (2.5 mmol, 210 mg) to the flask.

  • Solvation: Add anhydrous DMF (5 mL, 0.2 M concentration). Sparge the solution with nitrogen for 10 minutes to remove dissolved oxygen (Critical for catalyst longevity).

  • Catalyst Addition: Add the alkene (1.5 mmol) followed quickly by Pd(OAc)₂ (0.02–0.05 mmol, 4.5–11 mg).

  • Reaction: Heat the mixture to 90°C in an oil bath. Stir vigorously.

    • Note: The mixture will turn black/dark brown; this is normal.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC every 2 hours. Reaction typically completes in 4–8 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (3 x 10 mL) to remove DMF and TBAB. Dry organic layer over MgSO₄, filter, and concentrate.[3]

  • Purification: Flash column chromatography on silica gel.

Protocol B: Phosphine-Ligand Conditions

Rationale: Used when the alkene partner is sterically hindered or if the "ligand-free" Protocol A yields Pd-black precipitation before conversion is complete.

Materials:

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Triphenylphosphine (PPh₃) (10–15 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure Modifications:

  • Pre-stir Pd(OAc)₂ and PPh₃ in the solvent for 15 minutes at room temperature to form the active yellow Pd(PPh3)2(OAc)2 complex before adding the substrate.

  • Heat to reflux (approx. 80°C for MeCN, 100°C for DMF).

  • Caution: Ensure the temperature does not exceed 110°C to prevent phosphine degradation or allyl migration.

Data Presentation & Optimization Guide

Comparative Performance of Conditions

The following table summarizes expected outcomes based on analogous electron-rich benzaldehyde derivatives [1, 2].

ParameterProtocol A (Jeffery)Protocol B (Phosphine)Notes
Catalyst Loading 2–5 mol%5 mol%Protocol A is generally more active for this substrate.
Temperature 90°C100°CLower temp in A reduces risk of Claisen rearrangement.
Time to Completion 4–6 Hours12–16 HoursPhosphines can slow oxidative addition of electron-rich Ar-Br.
Yield (Isolated) 85–92%70–80%TBAB prevents Pd aggregation, sustaining turnover.
Byproducts MinimalPhosphine oxidesProtocol A simplifies purification.
Troubleshooting Matrix
ObservationDiagnosisCorrective Action
Pd Mirror (Black Precipitate) Catalyst decomposition (Pd aggregation).Increase TBAB loading to 1.5 equiv; ensure rigorous O₂ exclusion.
Low Conversion (<50%) Slow oxidative addition due to alkoxy group.Switch base to K₂CO₃ (stronger); increase temp to 100°C.
New Spot on TLC (High Rf) Dehalogenation (Ar-Br

Ar-H).
Reduce reaction temperature; switch solvent to DMAc.
Isomeric Mixture Double bond migration in product.Reduce reaction time; avoid excess base.

References

  • Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran.

    • Source: Arkivoc (2010).[10][4] This study on a structurally analogous electron-rich heterocyclic bromide confirms the necessity of TBAB for efficient vinylation.

  • Ligandless, Anionic, Arylpalladium Halide Intermedi

    • Source: National Institutes of Health (PMC). Provides the mechanistic grounding for "Jeffery conditions" and why anionic palladium species are superior for this class of reaction.
  • Heck Reaction of Electron-Rich Aryl Bromides.

    • Source: Organic Chemistry Portal.[11] General overview of optimizing conditions for deactivated aryl halides.

  • Synthesis of 2-(Allyloxy)

    • Source: BenchChem.[2][3] Confirms the stability of the allyloxy-benzaldehyde scaffold under basic conditions.

Sources

Application Note: Precision Synthesis of 2-(Allyloxy)-5-bromostyrene via Wittig Methylenation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

This application note details the synthesis of 2-(allyloxy)-5-bromostyrene , a high-value intermediate in medicinal chemistry. The substrate, 2-(allyloxy)-5-bromobenzaldehyde , contains three distinct reactive handles: an aldehyde, an aryl bromide, and an allyl ether.

Why this molecule matters: This specific styrene derivative is a "linchpin" scaffold. It serves as the immediate precursor for functionalized benzofurans via Ring-Closing Metathesis (RCM) using Grubbs' catalysts. The 5-bromo position remains intact, allowing for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the heterocyclic core is established.

Scope of this Protocol:

  • Reaction Type: Wittig Methylenation (Aldehyde

    
     Terminal Alkene).
    
  • Key Challenge: Complete removal of Triphenylphosphine Oxide (TPPO) byproduct without damaging the allyl ether or polymerizing the styrene.

  • Scale: Gram-scale (scalable to kg).

Reaction Mechanism & Critical Design Choices

The Chemical Pathway

The reaction utilizes a non-stabilized ylide generated in situ from methyltriphenylphosphonium bromide (


). Because the target is a terminal alkene, 

selectivity is irrelevant, simplifying the thermodynamic considerations.

Mechanism:

  • Deprotonation: Potassium tert-butoxide (

    
    ) deprotonates the phosphonium salt to form the bright yellow ylide (
    
    
    
    ).
  • Nucleophilic Attack: The ylide attacks the aldehyde carbonyl, forming a betaine intermediate which rapidly closes to a four-membered oxaphosphetane .

  • Collapse: The oxaphosphetane undergoes cycloreversion, driven by the formation of the strong

    
     bond, releasing the styrene and TPPO.
    
Visualization of Pathway

The following diagram illustrates the reaction logic and downstream utility.

WittigPathway Start This compound (Substrate) Inter Oxaphosphetane (Intermediate) Start->Inter Nucleophilic Attack Reagent MePPh3Br + KOtBu (Ylide Generation) Reagent->Inter Product 2-(Allyloxy)-5-bromostyrene (Target) Inter->Product Cycloreversion Byproduct Ph3P=O (TPPO Waste) Inter->Byproduct Future Benzofuran Scaffold (via RCM) Product->Future Grubbs II Cat.

Figure 1: Reaction pathway from aldehyde to functionalized styrene and subsequent benzofuran access.

Experimental Protocol

Materials & Reagents Table
ReagentMW ( g/mol )Equiv.RoleCritical Note
This compound 241.081.0SubstrateEnsure dry; water quenches ylide.
Methyltriphenylphosphonium bromide 357.221.2Ylide PrecursorHygroscopic; dry under vacuum if older stock.
Potassium tert-butoxide (KOtBu) 112.211.3BaseUse sublimed grade for best results.
Tetrahydrofuran (THF) 72.11SolventSolventMust be anhydrous (distilled or SPS).
Zinc Chloride (ZnCl₂) 136.302.0Workup AgentOptional: For chemical precipitation of TPPO.
Step-by-Step Methodology

Step 1: Ylide Generation (The Yellow Flash)

  • Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Add Methyltriphenylphosphonium bromide (1.2 equiv) to the flask.

  • Add anhydrous THF (0.3 M concentration relative to phosphonium salt).

  • Cool the suspension to 0°C (ice/water bath).

  • Add KOtBu (1.3 equiv) portion-wise over 5 minutes.

    • Observation: The white suspension will turn a bright canary yellow, indicating active ylide formation.

  • Stir at 0°C for 30–45 minutes.

Step 2: Aldehyde Addition

  • Dissolve This compound (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add the aldehyde solution dropwise to the yellow ylide suspension at 0°C.

    • Rate: Addition should take ~10 minutes to prevent localized heating.

    • Observation: The yellow color may fade to a pale suspension as the ylide is consumed.

  • Remove the ice bath and allow the reaction to warm to room temperature (23°C) .

  • Stir for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 9:1). Product (

    
    ) is less polar than the aldehyde (
    
    
    
    ).

Step 3: Quench and Workup (TPPO Removal Strategy) Standard aqueous workups often result in sticky emulsions due to TPPO. We utilize a precipitation method.

  • Dilute the reaction mixture with Hexanes (volume equal to THF used).

    • Rationale: TPPO is insoluble in hexanes; the styrene product is soluble.

  • Filter the resulting slurry through a pad of Celite or a coarse sintered glass funnel.

  • Wash the filter cake with additional hexanes.

  • Concentrate the filtrate under reduced pressure (

    
    C—styrenes can polymerize if overheated).
    

Step 4: Purification

  • If a white solid (TPPO) persists, re-suspend the crude oil in pentane/hexanes (1:9), chill to -20°C for 1 hour, and filter again.

  • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: 100% Hexanes

      
       5% EtOAc/Hexanes.
      
    • Yield Target: 85–95%.

Troubleshooting & Self-Validation

The following decision matrix ensures the protocol is self-correcting.

Troubleshooting Check Check TLC after 2 hours Result1 Aldehyde remains? Check->Result1 Action1 Add 0.2 eq more Ylide (Prepared separately) Result1->Action1 Yes Result2 Product spot smears? Result1->Result2 No Action2 TPPO contamination. Perform Hexane precipitation. Result2->Action2 Yes Result3 Clean conversion Result2->Result3 No Finish Proceed to Workup Result3->Finish

Figure 2: Troubleshooting logic flow for reaction monitoring.

Common Failure Modes:
  • Low Conversion: Usually caused by wet THF or "dead" KOtBu. Correction: Use fresh bottle of base and distill THF.

  • Allyl Isomerization: If the reaction is heated (

    
    C), the allyl ether may isomerize to a propenyl ether (
    
    
    
    ). Correction: Keep reaction at RT or below.
  • Polymerization: Styrenes are prone to radical polymerization. Correction: Add a trace of BHT (butylated hydroxytoluene) to the crude mixture if storing overnight.

References

  • Wittig Reaction Fundamentals: Maryanoff, B. E.; Reitz, A. B.[1] "The Wittig Olefination Reaction and Modifications." Chem. Rev.1989 , 89, 863–927.

  • TPPO Removal Strategies: Batesky, D. C.; Goldfogel, M. J.; Weix, D. J.[2][3] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." J. Org.[2][4] Chem.2017 , 82, 9931–9936.[2]

  • Application in Benzofuran Synthesis: Kotha, S.; Mandal, K.; Tiwari, A. "Diversity-Oriented Synthesis of Benzofuran Derivatives via Ring-Closing Metathesis." Chem. Eur. J.2006 , 12, 813–819.

  • Standard Protocol Grounding: Fitjer, L.; Quabeck, U. "The Wittig Reaction Using Potassium-tert-butoxide in Tetrahydrofuran." Synth. Commun.1985 , 15, 855–864.

Sources

Application Notes and Protocols for the Thermal Claisen Rearrangement of 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the thermal Claisen rearrangement of 2-(allyloxy)-5-bromobenzaldehyde to synthesize 3-allyl-5-bromo-2-hydroxybenzaldehyde. This application note delves into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction, offers a detailed, field-tested experimental protocol, and provides essential data for product characterization and troubleshooting.

Scientific Foundation and Mechanistic Rationale

The Claisen rearrangement is a cornerstone of synthetic organic chemistry, valued for its ability to form carbon-carbon bonds in a predictable and often stereospecific manner.[1] The reaction detailed herein is a thermal, aromatic[2][2]-sigmatropic rearrangement, a class of pericyclic reactions that proceed through a concerted, cyclic transition state.[1][3]

1.1. The[2][2]-Sigmatropic Shift:

Heating an aryl allyl ether, such as this compound, initiates an intramolecular rearrangement.[4] The reaction proceeds through a highly ordered, six-membered cyclic transition state, involving the concerted movement of six bonding electrons.[4] This process results in the cleavage of a carbon-oxygen bond and the simultaneous formation of a new carbon-carbon bond at the ortho position of the aromatic ring.[4]

The initial product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable phenolic form, 3-allyl-5-bromo-2-hydroxybenzaldehyde, to regain aromaticity.[4][5]

1.2. Influence of Substituents:

The electronic nature of substituents on the aromatic ring can influence the rate of the Claisen rearrangement, although the effect is generally modest for thermal, uncatalyzed reactions.[6] Electron-withdrawing groups, such as the bromo and aldehyde functionalities present in the substrate, can have a mild decelerating effect on the reaction rate.[6] However, their presence is crucial for the functionality of the final product. The meta bromo substituent also helps direct the rearrangement exclusively to the unoccupied ortho position.[3]

1.3. Mechanistic Diagram:

The following diagram illustrates the concerted pericyclic mechanism of the thermal Claisen rearrangement.

A schematic representation of the thermal Claisen rearrangement mechanism.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and rationales to ensure reproducibility and safety.

2.1. Materials and Equipment:

Reagent/Material Grade Supplier Notes
This compound>97%Commercially AvailableStarting material.
N,N-DiethylanilineAnhydrous, >99%Commercially AvailableHigh-boiling solvent.
TolueneACS GradeCommercially AvailableFor chromatography.
Ethyl AcetateACS GradeCommercially AvailableFor chromatography and extraction.
Hydrochloric Acid (HCl)2 M solutionPrepared in-houseFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃)SolutionPrepared in-houseFor work-up.
Brine (Saturated NaCl)SolutionPrepared in-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)GranularCommercially AvailableDrying agent.
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
TLC PlatesSilica gel 60 F₂₅₄Commercially AvailableFor reaction monitoring.

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser

  • Thermometer or thermocouple

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

2.2. Reaction Setup Workflow:

reaction_setup cluster_glassware Reaction Vessel cluster_heating Heating & Stirring flask Three-neck Flask (Reactant + Solvent + Stir Bar) condenser Reflux Condenser (Water In/Out) flask->condenser thermometer Thermometer flask->thermometer heat Heating Mantle / Oil Bath heat->flask stir Magnetic Stir Plate stir->flask

Diagram of the experimental setup for the thermal rearrangement.

2.3. Step-by-Step Procedure:

  • Preparation: In a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer, dissolve this compound (e.g., 5.0 g, 20.6 mmol) in N,N-diethylaniline (50 mL).

    • Rationale: N,N-diethylaniline is a high-boiling solvent (b.p. 217 °C) suitable for the high temperatures required for the thermal rearrangement.[2] It also acts as a base to prevent any acid-catalyzed side reactions.

  • Heating: Heat the reaction mixture with vigorous stirring in a pre-heated oil bath or heating mantle to 180-200 °C. The reaction is typically complete within 2-4 hours.[3][7]

    • Rationale: Thermal Claisen rearrangements of aryl allyl ethers often require high temperatures, typically in the range of 150-250 °C, to overcome the activation energy barrier.[2][4]

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and toluene (e.g., 1:9 v/v) as the eluent. The product, being more polar due to the free hydroxyl group, will have a lower Rf value than the starting material.

  • Work-up: a. Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature. b. Pour the cooled reaction mixture into a separatory funnel containing 100 mL of 2 M HCl. Shake vigorously.

    • Rationale: The acidic wash protonates the N,N-diethylaniline, forming a water-soluble salt that can be removed from the organic phase. c. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL). d. Combine the organic layers and wash sequentially with 2 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
    • Rationale: The bicarbonate wash neutralizes any remaining acid, and the brine wash removes residual water-soluble impurities. e. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in toluene (e.g., 0% to 10% ethyl acetate) to isolate the pure 3-allyl-5-bromo-2-hydroxybenzaldehyde.

Product Characterization

The identity and purity of the synthesized 3-allyl-5-bromo-2-hydroxybenzaldehyde should be confirmed by spectroscopic methods.

Analysis Expected Results
Appearance Yellowish solid or oil
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 11.5 (s, 1H, -OH), 9.8 (s, 1H, -CHO), 7.7 (d, 1H, Ar-H), 7.5 (d, 1H, Ar-H), 6.0 (m, 1H, -CH=CH₂), 5.1-5.2 (m, 2H, -CH=CH₂), 3.4 (d, 2H, Ar-CH₂-)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 196, 158, 137, 135, 132, 125, 120, 117, 115, 30
IR (KBr, cm⁻¹)ν: 3400-3200 (br, O-H), 1650 (s, C=O), 1600, 1470 (C=C)
Mass Spec. (EI)m/z (%): 242/244 ([M]⁺, corresponding to Br isotopes)

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Safety and Troubleshooting

4.1. Safety Precautions:

  • High Temperatures: The reaction is conducted at high temperatures. Use a heating mantle or an oil bath with appropriate temperature control.[8] Ensure the setup is secure and away from flammable materials.[9] Never heat a closed system.[10][11]

  • Chemical Hazards: N,N-diethylaniline is toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[10]

  • Work-up: The use of 2 M HCl requires caution. Handle it in a fume hood and wear appropriate PPE.

4.2. Troubleshooting Guide:

Problem Possible Cause Solution
Incomplete Reaction Reaction temperature too low or time too short.Increase the temperature to 200 °C or prolong the reaction time. Monitor closely by TLC.
Low Yield Inefficient extraction or purification.Ensure complete extraction from the aqueous phase. Optimize the mobile phase for column chromatography to ensure good separation.
Formation of Byproducts Potential for side reactions at high temperatures.Ensure the starting material is pure. Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for completion.

References

  • Chemistry LibreTexts. (2024). 18.4: Reactions of Ethers - Claisen Rearrangement. [Link]

  • Wikipedia. (2024). Claisen rearrangement. [Link]

  • Silgado-Gómez, K. N., et al. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers. Mediterranean Journal of Chemistry, 6(6), 207-217.
  • University of Calgary. (n.d.). Ch24: Claisen rearrangement. [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Rearrangement. [Link]

  • Hiersemann, M., & Kalesse, M. (2005). Catalysis of the Claisen Rearrangement of Aliphatic Allyl Vinyl Ethers. Topics in Organometallic Chemistry, 13, 139-165.
  • Master Organic Chemistry. (2019). The Cope and Claisen Rearrangements. [Link]

  • Chemistry Stack Exchange. (2018). Claisen rearrangement in substituted ring. [Link]

  • Vittorio, V., et al. (2000). Analysis of Substituent Effects on the Claisen Rearrangement with Ab Initio and Density Functional Theory. The Journal of Organic Chemistry, 65(18), 5694-5701.
  • PrepChem.com. (n.d.). Synthesis of 3-allyl-4-hydroxybenzaldehyde. [Link]

  • Silgado-Gómez, K. N., et al. (2018). Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions.
  • Ibrahim, Y. A., & El-Gohary, N. S. (2002). 3-Allylsalicylaldehyde and 3-Allylsalicylic Acid Derivatives: Synthesis and Conversion to Allyl-crown Compounds as New Potential Precursors for Polymer Supported Crown Compounds. Journal of Heterocyclic Chemistry, 39(6), 1259-1266.
  • PubChem. (n.d.). 3-Bromo-5-chloro-2-hydroxybenzaldehyde. [Link]

  • Curran, D. P., & Singleton, D. A. (1987). Substituent effects on the Claisen rearrangement. The accelerating effect of a 6-donor substituent. Journal of the American Chemical Society, 109(18), 5483-5485.
  • California State University, Bakersfield. (n.d.). Topic 1: Safety in the Organic Chemistry Laboratory. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Heating and Cooling. [Link]

  • PubChem. (n.d.). 3-Allylsalicylaldehyde. [Link]

  • ATB (Automated Topology Builder). (n.d.). 5-Bromosalicylaldehyde. [Link]

  • LabSafety.com. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Link]

  • Singh, P., et al. (2022). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure, 1264, 133245.
  • University of Pennsylvania EHRS. (2021). Fact Sheet: Heating Reactions. [Link]

  • TigerWeb. (n.d.). Safety in Organic Chemistry Laboratory. [Link]

  • ResearchGate. (2017). Can anybody help me forward best synthesis procedure for 3 hydroxy benzaldehyde starting with 3 hydroxy benzoic acid or 3 hydroxy benzyl alcohol?. [Link]

  • Natural Products Atlas. (2022). Showing NP-Card for 3-bromo-5-hydroxy-4-methoxybenzaldehyde (NP0164738). [Link]

Sources

Application Notes and Protocols: Synthesis of Chromenes via Intramolecular Heck Reaction of 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chromene Synthesis

The chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules. Its derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Consequently, the development of efficient and versatile methods for the synthesis of substituted chromenes is of significant interest to the drug discovery and development community. The intramolecular Heck reaction has emerged as a powerful and reliable tool for the construction of carbo- and heterocyclic rings, offering high functional group tolerance and the ability to form sterically congested carbon-carbon bonds under relatively mild conditions.[1] This application note provides a detailed technical guide for the synthesis of a chromene derivative via the palladium-catalyzed intramolecular Heck reaction of 2-(allyloxy)-5-bromobenzaldehyde.

The Intramolecular Heck Reaction: A Mechanistic Overview

The intramolecular Heck reaction is a palladium-catalyzed process that involves the coupling of an aryl or vinyl halide with an alkene tethered to the same molecule.[2] The reaction proceeds through a catalytic cycle that can be broadly divided into three key stages: oxidative addition, migratory insertion, and β-hydride elimination.

1. Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated Palladium(0) complex, which is typically generated in situ from a Palladium(II) precursor.[3] This step forms a Pd(II)-aryl intermediate.

2. Migratory Insertion: The tethered alkene then coordinates to the palladium center, followed by a syn-migratory insertion of the alkene into the Pd-aryl bond. This is the key C-C bond-forming step and generally proceeds in an exo or endo fashion. For the formation of six-membered rings like chromenes, the 6-exo-trig cyclization is highly favored due to lower transition state energy compared to the corresponding endo cyclization.[4]

3. β-Hydride Elimination and Catalyst Regeneration: Following migratory insertion, a syn-β-hydride elimination from the resulting alkyl-palladium intermediate occurs, leading to the formation of the chromene product and a hydrido-palladium(II) complex. The active Pd(0) catalyst is then regenerated by reductive elimination of HBr in the presence of a base, completing the catalytic cycle.[3]

The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction, influencing reaction rates, yields, and selectivity. Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly employed to stabilize the palladium catalyst and promote the desired reactivity.[4] The base is essential for neutralizing the hydrogen bromide generated during the reaction and for the regeneration of the Pd(0) catalyst.[3]

Visualizing the Catalytic Cycle

Heck_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L)₂ OxAdd->PdII_Aryl MigIns Migratory Insertion (6-exo-trig) PdII_Aryl->MigIns Intramolecular Alkene Coordination PdII_Alkyl Cyclized Pd(II) Intermediate MigIns->PdII_Alkyl BetaElim β-Hydride Elimination PdII_Alkyl->BetaElim PdII_Hydrido H-Pd(II)-Br(L)₂ BetaElim->PdII_Hydrido Chromene Product Product 6-Formyl-2H-chromene RedElim Reductive Elimination (Base) PdII_Hydrido->RedElim RedElim->Pd0 + H-Base⁺ Br⁻ Reactant This compound caption Catalytic cycle of the intramolecular Heck reaction.

Figure 1. A simplified representation of the catalytic cycle for the intramolecular Heck reaction.

Experimental Protocol: Synthesis of 6-Formyl-2H-chromene

This protocol is adapted from a similar synthesis of a chromene derivative and provides a detailed procedure for the intramolecular Heck reaction of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially availableStarting material.
Palladium(II) acetate (Pd(OAc)₂)≥99.9%Commercially availableCatalyst precursor.
Triphenylphosphine (PPh₃)≥99%Commercially availableLigand.
Triethylamine (Et₃N)≥99.5%, anhydrousCommercially availableBase.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Commercially availableSolvent.
Diethyl etherAnhydrousCommercially availableFor extraction.
Saturated aq. NH₄ClPrepared in-houseFor quenching.
BrinePrepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially availableDrying agent.
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 eq).

  • Addition of Catalyst and Ligand: Add palladium(II) acetate (0.05 mmol, 5 mol%) and triphenylphosphine (0.1 mmol, 10 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen). Add anhydrous acetonitrile (10 mL) followed by triethylamine (2.0 mmol, 2.0 eq) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction: Redissolve the residue in diethyl ether (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 6-formyl-2H-chromene.

Expected Outcome and Characterization

The intramolecular Heck reaction of this compound is expected to yield 6-formyl-2H-chromene in good to excellent yields. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Key Experimental Considerations and Field-Proven Insights

  • Catalyst and Ligand Ratio: The ratio of palladium to phosphine ligand can significantly impact the catalytic activity. A 1:2 ratio of Pd:P is often optimal for stabilizing the Pd(0) species and preventing palladium black precipitation.

  • Choice of Base: While triethylamine is a common and effective base, other organic or inorganic bases such as diisopropylethylamine (DIPEA) or potassium carbonate can also be used. The choice of base may need to be optimized for specific substrates.

  • Solvent: Anhydrous polar aprotic solvents like acetonitrile or DMF are generally preferred for the intramolecular Heck reaction. The solvent should be thoroughly degassed to prevent oxidation of the Pd(0) catalyst.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures to ensure a reasonable reaction rate. However, excessively high temperatures can lead to catalyst decomposition and side product formation.

  • Inert Atmosphere: Maintaining an inert atmosphere throughout the reaction is critical to prevent the oxidation of the sensitive Pd(0) catalyst, which would lead to catalyst deactivation.

Conclusion

The intramolecular Heck reaction is a robust and highly effective method for the synthesis of chromene derivatives from readily available starting materials. The protocol detailed in this application note provides a reliable and reproducible procedure for the synthesis of 6-formyl-2H-chromene. By understanding the underlying mechanism and paying close attention to key experimental parameters, researchers can successfully apply this methodology to the synthesis of a wide range of chromene analogs for applications in drug discovery and materials science.

References

  • Wikipedia. Intramolecular Heck reaction. [Link]

  • Link, J. T. The Intramolecular Heck Reaction. Org. React.2004, 60, 157-534.
  • Macmillan Group. The Intramolecular Heck Reaction. [Link]

  • MDPI. Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. [Link]

  • SciSpace. The Intramolecular Heck Reaction (2004). [Link]

  • Chemistry LibreTexts. Heck Reaction. [Link]

  • Carreras, J.; Dı́az-Tendero, S.; Alcaide, B.; Almendros, P. Intramolecular Mizoroki-Heck Reaction in the Synthesis of Heterocycles: Strategies for the Generation of Tertiary and Quaternary Stereocenters.
  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Royal Society of Chemistry. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]

  • ResearchGate. (PDF) Palladium‐Catalyzed Synthesis of 6H‐Dibenzo[c,h]chromenes and 5,6‐Dihydrobenzo[c]phenanthridines: Application to the Synthesis of Dibenzo[c,h]chromene‐6‐ones, Benzo[c]phenanthridines, and Arnottin I. [Link]

  • Michigan State University. Catalytic Synthesis of 2H-Chromenes. [Link]

  • Semantic Scholar. Enantioselective Synthesis of Chromenes via a Palladium-Catalyzed Asymmetric Redox-Relay Heck Reaction. [Link]

  • ResearchGate. Palladium‐catalyzed synthesis of 6H‐dibenzo[c,h]chromenes 2′.[a,b]. [Link]

  • MDPI. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. [Link]

Sources

Application Notes & Protocols: A Detailed Guide to the Radical Cyclization of 2-(Allyloxy)-5-bromobenzaldehyde for the Synthesis of Chromanones

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of chromanones via the radical cyclization of 2-(allyloxy)-5-bromobenzaldehyde. The chroman-4-one framework is a significant structural motif in a multitude of medicinal compounds and natural products, exhibiting a wide array of biological activities.[1] This guide will delve into the mechanistic underpinnings of this transformation, offer detailed, step-by-step protocols for both the synthesis of the starting material and the subsequent cyclization, and provide insights into the critical parameters that govern the reaction's success. By explaining the "why" behind the "how," this document aims to equip researchers with the knowledge to not only replicate the described procedures but also to adapt and troubleshoot them for their specific research needs.

Introduction: The Power of Radical Cyclizations in Heterocyclic Chemistry

Radical cyclization reactions have emerged as powerful tools in organic synthesis for the construction of cyclic molecules.[2] These reactions proceed through radical intermediates and offer a distinct advantage over many polar processes due to their often mild reaction conditions and high functional group tolerance.[2] The formation of five- and six-membered rings is particularly favored in these transformations.[2] The intramolecular nature of these reactions often leads to high levels of regio- and stereoselectivity, making them highly valuable in the synthesis of complex molecular architectures. This application note focuses on a specific and synthetically useful example: the formation of a chromanone ring system through the radical cyclization of an aryl halide.

Mechanistic Insights: Unraveling the Reaction Pathway

The radical cyclization of this compound to form the corresponding chromanone proceeds via a well-established radical chain mechanism. The key steps are initiation, propagation, and termination.

1. Initiation: The reaction is typically initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN).[3][4] Upon heating, AIBN fragments to generate two cyan-2-propyl radicals and a molecule of nitrogen gas.[4] This initiating radical then abstracts a hydrogen atom from a tin hydride reagent, most commonly tributyltin hydride (Bu3SnH), to generate the chain-propagating tributyltin radical (Bu3Sn•).[5]

2. Propagation:

  • Halogen Abstraction: The highly reactive tributyltin radical abstracts the bromine atom from the this compound substrate. This homolytic cleavage of the carbon-bromine bond generates an aryl radical.

  • Intramolecular Cyclization: The newly formed aryl radical undergoes a rapid intramolecular addition to the pendant allyl group. This cyclization is a 6-exo-trig process, which is kinetically favored, leading to the formation of a six-membered ring and a new primary alkyl radical.

  • Hydrogen Atom Transfer: The resulting alkyl radical then abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final chromanone product and regenerating the tributyltin radical. This regenerated radical can then participate in another cycle, propagating the chain reaction.

3. Termination: The chain reaction is terminated when two radical species combine.

It is important to note that while tributyltin hydride is a highly effective reagent for this transformation, its toxicity is a significant drawback.[6] Consequently, alternative, "tin-free" methods have been developed, often employing reagents like tris(trimethylsilyl)silane (TTMSS) or utilizing photoredox catalysis.[7][8][9][10]

Caption: General mechanism of the tin-mediated radical cyclization.

Experimental Protocols

Part A: Synthesis of this compound (Starting Material)

The synthesis of the starting material is typically achieved through a Williamson ether synthesis, reacting 5-bromosalicylaldehyde with allyl bromide.[11][12]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
5-Bromosalicylaldehyde201.021.0 g4.97
Allyl bromide120.980.89 g (0.64 mL)7.46
Potassium carbonate (K₂CO₃)138.210.82 g5.97
Dimethylformamide (DMF)73.0920 mL-
Ethyl Acetate (EtOAc)88.1130 mL-
Saturated Aqueous NH₄Cl-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • To a solution of 5-bromosalicylaldehyde (1.0 g, 4.97 mmol) in dimethylformamide (20 mL) in a round-bottom flask, add potassium carbonate (0.82 g, 5.97 mmol).

  • Add allyl bromide (0.89 g, 7.46 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 1.5 - 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 10 mL).[11]

  • Combine the organic phases, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound.[11]

Expected Characterization Data:

  • Appearance: Colorless to pale yellow oil or low-melting solid.[11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aldehyde proton (-CHO): Singlet around δ 10.3 ppm.[11]

    • Aromatic protons: Multiplets or distinct doublets and triplets in the range of δ 6.9-7.9 ppm.[11]

    • Allyl group protons:

      • -O-CH₂-: Doublet around δ 4.6-4.7 ppm.[11]

      • -CH=CH₂: Multiplet around δ 5.9-6.1 ppm.[11]

      • -CH=CH₂: Two doublets of doublets (or a multiplet) around δ 5.2-5.5 ppm.[11]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Aldehyde carbon (C=O): Signal around δ 188-192 ppm.[11]

    • Aromatic carbons: Signals in the aromatic region (δ 110-160 ppm).[11]

    • Allyl group carbons: -O-CH₂- signal around δ 70-75 ppm.[11]

Part B: Radical Cyclization to form 6-Bromo-chroman-4-one

This protocol outlines the classic tin-hydride mediated radical cyclization.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )AmountMoles (mmol)
This compound241.081.0 g4.15
Tributyltin hydride (Bu₃SnH)291.061.45 g (1.3 mL)4.98
AIBN164.2168 mg0.415
Toluene (anhydrous)92.1440 mL-

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 g, 4.15 mmol) and AIBN (68 mg, 0.415 mmol) in anhydrous toluene (20 mL).

  • In a separate flask, prepare a solution of tributyltin hydride (1.45 g, 4.98 mmol) in anhydrous toluene (20 mL).

  • Heat the solution of the starting material and AIBN to reflux (approximately 110 °C).

  • Add the tributyltin hydride solution dropwise to the refluxing mixture over a period of 1-2 hours.

  • After the addition is complete, continue to reflux the reaction mixture for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

  • The crude product will contain the desired chromanone and tin byproducts. Purification can be achieved by flash column chromatography on silica gel. A common method to remove tin residues is to partition the crude mixture between hexane and acetonitrile. The tin byproducts are more soluble in acetonitrile.

Expected Characterization Data for 6-Bromochroman-4-one:

  • Spectroscopic data should be compared with literature values for confirmation.

Caption: Workflow for the synthesis of chromanone.

Expertise & Experience: Causality Behind Experimental Choices

  • Choice of Initiator: AIBN is a common choice due to its predictable decomposition rate at typical reaction temperatures (refluxing toluene). The half-life of AIBN at 80 °C is approximately 1 hour, ensuring a steady supply of radicals to initiate the chain reaction.

  • Solvent Selection: Toluene is a suitable solvent as it is relatively inert to radical reactions and has a boiling point that is appropriate for the thermal decomposition of AIBN. Anhydrous conditions are crucial to prevent quenching of the radical intermediates.

  • Slow Addition of Tin Hydride: The slow, dropwise addition of tributyltin hydride is a critical technique. It maintains a low concentration of the hydrogen donor (Bu3SnH) in the reaction mixture. This favors the desired intramolecular cyclization of the aryl radical over its premature reduction to the corresponding debrominated starting material.

  • Inert Atmosphere: Radical reactions are sensitive to oxygen, which can act as a radical scavenger and lead to undesired side reactions.[4] Therefore, maintaining an inert atmosphere of nitrogen or argon throughout the reaction is essential for achieving a good yield.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through careful monitoring and characterization at each stage.

  • TLC Monitoring: Thin Layer Chromatography is an indispensable tool for tracking the progress of both the Williamson ether synthesis and the radical cyclization. The disappearance of the starting material and the appearance of the product spot provide a real-time assessment of the reaction's status.

  • Spectroscopic Confirmation: The identity and purity of the synthesized starting material and the final chromanone product must be rigorously confirmed by spectroscopic methods. ¹H and ¹³C NMR spectroscopy will verify the chemical structure, while techniques like mass spectrometry will confirm the molecular weight.

  • Purification: The purification of the crude product via column chromatography is a crucial step to isolate the desired compound from any unreacted starting materials, byproducts, and, in the case of the cyclization, the tin residues. The purity of the final product should be confirmed by analytical techniques before its use in subsequent applications.

References

  • Recent advances in free radical cyclizations of 2-alkenyl benzaldehydes to synthesize benzocycloketones - New Journal of Chemistry (RSC Publishing).
  • Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes - NIH.
  • Proposed mechanism of the radical cascade cyclization. - ResearchGate.
  • Radical cyclization - Wikipedia.
  • An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde - Benchchem.
  • Thiol-Catalyzed Acyl Radical Cyclization of Alkenals - Organic Chemistry Portal.
  • 4: Radical Reactions - Chemistry LibreTexts.
  • Timeless Methods for Radical Cyclizations in Total Synthesis - Macmillan Group.
  • Tributyltin hydride (Tributylstannane) / Organotin hydrides - Organic Chemistry Portal.
  • Tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis | The Journal of Organic Chemistry - ACS Publications.
  • Tin-free radical cyclization reactions initiated by visible light photoredox catalysis - Chemical Communications (RSC Publishing).
  • Technical Guide: Structure Elucidation of 2-(Allyloxy)-3-bromobenzaldehyde - Benchchem.
  • Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC - NIH.
  • Thirty Years of (TMS)3SiH: A Milestone in Radical-Based Synthetic Chemistry | Chemical Reviews.

Sources

Application Note: Strategic Synthesis of Functionalized Benzofurans from 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged pharmacophore in medicinal chemistry, appearing in anti-arrhythmic (Amiodarone), anti-tumor, and anti-microbial agents.[1][2][3] This Application Note details the strategic utilization of 2-(allyloxy)-5-bromobenzaldehyde as a divergent intermediate.

The presence of the 5-bromo moiety provides an essential orthogonal handle for late-stage diversification (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) after the benzofuran core is constructed. We present two distinct, validated protocols for cyclization:

  • Protocol A (The Classical Route): A robust Wittig-Claisen-Cyclization sequence ideal for scale-up and generating 2-substituted benzofurans.

  • Protocol B (The Radical Route): A radical-mediated cyclization via oxime ethers, granting access to 3-substituted dihydrobenzofurans with high functional group tolerance.

Strategic Pathway Analysis

The following workflow illustrates the divergent synthesis pathways available from the core aldehyde.

G Start This compound (Starting Material) Wittig Step A1: Wittig Olefination (Ph3P=CHCOOEt) Start->Wittig Protocol A Oxime Step B1: Condensation (BnONH2·HCl) Start->Oxime Protocol B Acrylate Intermediate: Ethyl Cinnamate Deriv. Wittig->Acrylate Claisen Step A2: Claisen Rearrangement (Thermal, 180°C) Acrylate->Claisen Phenol Intermediate: 3-Allyl-salicylate Claisen->Phenol CyclizA Step A3: Base-Mediated Cyclization Phenol->CyclizA TargetA Target A: 5-Bromo-2-vinylbenzofuran Derivatives CyclizA->TargetA OximeEther Intermediate: Oxime Ether Oxime->OximeEther Radical Step B2: Radical Cyclization (Bu3SnH / AIBN) OximeEther->Radical TargetB Target B: 3-Substituted Dihydrobenzofuran Radical->TargetB

Figure 1: Divergent synthetic workflows for accessing distinct benzofuran architectures from a common precursor.

Preparation of Precursor

Compound: this compound CAS: 50839-92-6 Rationale: While commercially available, in-house synthesis ensures purity and reduces cost for gram-scale campaigns.

Protocol:

  • Reagents: 5-Bromosalicylaldehyde (1.0 eq), Allyl bromide (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (0.5 M).
    
  • Procedure: Dissolve 5-bromosalicylaldehyde in DMF. Add

    
     and stir for 15 min. Add allyl bromide dropwise. Stir at 60°C for 4 hours.
    
  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine. Dry over

    
    .[4]
    
  • Yield: Typically >90% as a pale yellow oil/solid.

  • Validation:

    
     NMR should show disappearance of the phenolic -OH (~11 ppm) and appearance of the allyl signals (5.9-6.1 ppm multiplet).
    

Protocol A: The Wittig-Claisen-Cyclization Sequence

Objective: Synthesis of 2-substituted benzofurans. Mechanism: This route leverages the [3,3]-sigmatropic rearrangement (Claisen) to install the carbon framework, followed by intramolecular etherification.

Step 1: Wittig Olefination
  • Reagents: Methyl (triphenylphosphoranylidene)acetate (1.2 eq), Toluene, Reflux.

  • Procedure:

    • To a solution of this compound in Toluene, add the stabilized ylide.

    • Reflux for 12 hours.

    • Concentrate and purify via silica plug (Hexanes/EtOAc).

  • Outcome: Methyl 3-(2-(allyloxy)-5-bromophenyl)acrylate (

    
    -isomer major).
    
Step 2: Claisen Rearrangement
  • Reagents: N,N-Diethylaniline (solvent/high boiling point).

  • Procedure:

    • Dissolve the acrylate from Step 1 in N,N-diethylaniline.

    • Heat to 190°C-200°C in a sealed tube or pressure vessel for 24-48 hours.

    • Critical Control Point: The reaction must be monitored by HPLC/TLC. The intermediate phenol is often transient if the temperature is high enough to drive spontaneous cyclization, but usually, a discrete phenol intermediate is observed.

  • Outcome: Methyl 3-(3-allyl-5-bromo-2-hydroxyphenyl)acrylate.

Step 3: Cyclization & Isomerization
  • Reagents: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    .
    
  • Procedure:

    • Treat the phenol intermediate with DBU (2.0 eq) in THF at reflux.

    • This promotes the intramolecular Michael addition or direct displacement to form the dihydrobenzofuran, followed by isomerization to the benzofuran.

  • Note: If using Palladium (Pd(II)), oxidative cyclization can be achieved directly from the phenol.

Protocol B: Radical-Mediated Cyclization

Objective: Synthesis of 3-functionalized dihydrobenzofurans (amenable to oxidation). Mechanism: Intramolecular radical addition to the oxime ether acceptor. This method is highly tolerant of the aryl bromide, which remains intact for future cross-coupling.

Step 1: Oxime Ether Formation
  • Reagents:

    
    -Benzylhydroxylamine hydrochloride (1.2 eq), Pyridine, EtOH.
    
  • Procedure:

    • Combine aldehyde and hydroxylamine salt in Ethanol/Pyridine (10:1).

    • Stir at RT for 2 hours.

    • Evaporate and extract (EtOAc/1M HCl).

  • Outcome:

    
    -Benzyl oxime derivative.
    
Step 2: Radical Cyclization[5]
  • Reagents: Tributyltin hydride (

    
    , 1.1 eq), AIBN (0.1 eq), Benzene or Toluene (degassed).
    
  • Procedure:

    • Safety: Perform in a fume hood; organotins are toxic.

    • Dissolve the oxime ether in degassed Toluene (0.05 M - dilute conditions favor intramolecular reaction).

    • Heat to 80°C.

    • Add a solution of

      
       and AIBN in Toluene via syringe pump over 4 hours (Slow addition is crucial to prevent direct reduction of the bromide).
      
    • Mechanistic Insight: The stannyl radical adds to the oxime, generating an aminyl radical which cyclizes onto the alkene (5-exo-trig).

  • Alternative (Green Chem): Use

    
     (TTMSS) as a non-toxic alternative to Tin.
    

Analytical Data Summary

CompoundStateKey 1H NMR Signals (CDCl3, 400 MHz)MS (ESI) m/z
Start Material Pale Yellow Solid

10.4 (s, 1H, CHO), 7.9 (d, 1H, Ar-H), 4.6 (d, 2H, O-CH2)
241/243 [M+H]+
Wittig Product White Solid

7.8 (d, 1H, =CH), 6.5 (d, 1H, =CH), 3.8 (s, 3H, OMe)
297/299 [M+H]+
Benzofuran Target Off-white Solid

7.6 (s, 1H, H-3 of furan), 7.4-7.2 (m, Ar-H)
253/255 [M+H]+

Troubleshooting & Optimization

Issue: De-bromination during Radical Cyclization
  • Cause: Aryl bromides can be reduced by

    
     if the radical chain transfer is too fast or if the C-Br bond is weaker than the reacting pi-system.
    
  • Solution: Use TTMSS (Tris(trimethylsilyl)silane) instead of tributyltin hydride. TTMSS has a slower hydrogen abstraction rate, favoring the cyclization over the reduction of the aryl bromide. Alternatively, lower the temperature and use a low-temperature initiator (e.g., V-70).

Issue: Claisen Rearrangement Fails/Polymerizes
  • Cause: Substrate concentration too high or presence of oxygen.

  • Solution: Ensure strict deoxygenation (Argon sparge). Perform the reaction in a dilute solution of high-boiling solvent (e.g., diphenyl ether) or use Microwave irradiation (200°C, 30 min) which often gives cleaner profiles than conventional heating.

References

  • Palladium Catalyzed Cyclization: Larock, R. C., et al. (2018). Synthesis of 2,3-Difunctionalized Benzofuran Derivatives through Palladium-Catalyzed Double Isocyanide Insertion Reaction. Retrieved from [Link]

  • Radical Cyclization Precedents: Synthesis of Benzofuran Derivatives through Cascade Radical Cyclization. (2019). Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-(Allyloxy)-5-bromobenzaldehyde in Pharmaceutical Intermediate Synthesis

[1]

Executive Summary

2-(Allyloxy)-5-bromobenzaldehyde (CAS: N/A ; generic scaffold) represents a high-value "linchpin" intermediate in medicinal chemistry.[1] Its structural utility is derived from its orthogonal tri-functionality :

  • Electrophilic Aldehyde (

    
    ):  Ready for condensation, reduction, or olefination.
    
  • Nucleophilic/Rearrangeable Allyl Ether (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  A precursor for Claisen rearrangements, ring-closing metathesis (RCM), or radical cyclizations.
    
  • Halogen Handle (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ):  A distal bromine atom positioned perfectly for late-stage cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without interfering with core scaffold construction.
    

This guide details the strategic application of this compound to access 5-bromo-benzofuran and 3-allyl-salicylaldehyde scaffolds, both critical precursors for anti-arrhythmic, anti-microbial, and anti-cancer therapeutics.[1]

Strategic Reactivity Map

The following diagram illustrates the divergent pathways available from this single starting material. Note the distinct "Scaffold Morphing" capabilities vs. "Functionalization" vectors.

ReactivityMapStartThis compoundClaisenClaisen Rearrangement(Protocol A)Start->ClaisenLewis Acid or Thermal (200°C)WittigWittig OlefinationStart->WittigPh3P=CH2HeckIntermolecular Heck/Suzuki(Payload Coupling)Start->HeckPd(0), Ar-B(OH)2Salicyl3-Allyl-5-bromo-2-hydroxybenzaldehyde(Multicomponent Precursor)Claisen->SalicylStyrene1-Allyl-2-vinyl-4-bromobenzeneWittig->StyreneBiarylBiaryl ScaffoldsHeck->BiarylBenzofuran5-Bromobenzofuran(via RCM - Protocol B)Styrene->BenzofuranGrubbs II (RCM)

Figure 1: Divergent synthesis pathways.[1] The molecule serves as a gateway to benzofurans (via RCM) or substituted salicylaldehydes (via Claisen).

Protocol A: Regioselective Claisen Rearrangement

Objective: Synthesis of 3-allyl-5-bromo-2-hydroxybenzaldehyde . Significance: This transformation migrates the allyl group to the ortho position (C3), restoring the phenol. This intermediate is essential for synthesizing dihydrobenzofurans via iodocyclization or for accessing complex 3,5-disubstituted salicylaldehyde libraries.[1]

Mechanism & Rationale

The reaction proceeds via a concerted [3,3]-sigmatropic rearrangement.[2] While thermal rearrangement requires high temperatures (>180°C) which can degrade the aldehyde, Lewis-acid catalysis allows the reaction to proceed at lower temperatures with higher regioselectivity, preventing "para-Claisen" byproducts.

Experimental Procedure

Reagents:

  • This compound (1.0 equiv)[1]

  • Diethylaluminum chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    , 1.0 M in hexane) [Critical Lewis Acid] 
    
  • Dichloromethane (Anhydrous)[1]

  • 0.1 M HCl (for quenching)[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve this compound (500 mg, 2.07 mmol) in anhydrous

    
     (10 mL). Cool the solution to -78°C  using a dry ice/acetone bath.
    
  • Catalyst Addition: Add

    
     (2.5 mL, 2.5 mmol, 1.2 equiv) dropwise over 10 minutes. Note: The solution typically turns bright yellow due to the coordination of Aluminum to the carbonyl oxygen.
    
  • Rearrangement: Allow the mixture to warm slowly to 0°C over 2 hours. Stir at 0°C for an additional 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).[1] The starting material (

    
    ) should disappear, replaced by a slightly more polar spot (
    
    
    , phenol).
  • Quenching: Carefully quench with 0.1 M HCl (10 mL) at 0°C. Vigorous stirring is required to break up aluminum emulsions.

  • Workup: Extract with

    
     (3 x 15 mL). Wash combined organics with brine, dry over 
    
    
    , and concentrate in vacuo.[3]
  • Purification: Flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Expected Yield: 82-88% Characterization: The appearance of a phenolic -OH signal (~11.0 ppm, s) and the shift of allyl signals in

Protocol B: De Novo Synthesis of 5-Bromobenzofuran via RCM

Objective: Construction of the benzofuran core while preserving the 5-bromo handle. Significance: Direct cyclization of the aldehyde is difficult. This protocol uses a Wittig Olefination / Ring-Closing Metathesis (RCM) sequence, which is robust and avoids harsh acidic conditions that might affect sensitive substrates.[1]

Workflow Diagram

RCM_WorkflowStep1Step 1: Wittig Olefination(Aldehyde -> Styrene)Step2Step 2: RCM (Grubbs II)(Styrene -> Benzofuran)Step1->Step2 Isolated Intermediate(1-allyl-2-vinyl-4-bromobenzene)

Figure 2: Two-step conversion of the aldehyde to the benzofuran core.[1]

Experimental Procedure
Step 1: Wittig Olefination[1]
  • Reagent Prep: Suspend Methyltriphenylphosphonium bromide (

    
    , 1.2 equiv) in anhydrous THF (0.5 M) at 0°C.
    
  • Base Addition: Add

    
     (1.2 equiv) portion-wise. The solution will turn bright yellow (ylide formation). Stir for 30 mins.
    
  • Substrate Addition: Add this compound (1.0 equiv) in THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 3 hours.

  • Workup: Filter off solids, concentrate, and pass through a short silica plug to remove phosphine oxide.

  • Product: 1-Allyl-2-vinyl-4-bromobenzene .

Step 2: Ring-Closing Metathesis (RCM)[1]
  • Solvation: Dissolve the styrene intermediate from Step 1 in anhydrous Dichloromethane (degassed). Critical: Concentration must be low (0.01 M) to favor intramolecular cyclization over intermolecular polymerization.[1]

  • Catalyst: Add Grubbs 2nd Generation Catalyst (2-5 mol%).

  • Reflux: Heat to reflux (40°C) for 4-12 hours under Nitrogen.

  • Observation: Evolution of ethylene gas.

  • Workup: Concentrate and purify via silica gel chromatography.

Data Summary Table:

ParameterStep 1 (Wittig)Step 2 (RCM)
Reagent

/

Grubbs II (Ru)
Concentration 0.5 M (High)0.01 M (Low - Dilution Principle)
Temperature 0°C to RT40°C (Reflux)
Typical Yield 90-95%85-92%
Key Byproduct

(Solid)
Ethylene (Gas)

Application: Late-Stage Functionalization

Once the 5-bromobenzofuran (from Protocol B) or 3-allyl-5-bromo-salicylaldehyde (from Protocol A) is synthesized, the bromine atom serves as a universal handle.[1]

Case Study: Synthesis of 5-Arylbenzofurans (Bioactive Core)

  • Reaction: Suzuki-Miyaura Coupling.[1]

  • Conditions: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (3 mol%), Arylboronic acid (1.5 equiv), 
    
    
    (3 equiv), Dioxane/Water (9:1), 80°C.
  • Outcome: The benzofuran core remains intact, while the bromine is replaced by diverse aryl groups, enabling rapid generation of Structure-Activity Relationship (SAR) libraries.

Safety & Handling

  • This compound: Potential skin sensitizer.[1] Handle in a fume hood.

  • Diethylaluminum chloride: Pyrophoric. Handle under strict inert atmosphere. Use sure-seal bottles and gas-tight syringes.[1]

  • Grubbs Catalyst: Expensive and sensitive to air in solution. Store solid under argon in the fridge.

References

  • Ruthenium-Catalyzed Synthesis of Benzofurans: Singh, F. V., & Mangaonkar, S. R. (2018). Synthesis of Substituted Benzofurans via Ruthenium-Catalyzed C- and O-Allyl Isomerization/Ring-Closing Metathesis.[1] Synthesis, 50, 4940-4948.[1]

  • Claisen Rearrangement Mechanisms & Protocols: Reid, J. P., et al. (2015). Base-Mediated Cascade Rearrangements of Aryl-Substituted Diallyl Ethers. Journal of Organic Chemistry, 80(3), 1472–1498.

  • Benzofuran Pharmaceutical Relevance: Miao, Y., et al. (2019).[4][5] Natural source, bioactivity and synthesis of benzofuran derivatives.[5][6] RSC Advances, 9, 27510-27540.[1]

  • RCM Methodology (Grubbs): Grubbs, R. H. (2006). Olefin-Metathesis Catalysts for the Preparation of Molecules and Materials.[7] Angewandte Chemie International Edition, 45(23), 3760-3803.[1] [1]

Monitoring 2-(Allyloxy)-5-bromobenzaldehyde reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the thin-layer chromatography (TLC) protocols for monitoring the synthesis and downstream application of 2-(allyloxy)-5-bromobenzaldehyde .[1] This molecule is a critical intermediate in medicinal chemistry, serving as a scaffold for biologically active benzofurans and dihydrobenzofurans via the Claisen rearrangement.

The protocols herein rely on a "Polarity Switching" logic:

  • Synthesis (O-Alkylation): Transition from a polar, H-bond donating phenol to a lipophilic ether (Rf increases).[1]

  • Application (Claisen Rearrangement): Thermal rearrangement of the ether back to a C-allyl phenol (Rf decreases).[1]

Chemical Context & Reaction Logic

To effectively monitor these reactions, one must understand the structural changes affecting silica gel adsorption.

  • Starting Material (SM): 5-Bromosalicylaldehyde.[1][2] Contains a phenolic hydroxyl (-OH) group.[1] It is acidic and forms strong hydrogen bonds with the silica stationary phase, resulting in low retention factors (Rf) and potential streaking.

  • Product (Intermediate): this compound.[1][3] The phenolic proton is replaced by an allyl group. This removes the H-bond donor capability, significantly reducing polarity. The molecule travels much faster on silica.

  • Rearrangement Product: 3-Allyl-5-bromosalicylaldehyde. The Claisen rearrangement restores the phenolic -OH group, causing the molecule to revert to a lower Rf value similar to the original starting material.

Reaction Pathway Diagram

ReactionPathway SM 5-Bromosalicylaldehyde (Polar Phenol) Low Rf Reagent + Allyl Bromide (K2CO3, DMF) SM->Reagent Product This compound (Lipophilic Ether) High Rf Reagent->Product O-Alkylation Claisen Claisen Rearrangement (Heat, >180°C) Product->Claisen Final 3-Allyl-5-bromosalicylaldehyde (C-Allyl Phenol) Low Rf Claisen->Final Sigmatropic Shift

Figure 1: Reaction pathway showing the polarity inversion critical for TLC monitoring.

Experimental Protocols

Protocol A: Monitoring Synthesis (O-Alkylation)

Objective: Confirm complete consumption of 5-bromosalicylaldehyde.

Mobile Phase Optimization: Due to the significant polarity difference, a non-polar system is preferred to differentiate the product from the baseline.

  • Standard System: Hexanes : Ethyl Acetate (90:10 v/v).[1]

  • Alternative: Petroleum Ether : Diethyl Ether (95:5 v/v).[1]

Step-by-Step Workflow:

  • Plate Preparation: Use Silica Gel 60 F254 aluminum-backed plates. Mark a baseline 1 cm from the bottom with a pencil.

  • Spotting:

    • Lane 1: Reference Standard (5-Bromosalicylaldehyde).[1]

    • Lane 2: Co-spot (Reaction Mixture + Standard).[1]

    • Lane 3: Reaction Mixture (taken directly from DMF/Acetone solution; dilute in EtOAc if too concentrated).[1]

  • Elution: Develop until the solvent front reaches 1 cm from the top.

  • Visualization:

    • UV (254 nm): Both compounds are UV active.[1] The product will appear as a dark spot near Rf 0.5–0.6. The SM will remain lower (Rf < 0.3).

    • Ferric Chloride (FeCl₃) Stain: Critical Confirmation. Dip the plate in FeCl₃ solution.

      • Phenol (SM): Turns distinct violet/purple.[1]

      • Ether (Product): No color change (remains yellow/orange from stain background).[1]

Protocol B: Monitoring Claisen Rearrangement

Objective: Confirm migration of the allyl group and restoration of the phenol.

Mobile Phase Adjustment: As the product becomes more polar, slightly increasing solvent polarity helps refine separation.

  • System: Hexanes : Ethyl Acetate (80:20 v/v).[1]

Visualization Logic:

  • UV (254 nm): Watch for the disappearance of the high-running spot (Ether) and the appearance of a lower-running spot (C-Allyl Phenol).[1]

  • 2,4-DNP Stain: Both species retain the aldehyde. Dipping in 2,4-Dinitrophenylhydrazine will stain both spots orange/red , confirming the aldehyde has not been oxidized or reduced during heating.

Data Presentation & Visualization

TLC Decision Matrix
CompoundFunctional GroupPolarityEst.[4][5] Rf (9:1 Hex:EtOAc)FeCl₃ Stain2,4-DNP Stain
5-Bromosalicylaldehyde Phenol, AldehydeHigh0.25Purple Orange
2-(Allyloxy)-5-bromo... Ether, AldehydeLow0.65No ReactionOrange
3-Allyl-5-bromo... Phenol, AldehydeHigh0.20Purple Orange
Operational Workflow Diagram

TLCWorkflow Start Sample Aliquot Dilute Dilute in EtOAc (Prevent Overloading) Start->Dilute Spot Spot on Silica F254 (3-Lane Configuration) Dilute->Spot Elute Elute: Hex/EtOAc (9:1) Spot->Elute UV_Check Check UV (254 nm) Elute->UV_Check Stain_Decide Select Stain UV_Check->Stain_Decide FeCl3 FeCl3 Stain (Detect Phenol) Stain_Decide->FeCl3 Synthesis Step DNP 2,4-DNP Stain (Verify Aldehyde) Stain_Decide->DNP Rearrangement Step Result1 Purple Spot? Reaction Incomplete FeCl3->Result1 Result2 Orange Spot? Aldehyde Intact DNP->Result2

Figure 2: Operational flowchart for determining reaction completion and product integrity.

Troubleshooting & Optimization

  • Streaking (Phenol Tailing):

    • Cause: The acidic phenolic proton interacts strongly with the silica.

    • Solution: Add 1% Acetic Acid to the mobile phase (e.g., Hex:EtOAc:AcOH 90:9:1). This suppresses ionization and sharpens the spot.

  • Co-elution:

    • Issue: In pure non-polar solvents (e.g., 100% Hexane), the product may not move, or the SM may stay at the baseline.

    • Solution: Always maintain at least 5-10% polar solvent (EtOAc or DCM) to ensure the ether moves into the Rf 0.3–0.7 window.

  • False Positives (Claisen):

    • Issue: Thermal degradation can produce tars that stay at the baseline, mimicking the lower Rf of the product.

    • Validation: Isolate the low-running spot and run a mini-workup. The Claisen product (C-allyl) is stable; degradation tars usually smear across the lane.

References

  • Williamson Ether Synthesis & Monitoring

    • BenchChem Technical Guide: "Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde." (Analogous 5-bromo protocol).[1][6]

  • Claisen Rearrangement Mechanism

    • Organic Reactions (Wiley): "The Claisen Rearrangement."[7][8][9] Detailed review of allyl aryl ether rearrangement kinetics.

  • TLC Staining Protocols

    • Chemistry LibreTexts: "Visualizing TLC Plates.
  • Aryl Ether Synthesis

    • Organic Chemistry Portal: "Aryl ether synthesis by etherific

Sources

Application Note: One-Pot Synthesis of Heterocycles using 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of 2-(allyloxy)-5-bromobenzaldehyde as a bifunctional linchpin in the rapid assembly of fused tricyclic heterocycles. Unlike simple benzaldehydes, this scaffold possesses an internal dipolarophile (the allyloxy group) tethered to a reactive electrophile (the aldehyde).

The primary application described herein is the Intramolecular 1,3-Dipolar Cycloaddition (IMDC) . By reacting this precursor with secondary amino acids or hydroxylamines, researchers can generate transient 1,3-dipoles (azomethine ylides or nitrones) in situ.[1] These dipoles spontaneously cyclize to form chromeno[4,3-b]pyrrolidines or chromeno-isoxazoles with high stereocontrol.

Key Advantages:

  • Atom Economy: All atoms from the starting materials are incorporated into the final product (excluding water loss).

  • Stereoselectivity: The geometric constraints of the tether typically enforce a cis-fused ring junction.

  • Diversification Handle: The 5-bromo substituent remains intact, serving as a critical handle for late-stage cross-coupling (Suzuki-Miyaura, Sonogashira) to expand SAR (Structure-Activity Relationship) libraries.

Mechanistic Insight

The power of this protocol lies in the "One-Pot, Two-Step" cascade. The reaction proceeds through the condensation of the aldehyde with an amine source to form an iminium ion, which undergoes decarboxylation (in the case of amino acids) or deprotonation to generate a reactive 1,3-dipole. This dipole is spatially positioned to intercept the pendant alkene.

Pathway Visualization

The following diagram illustrates the divergent pathways available depending on the amine partner selected.

ReactionPathway Start This compound Reagent1 Sarcosine (Secondary Amino Acid) Start->Reagent1 + Reagent Reagent2 N-Methylhydroxylamine Start->Reagent2 + Reagent Intermediate1 Azomethine Ylide (Transient Dipole) Reagent1->Intermediate1 Condensation & Decarboxylation Intermediate2 Nitrone (Transient Dipole) Reagent2->Intermediate2 Condensation Transition Intramolecular [3+2] Cycloaddition Intermediate1->Transition Intermediate2->Transition Product1 Chromeno[4,3-b]pyrrolidine (Cis-fused) Transition->Product1 Product2 Chromeno-isoxazole (Cis-fused) Transition->Product2

Figure 1: Divergent synthesis pathways. The choice of amine reagent dictates the nature of the transient dipole and the final heterocyclic core.

Experimental Protocols

Protocol A: Synthesis of the Precursor

Note: While commercially available, synthesis from 5-bromosalicylaldehyde ensures freshness and cost-efficiency.

Objective: Synthesis of this compound via Williamson Ether Synthesis.

Reagents:

  • 5-Bromosalicylaldehyde (10.0 mmol, 2.01 g)

  • Allyl bromide (12.0 mmol, 1.04 mL)

  • Potassium carbonate (

    
    ) (15.0 mmol, 2.07 g)
    
  • DMF (Dimethylformamide) (20 mL)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5-bromosalicylaldehyde in anhydrous DMF.

  • Base Addition: Add

    
     and stir at room temperature for 15 minutes. The solution will turn yellow (phenoxide formation).
    
  • Alkylation: Add allyl bromide dropwise via syringe.

  • Reaction: Stir at 60°C for 4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde starting material (

    
    ) should disappear, replaced by the product (
    
    
    
    ).
  • Workup: Pour mixture into ice-water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: If necessary, purify via flash column chromatography (Hexane/EtOAc).

    • Expected Yield: 90-95%

    • Appearance: Pale yellow oil or low-melting solid.[2]

Protocol B: Synthesis of Chromeno[4,3-b]pyrrolidines (Azomethine Ylide Route)

Core Application: This protocol generates the tricyclic core found in various alkaloids and bioactive compounds.

Reagents:

  • This compound (1.0 mmol, 241 mg)

  • Sarcosine (N-methylglycine) (1.2 mmol, 107 mg)

  • Toluene (10 mL) or Ethanol (10 mL)

  • Optional: Molecular Sieves (4Å) to accelerate condensation.

Procedure:

  • Setup: Equip a 25 mL round-bottom flask with a Dean-Stark trap (if using toluene) or a standard reflux condenser.

  • Mixing: Add the aldehyde and sarcosine to the solvent.

  • Reflux: Heat the mixture to reflux (110°C for toluene, 80°C for ethanol).

    • Mechanistic Note: As the reaction heats, the initial imine forms. Continued heating promotes decarboxylation, generating the reactive azomethine ylide which immediately snaps shut onto the allyl group.

  • Monitoring: Reflux for 3–5 hours. TLC should show a complete consumption of the aldehyde.

  • Workup: Evaporate solvent under reduced pressure.

  • Purification: The crude residue is often pure enough for analysis. For library storage, purify via flash chromatography (DCM:MeOH 95:5).

    • Stereochemistry: The product is exclusively the cis-fused isomer due to the endo-transition state preference.

Data Summary Table:

ParameterCondition A (Preferred)Condition B (Green)
Solvent TolueneEthanol
Temperature 110°C (Reflux)78°C (Reflux)
Time 3-4 Hours5-6 Hours
Yield 85-92%75-82%
Workup Evaporation + ColumnFiltration (if solid ppt)
Protocol C: Synthesis of Chromeno-isoxazoles (Nitrone Route)

Variation: Using a hydroxylamine derivative alters the dipole to a nitrone, resulting in an isoxazole-fused system.

Reagents:

  • This compound (1.0 mmol)

  • N-Methylhydroxylamine hydrochloride (1.2 mmol)

  • Sodium Acetate (1.2 mmol) (Buffer required to free the amine)

  • Ethanol (10 mL)

Procedure:

  • Buffering: In the reaction vessel, mix N-methylhydroxylamine HCl and Sodium Acetate in Ethanol for 10 minutes to generate the free base in situ.

  • Addition: Add the aldehyde precursor.

  • Reaction: Reflux for 4–6 hours.

  • Workup: Remove ethanol in vacuo. Redissolve in DCM, wash with water to remove salts, dry, and concentrate.

  • Result: The product is a cis-fused chromeno[4,3-c]isoxazole.

Validation & Troubleshooting (Self-Validating System)

To ensure the protocol has worked before proceeding to biological testing or further coupling, check these specific NMR signatures.

1H NMR Diagnostic Signals (400 MHz, CDCl3)
  • Success Indicator (Bridgehead Proton): Look for a doublet (or multiplet) around 3.5 - 4.2 ppm . This corresponds to the proton at the ring fusion (

    
     in pyrrolidine), which is absent in the starting material.
    
  • Disappearance of Aldehyde: The sharp singlet at ~10.4 ppm (CHO) must be completely absent.

  • Disappearance of Terminal Alkene: The multiplet at ~5.9-6.1 ppm (vinyl proton of allyl) and the terminal doublets at ~5.2-5.4 ppm will disappear, replaced by complex aliphatic multiplets in the 1.5 - 3.0 ppm range.

Troubleshooting Matrix

Troubleshooting Issue Problem: Low Yield or Incomplete Reaction Check1 Check TLC: Is Aldehyde remaining? Issue->Check1 Yes Yes: Incomplete Conversion Check1->Yes No No: Decomposition/Side Products Check1->No Action1 Action: Add 4Å Mol. Sieves (Remove water to push imine formation) Yes->Action1 Action2 Action: Switch Solvent to Xylene (Higher Temp needed for decarboxylation) Yes->Action2 Action3 Action: Check Reagent Stoichiometry (Ensure amine is in excess 1.2-1.5 eq) No->Action3

Figure 2: Troubleshooting logic for optimizing the cycloaddition.

References

  • General IMDC Methodology

    • Bhuyan, P. J., et al. "A microwave-assisted, one-pot synthesis of some nitro benzopyran-annulated pyrroles... via a 1,3-dipolar cycloaddition."[1] RSC Advances, 2014.

  • Azomethine Ylide Chemistry

    • Nájera, C., & Sansano, J. M. "Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chemical Communications, 2022.

  • Precursor Synthesis (2-Allyloxy-benzaldehydes)

    • BenchChem Protocols.[2] "An In-depth Technical Guide to the Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde." (Adapted for 5-bromo isomer).[3]

  • Nitrone Cycloaddition Reviews

    • Confalone, P. N., & Huie, E. M. "The [3 + 2] Nitrone-Olefin Cycloaddition Reaction." Organic Reactions, 2011.

Sources

Process Development for the Scale-Up Synthesis of 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-ORG-2025-04

Executive Summary

This application note details the optimized protocol for the kilogram-scale synthesis of 2-(allyloxy)-5-bromobenzaldehyde (Target API Intermediate). This molecule is a critical precursor for the synthesis of 5-substituted benzofurans via intramolecular Heck reactions or Claisen rearrangements.

While standard academic literature often utilizes Dimethylformamide (DMF) and Sodium Hydride (NaH), this guide presents a Process Chemistry approach designed for safety and scalability. We utilize a heterogeneous base system (Potassium Carbonate) in a ketone solvent (Acetone or MEK), eliminating hydrogen gas evolution and simplifying solvent recovery.

Reaction Engineering & Mechanistic Insight

The Chemical Strategy

The synthesis is a classic Williamson Ether Synthesis . However, the presence of the electron-withdrawing formyl (-CHO) and bromo (-Br) groups at the ortho and para positions relative to the hydroxyl group increases the acidity of the phenol (


 ~7-8), facilitating deprotonation by weaker, safer bases.

Key Process Decision: Solvent Selection

  • Academic Route (DMF): High boiling point, difficult to remove, potential formation of dimethylamine impurities, high thermal risk during workup.

  • Scale-Up Route (Acetone/Acetonitrile): Low boiling point allows for easy solvent swaps, product often precipitates upon water addition or cooling, and significantly lower toxicity profile.

Impurity Profile & Thermal Risks

Two primary risks exist during scale-up:

  • C-Alkylation: Competition between oxygen and carbon attack.

  • Claisen Rearrangement: If the reaction temperature exceeds 60°C for prolonged periods, the O-allyl ether can rearrange to the C-allyl isomer (sigmatropic shift).

Reaction Pathway Visualization

ReactionPathway Start 5-Bromosalicylaldehyde (Substrate) Inter Phenoxide Anion Start->Inter Deprotonation Base K2CO3 (Base) Base->Inter Allyl Allyl Bromide (Electrophile) Product This compound (Target Ether) Allyl->Product Inter->Product O-Alkylation (Major) Side1 C-Alkylated Impurity Inter->Side1 C-Alkylation (Minor) Side2 Claisen Product (Thermal Rearrangement) Product->Side2 Heat (>60°C)

Figure 1: Reaction pathway highlighting the competition between the desired O-alkylation and potential thermal degradation via Claisen rearrangement.

Detailed Scale-Up Protocol (100g Basis)

This protocol is validated for a 100g input of 5-bromosalicylaldehyde. It operates as a self-validating system where the disappearance of the yellow phenoxide color indicates reaction completion.

Materials & Equipment
  • Reactor: 2L Jacketed Glass Reactor with overhead stirring (impeller: pitched blade).

  • Condenser: Reflux condenser set to 5°C.

  • Reagents:

    • 5-Bromosalicylaldehyde (100.0 g, 0.497 mol)

    • Allyl Bromide (72.2 g, 0.597 mol, 1.2 eq) [HAZARD: Lachrymator]

    • Potassium Carbonate (

      
      ), anhydrous, milled (82.4 g, 0.597 mol, 1.2 eq)
      
    • Acetone (Reagent Grade, 1.0 L, 10 vol)

    • Potassium Iodide (KI) (0.8 g, catalytic - optional Finkelstein acceleration)

Step-by-Step Methodology

Step 1: Reactor Charging & Deprotonation

  • Purge the reactor with Nitrogen (

    
    ) to remove oxygen (prevents oxidative darkening of phenol).
    
  • Charge Acetone (900 mL) and 5-Bromosalicylaldehyde (100 g) . Stir at 250 RPM until dissolved. Solution will be pale yellow.

  • Add

    
     (82.4 g)  in a single portion.
    
    • Observation: The slurry will turn bright yellow/orange due to phenoxide formation.

  • Heat jacket to 50°C (Gentle reflux). Hold for 30 minutes to ensure complete deprotonation.

Step 2: Controlled Addition (The Critical Step)

  • Dilute Allyl Bromide (72.2 g) with remaining Acetone (100 mL) in a pressure-equalizing addition funnel.

  • Dose Control: Add the Allyl Bromide solution dropwise over 60 minutes .

    • Causality: Rapid addition can cause a massive exotherm. Although acetone reflux limits the temperature to ~56°C, rapid gas evolution (vapor pressure) can flood the condenser.

  • Maintain reflux (Internal Temp: 55-57°C) for 4-6 hours .

Step 3: In-Process Control (IPC)

  • Sample 50 µL of the slurry, filter through a syringe filter, and analyze via HPLC or TLC (20% EtOAc/Hexane).

  • Specification: < 1.0% unreacted starting material.

    • Note: If reaction stalls, add 0.1 eq of Allyl Bromide and stir for 1 additional hour.

Step 4: Work-up & Isolation (Precipitation Method)

  • Cool reactor to 20°C .

  • Filter the solids (inorganic salts: KBr, excess

    
    ) using a sintered glass funnel. Wash the cake with Acetone (200 mL).
    
    • Safety: The cake contains residual Allyl Bromide. Wash thoroughly before disposal.

  • Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to approx. 200 mL volume (thick oil/slurry).

  • Solvent Swap/Crystallization: Add Cold Water (800 mL) slowly with vigorous stirring.

    • Mechanism: The product is hydrophobic. The sudden increase in polarity forces the product to crystallize/precipitate.

  • Stir the resulting suspension at 0-5°C for 2 hours.

  • Filter the off-white solid. Wash with cold water (2 x 200 mL) to remove residual inorganic salts and traces of acetone.

  • Dry in a vacuum oven at 40°C for 12 hours.

Process Workflow Diagram

ProcessFlow Rxn Reaction Mixture (Acetone Reflux) Filter1 Filtration (Remove Salts) Rxn->Filter1 Cool to 20°C Filtrate Organic Filtrate Filter1->Filtrate Distill Distillation (Remove Acetone) Filtrate->Distill Vac < 45°C Precip Precipitation (Add Water) Distill->Precip Conc. Oil Iso Isolation (Filtration & Wash) Precip->Iso Slurry 0-5°C Final Dry Product (Off-white Solid) Iso->Final Vac Oven 40°C

Figure 2: Downstream processing workflow emphasizing the removal of inorganic salts prior to aqueous precipitation.

Critical Process Parameters (CPPs) & Data

The following parameters were determined to be critical for maintaining yield >90% and purity >98%.

ParameterRangeImpact of Deviation
Stirring Speed >250 RPMLow: Incomplete conversion due to heterogeneous base settling.
Reaction Temp 55 - 60°CHigh (>65°C): Risk of Claisen rearrangement. Low: Slow kinetics.
Allyl Bromide Eq 1.1 - 1.25High: Difficult removal of lachrymator. Low: Incomplete conversion.
Water Addition Slow streamFast: Formation of "oiling out" or gummy solid rather than crystalline powder.

Analytical Specifications

To ensure the integrity of the intermediate for subsequent steps, the following specifications must be met.

HPLC Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1%

    
     in Water; B: Acetonitrile. Gradient 10-90% B over 15 min.
    
  • Detection: UV @ 254 nm (Benzene ring absorption).

  • Retention Time: Starting Material (~6.5 min), Product (~11.2 min).

NMR Interpretation ( )
  • Aldehyde (-CHO): Singlet at ~10.4 ppm.

  • Aromatic Protons: Three distinct signals (d, dd, d) in the 7.0–8.0 ppm region.

  • Allyl Group:

    • Multiplet (~6.0 ppm, -CH=).

    • Doublet of doublets (~5.3-5.5 ppm, =CH2).

    • Doublet (~4.6 ppm, -OCH2-). Note: This shift confirms O-alkylation vs C-alkylation.

Safety & Hazards (HSE)

  • Allyl Bromide: Highly toxic and a potent lachrymator. All charging must occur within a fume hood. Scrubber systems containing amine solutions or dilute NaOH should be used to neutralize vapors.

  • Potassium Carbonate Dust: Respiratory irritant. Use dust masks during charging.

  • Thermal Runaway: While Acetone reflux limits temperature, ensure the condenser coolant flow is monitored. Loss of cooling can result in rapid solvent loss and crystallization of the reaction mass.

References

  • Williamson Ether Synthesis Overview

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. [Link to Publisher]([Link]

Troubleshooting & Optimization

Technical Support Center: Chemoselectivity Protocols for 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: CHEMO-SEL-2A5B Status: Open Priority: High Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The Substrate Paradox

You are working with 2-(Allyloxy)-5-bromobenzaldehyde .[1] This molecule presents a classic "triad of reactivity" challenge.

  • The Allyl Ether: A protecting group that is chemically robust but susceptible to specific cleavage mechanisms (isomerization, oxidative addition).

  • The Aryl Bromide: A handle for cross-coupling (Suzuki, Heck), requiring transition metals that often threaten the allyl ether.

  • The Aldehyde: An electrophile requiring reduction or nucleophilic addition, often involving Lewis acids or hydrides that can trigger deprotection.

The Core Issue: Deallylation in this substrate is rarely a random hydrolysis; it is almost always a catalyzed event triggered by the very reagents used to functionalize the bromide or aldehyde.

Module 1: The Palladium Trap (Cross-Coupling Risks)

Issue: Users frequently report loss of the allyl group during Suzuki or Heck couplings targeting the 5-bromo position. Diagnosis: This is likely due to


-allyl palladium formation  or base-mediated isomerization .[1]
The Mechanism of Failure

Palladium catalysts can engage the allyl ether in two ways:

  • Oxidative Insertion: Pd(0) inserts into the C-O bond (instead of the C-Br bond), ejecting the phenoxide. This is accelerated by electron-rich ligands.[1]

  • Isomerization-Hydrolysis (Most Common): Palladium hydrides (formed in situ) or strong bases isomerize the allyl ether to a vinyl ether (enol ether) .[1] The vinyl ether then rapidly hydrolyzes upon workup to the phenol.

Troubleshooting Protocol: Safe Suzuki Coupling

To couple the bromide while preserving the allyl ether, you must suppress isomerization.

ParameterDO NOT USE (High Risk) RECOMMENDED (Safe) Why?
Catalyst Pd/C (Heterogeneous)Pd(PPh

)

or Pd(dppf)Cl

Pd/C promotes Single Electron Transfer (SET) cleavage of allyl ethers.[1]
Base

-BuOK, NaOEt, NaH
K

CO

, K

PO

, Cs

CO

Strong alkoxides catalyze the isomerization of allyl

vinyl ether.
Solvent Alcohols (MeOH, EtOH) at refluxToluene, DMF, DME, THFAlcohols act as proton sources for hydrolysis of transient vinyl ethers.
Temp > 120°C60°C – 90°CHigh heat promotes thermal Claisen rearrangement.
Visualization: The Deallylation Danger Zones

DeallylationPathways Substrate 2-(Allyloxy)-5- bromobenzaldehyde VinylEther Vinyl Ether (Enol Ether) Substrate->VinylEther Pd-H species OR Strong Base (tBuOK) Phenol Deallylated Product (Phenol) Substrate->Phenol Pd(0) Oxidative Addition (Rich Ligands) ClaisenProd Claisen Product (C-Allyl Isomer) Substrate->ClaisenProd Heat >180°C OR Lewis Acid (AlCl3) CoupledProd Desired Suzuki Product Substrate->CoupledProd Pd(PPh3)4, K2CO3 <100°C VinylEther->Phenol Acidic Workup (Hydrolysis)

Caption: Fig 1. Mechanistic pathways leading to unwanted deallylation vs. desired coupling.

Module 2: Acid Sensitivity & Lewis Acid Risks

Issue: "I used a Lewis Acid to activate the aldehyde, and the allyl group migrated or fell off." Diagnosis: You likely triggered a Lewis-Acid Catalyzed Claisen Rearrangement or ether cleavage.[1]

Technical Insight

Allyl aryl ethers are prone to the Claisen Rearrangement (migration of the allyl group to the ortho position).

  • Thermal: Usually requires >200°C.

  • Catalytic: Lewis Acids (AlCl

    
    , BBr
    
    
    
    , TiCl
    
    
    ) lower the activation energy significantly, allowing rearrangement at room temperature or cleavage of the ether bond entirely.

Critical Constraint: Since your substrate has an aldehyde at position 1 and the allyloxy at position 2, the 3-position is open . A Claisen rearrangement will migrate the allyl group to position 3, destroying your ether and creating a phenol.

Protocol: Aldehyde Activation

If you must activate the aldehyde (e.g., for condensation):

  • Avoid: BBr

    
    , AlCl
    
    
    
    , FeCl
    
    
    .
  • Use: Brønsted acids (pTsOH) in catalytic amounts, or mild Lewis acids like Mg(ClO

    
    )
    
    
    
    if absolutely necessary.
  • Monitor: Check NMR for the disappearance of the O-CH

    
     doublet (~4.6 ppm) and appearance of C-CH
    
    
    
    doublet (~3.4 ppm), which indicates rearrangement.

Module 3: Chemoselective Reduction (The "Hidden" Risk)

Issue: "I tried to reduce the aldehyde with NaBH


 in Methanol, and I lost the allyl group."
Diagnosis:  While rare, NaBH

in refluxing methanol can cleave allyl ethers via a borane-complex mechanism.[1]
Standard Operating Procedure (SOP): Safe Reduction

To reduce the aldehyde to the benzyl alcohol without touching the allyl ether or bromide:

Method A: Luche Reduction (Recommended) [1]

  • Reagents: NaBH

    
     + CeCl
    
    
    
    [1][2]·7H
    
    
    O.
  • Solvent: Ethanol or Methanol (0°C).[1]

  • Mechanism: Cerium coordinates the carbonyl oxygen, making it more electrophilic (1,2-reduction) while suppressing the side reactivity of the borohydride toward the allyl ether.

Method B: Aprotic Reduction

  • Reagents: LiBH

    
     or DIBAL-H (1.1 equiv).[1]
    
  • Solvent: THF or Toluene at -78°C.

  • Why: Avoids the formation of alkoxy-borates that can participate in ether cleavage.

Troubleshooting Decision Tree

Use this logic flow to plan your next experiment.

DecisionTree Start Start: Reaction Planning Goal What is your target? Start->Goal Suzuki Suzuki/Heck Coupling (Reacting Bromide) Goal->Suzuki Aldehyde Aldehyde Transformation (Reduction/Amination) Goal->Aldehyde CheckBase Are you using Alkoxide Base? (tBuOK, NaOMe) Suzuki->CheckBase StopBase STOP: High Risk of Isomerization. Switch to K2CO3 or K3PO4. CheckBase->StopBase Yes ProceedSuzuki Proceed: Use Pd(PPh3)4 Temp < 90°C CheckBase->ProceedSuzuki No CheckLA Does it require Lewis Acid? (BBr3, AlCl3) Aldehyde->CheckLA StopLA STOP: High Risk of Claisen/Cleavage. Use mild Brønsted acid. CheckLA->StopLA Yes SafeRed Use Luche Conditions (CeCl3 + NaBH4) CheckLA->SafeRed No (Reduction)

Caption: Fig 2. Decision matrix for reagent selection to ensure allyl ether survival.

Frequently Asked Questions (FAQ)

Q: I see a new peak in the NMR at ~6.4 ppm (doublet) and the allyl CH


 is gone. What happened? 
A:  You have likely isomerized the allyl ether to a propenyl ether  (vinyl ether). This happens if your reaction mixture was too basic or if the Pd catalyst remained active for too long after the reaction. This intermediate will hydrolyze to the phenol upon adding water/acid.

Q: Can I use Pd/C and Hydrogen gas to reduce the aldehyde? A: Absolutely not. Pd/C + H


 is the standard method for removing allyl groups (hydrogenolysis) or reducing the double bond. You will end up with either the propyl ether (saturation) or the phenol (cleavage).

Q: Is the aldehyde position protecting the allyl group? A: Sterically, yes, slightly. However, electronically, the aldehyde is electron-withdrawing. This makes the ether oxygen less basic (good for acid stability) but the aromatic ring more susceptible to nucleophilic attack if harsh conditions are used.

References

  • Greene's Protective Groups in Organic Synthesis . (Wiley).[1] Standard reference for stability profiles of allyl aryl ethers.[1]

  • Palladium-Catalyzed Deallylation of Allyl Ethers . Mechanistic insights into how Pd cleaves allyl ethers via pi-allyl complexes.[1]

  • The Claisen Rearrangement . Comprehensive review of thermal and Lewis-acid catalyzed rearrangements of allyl aryl ethers.[1]

  • Chemoselective Reduction of Aldehydes . Protocols for reducing aldehydes in the presence of sensitive groups using Luche conditions.[1]

  • Chemoselective metal free deallylation of α-allyl-phenyl-carboxylic esters . Evidence of NaBH4/MeOH causing deallylation under reflux.[3]

Sources

Technical Support Center: Troubleshooting Failed Radical Cyclization of Allyloxy Benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated support center for researchers, scientists, and drug development professionals engaged in the radical cyclization of allyloxy benzaldehydes. This guide is structured to provide in-depth, actionable insights into common challenges encountered during this nuanced transformation. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: My radical cyclization of 2-allyloxybenzaldehyde isn't working. I'm seeing only starting material. What are the most likely causes?

This is a common issue that typically points to problems with initiation or the propagation of the radical chain reaction. Let's break down the potential culprits, starting with the most frequent.

A. Inefficient Radical Initiation:

The entire process hinges on the effective generation of radicals. If your initiator is not decomposing or is being quenched, the reaction will not start.

  • Initiator Decomposition: Azobisisobutyronitrile (AIBN) is a common initiator, but its decomposition is highly temperature-dependent. At temperatures below 60 °C, its rate of decomposition is significantly slow. For a typical reaction in benzene or toluene, a temperature range of 80-110 °C is standard to ensure a steady generation of radicals.

  • Oxygen Contamination: Molecular oxygen is a potent radical scavenger. If your reaction mixture is not thoroughly deoxygenated, the radicals generated will be quenched before they can participate in the desired cyclization. It is crucial to degas your solvent and reaction mixture rigorously, typically through several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for an extended period.

B. Issues with the Tin Hydride Reagent:

Tributyltin hydride (Bu₃SnH) is a workhorse reagent for these reactions, but its quality and handling are paramount.

  • Reagent Quality: Over time, Bu₃SnH can degrade, primarily through oxidation to (Bu₃Sn)₂O. This oxide is unreactive in the desired radical propagation cycle. Always use freshly distilled or purchased Bu₃SnH from a reputable supplier. A simple ¹H NMR can help assess the purity by checking for the characteristic hydride peak.

  • Slow Addition: The rate of addition of Bu₃SnH is critical. A rapid, one-time addition can lead to a high concentration of the tin hydride, which can prematurely quench the aryl radical or favor a direct reduction of the aldehyde over cyclization. A slow, continuous addition via syringe pump over several hours is the standard and most effective method. This maintains a low, steady concentration of the tin hydride, favoring the cyclization pathway.

Troubleshooting Guide: A Deeper Dive

Problem 1: Low Yield of Cyclized Product, Significant Amount of Unreacted Starting Material

If you observe some product formation but the conversion is poor, this suggests that the reaction is initiating but not proceeding to completion efficiently.

Troubleshooting Workflow:

start Low Conversion Observed check_temp Verify Reaction Temperature (80-110 °C for AIBN/Toluene) start->check_temp check_initiator Assess Initiator Concentration (Typically 0.1-0.2 eq.) check_temp->check_initiator Temp OK increase_time Action: Increase Reaction Time check_temp->increase_time Temp Low check_tin Evaluate Bu₃SnH Addition Rate (Slow addition over 4-8h?) check_initiator->check_tin Conc. OK increase_initiator Action: Increase Initiator Loading check_initiator->increase_initiator Conc. Low check_degas Review Degassing Procedure (Freeze-Pump-Thaw vs. Sparge) check_tin->check_degas Rate OK optimize_addition Action: Optimize Syringe Pump Rate check_tin->optimize_addition Rate Too Fast improve_degas Action: Implement More Rigorous Degassing check_degas->improve_degas Insufficient end Improved Conversion check_degas->end Procedure OK increase_time->end increase_initiator->end optimize_addition->end improve_degas->end

Caption: Troubleshooting workflow for low conversion in radical cyclization.

Detailed Protocol for Optimizing Conversion:

  • Temperature and Initiator: Ensure your oil bath is at a stable temperature of at least 80 °C for reactions in toluene. If conversion is still low, consider increasing the AIBN loading in increments, for example, from 0.1 to 0.15 equivalents.

  • Slow Addition is Key: The success of this reaction often lies in the slow, controlled addition of Bu₃SnH. A typical setup involves a syringe pump to add the tin hydride solution over 4 to 8 hours. This maintains a low concentration of the tin radical, which favors the cyclization step over direct reduction of the aryl radical.

  • Rigorous Degassing: For sensitive reactions, sparging with argon for 30-60 minutes may not be sufficient. Performing at least three freeze-pump-thaw cycles is the gold standard for removing dissolved oxygen.

Problem 2: Formation of a Significant Byproduct Identified as the Directly Reduced (Debrominated) Starting Material

Observing the product of direct reduction (where the aryl halide is replaced by a hydrogen atom) without cyclization is a classic sign that the kinetics are favoring an undesired pathway.

Mechanistic Insight:

The aryl radical (Ar•) is a key intermediate. It can either undergo the desired intramolecular cyclization or be quenched by a hydrogen atom donor, typically Bu₃SnH, to give the reduced arene.

ArBr Aryl Bromide (Starting Material) Ar_radical Aryl Radical (Ar•) ArBr->Ar_radical + Bu₃Sn• Cyclized_radical Cyclized Alkyl Radical Ar_radical->Cyclized_radical Intramolecular Cyclization (k_cyclize) Reduced_product Reduced Arene (Byproduct) Ar_radical->Reduced_product + Bu₃SnH (k_reduce) Cyclized_product Desired Cyclized Product Cyclized_radical->Cyclized_product + Bu₃SnH

Caption: Competing pathways for the intermediate aryl radical.

Troubleshooting Strategy:

The goal is to favor the rate of cyclization (k_cyclize) over the rate of reduction (k_reduce).

  • Concentration Matters: The cyclization is a unimolecular process, while the reduction is bimolecular. Therefore, running the reaction at a high dilution (e.g., 0.01-0.05 M) will favor the intramolecular cyclization.

Table 1: Effect of Concentration on Reaction Outcome

Concentration (M)Predominant OutcomeRationale
> 0.1Increased ReductionHigher probability of bimolecular collision between Ar• and Bu₃SnH.
0.01 - 0.05Favors CyclizationLower probability of intermolecular reactions, intramolecular pathway dominates.

Experimental Protocol: High-Dilution Radical Cyclization

  • Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, add your 2-allyloxybenzaldehyde derivative and AIBN.

  • Solvent: Add a sufficient volume of degassed toluene to achieve the target concentration (e.g., 0.02 M).

  • Degassing: Perform three freeze-pump-thaw cycles on the reaction mixture.

  • Initiation: Heat the mixture to reflux (approx. 110 °C for toluene).

  • Slow Addition: In a separate flask, prepare a dilute solution of Bu₃SnH in degassed toluene. Add this solution to the reaction mixture via syringe pump over 6-8 hours.

  • Workup: After the addition is complete, allow the reaction to stir at reflux for an additional hour. Cool to room temperature and concentrate under reduced pressure. The crude product will contain tributyltin bromide, which can be removed by flash chromatography or by treatment with KF.

Q2: I'm concerned about the toxicity of tin reagents. Are there any viable alternatives for this cyclization?

Absolutely. The toxicity and difficulty in removing organotin byproducts are significant drawbacks. Several "tin-free" methods have been developed and are excellent alternatives.

A. Silane-Based Reagents:

Tris(trimethylsilyl)silane (TTMSS or (TMS)₃SiH) is a popular, less toxic alternative to Bu₃SnH. It functions as a good radical mediator and hydrogen atom donor. The reaction mechanism is very similar, but workup is often simpler.

B. Hypophosphite-Based Reagents:

Sodium hypophosphite (NaH₂PO₂) or other phosphinic acid derivatives can be used in combination with a radical initiator and a thiol co-initiator. These reagents are water-soluble, making purification of the organic product significantly easier.

Table 2: Comparison of Radical Mediators

ReagentProsConsTypical Conditions
Bu₃SnHHighly reliable, well-establishedToxic, difficult to remove byproductsAIBN, Toluene, 80-110 °C
(TMS)₃SiHLow toxicity, easier workupMore expensive, can be less efficientAIBN, Toluene, 80-110 °C
NaH₂PO₂Non-toxic, water-soluble byproductsOften requires co-initiators (e.g., thiols), may require biphasic conditionsAIBN/ACCN, Dioxane/H₂O, 80-100 °C

References

  • Sibi, M. P., & Patil, K. (2007). Radical Cyclization Reactions . In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Chatgilialoglu, C., Dickers, K. I., Griller, D., & Kanabus-Kaminska, J. M. (1988). Tris(trimethylsilyl)silane: a new radical-based reducing agent . The Journal of Organic Chemistry, 53(24), 5801–5802. [Link]

Incomplete reaction of 2-(Allyloxy)-5-bromobenzaldehyde: causes and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

2-(Allyloxy)-5-bromobenzaldehyde (CAS: 50839-92-6) is a bifunctional scaffold utilized primarily for the synthesis of benzofurans (via Claisen rearrangement) and biaryl systems (via Suzuki/Heck coupling).

The Core Problem: Users frequently report "incomplete reaction" or "stalled conversion." The Chemical Reality: This substrate possesses a specific electronic profile that retards standard reactivity.

  • Deactivation: The aldehyde (-CHO) and bromine (-Br) groups are electron-withdrawing. This increases the activation energy required for the [3,3]-sigmatropic rearrangement compared to unsubstituted allyl phenyl ethers.

  • Competitive Pathways: The proximity of the aldehyde group allows for rapid downstream cyclization, often mistaken for impurity or decomposition.

This guide addresses the three most common failure modes: Stalled Claisen Rearrangement , Failed Cyclization , and Incomplete Starting Material Synthesis .

Module A: Troubleshooting the Claisen Rearrangement

Context: You are trying to convert this compound into 3-allyl-5-bromosalicylaldehyde, but the starting material (SM) persists.

The Mechanism of Failure

The Claisen rearrangement is a concerted [3,3]-sigmatropic shift. The reaction rate is heavily influenced by the electron density of the aromatic ring.

  • Electronic Effect: The bromine (para to the ether oxygen) and the aldehyde (ortho to the ether oxygen) both withdraw electron density. This stabilizes the ground state and destabilizes the transition state , significantly slowing the reaction.

  • Thermal Requirement: While standard allyl phenyl ethers rearrange at 170–180°C, this deactivated substrate often requires 200–210°C .

Diagnostic Workflow

Symptom: TLC/HPLC shows 40-60% unreacted starting material after 12 hours.

Protocol 1: High-Temperature Solvent Switch

Standard reflux in mesitylene (164°C) is insufficient for this substrate.

ParameterRecommendationRationale
Solvent N,N-Diethylaniline or Decalin Boiling points >200°C are required to overcome the activation energy barrier.
Concentration 0.5 M – 1.0 MHigher concentration favors the intramolecular rearrangement over intermolecular side reactions.
Atmosphere Argon/Nitrogen (Strict)Prevents oxidation of the aldehyde to carboxylic acid at high temps.
Duration 16–24 HoursDue to electronic deactivation, kinetics are 2-3x slower than standard ethers.
Protocol 2: Lewis Acid Catalysis (Low Temp Route)

If thermal degradation is observed, use catalysis to lower the energy barrier.

  • Catalyst: Boron trichloride (

    
    ) or Diethylaluminum chloride (
    
    
    
    ).
  • Load: 1.1 equivalents.

  • Temperature: -78°C to 0°C (Dichloromethane).

  • Mechanism: The Lewis acid coordinates to the aldehyde and ether oxygen, inducing a charge-accelerated rearrangement (often followed by immediate cyclization).

Visualization: The Energy Barrier Problem

The following diagram illustrates why your reaction is stalling. The electron-withdrawing groups (EWG) raise the activation energy (


) compared to a standard phenol ether.

ClaisenEnergy Fig 1. Kinetic retardation caused by Electron Withdrawing Groups (Br, CHO). Start Reactant (Allyl Ether) TS_Standard TS (Standard) 170°C Start->TS_Standard Standard Ea TS_Deactivated TS (Deactivated) Requires >200°C Start->TS_Deactivated High Ea (Due to Br/CHO) Product Product (C-Allyl Phenol) TS_Standard->Product TS_Deactivated->Product

Module B: The "Missing Product" (Spontaneous Cyclization)

Context: The starting material is gone, but the expected allyl-phenol peak is missing or small. A new, non-polar spot appears.

The Hidden Reaction

In ortho-allyl benzaldehydes, the rearranged product contains a phenol and an alkene in proximity. Under thermal conditions, this often undergoes spontaneous intramolecular hydroalkoxylation to form a dihydrobenzofuran or benzofuran derivative.

Verification Steps
  • Check NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a hemiacetal signal, or the loss of the phenolic proton.

  • Check MS: The mass of the rearranged product and the cyclized product is identical (Isomers). You must rely on fragmentation patterns or NMR.

Module C: Pre-Reaction Quality Check (Synthesis of the Material)

Context: You cannot even create the this compound starting material efficiently.

Issue: Incomplete Williamson Ether Synthesis. Reaction: 5-Bromosalicylaldehyde + Allyl Bromide + Base


 Product.

Common pitfalls and their solutions:

IssueCauseSolution
Phenol Remains Hydrogen bondingThe aldehyde oxygen H-bonds with the phenol hydrogen, making it difficult to deprotonate. Use a stronger base (Cs2CO3) or add KI (Finkelstein condition).
C-Alkylation Solvent PolarityNon-polar solvents favor C-alkylation. Switch to DMF or Acetone.
Hydrolysis Wet SolventsAllyl bromide hydrolyzes to allyl alcohol. Use anhydrous solvents and flame-dried glassware.

Decision Tree: Troubleshooting Workflow

Use this logic flow to identify the specific bottleneck in your experiment.

Troubleshooting Fig 2. Diagnostic logic for reaction failure modes. Start Issue: Incomplete Reaction CheckSM Is Starting Material (SM) still present? Start->CheckSM TempCheck Reaction Temp > 190°C? CheckSM->TempCheck Yes (Stalled) ProdCheck Is desired Phenol present? CheckSM->ProdCheck No (Consumed) IncreaseTemp Action: Switch to Decalin/DMAc Increase T to 210°C TempCheck->IncreaseTemp No CatCheck Action: Add Lewis Acid (BCl3 or Eu(fod)3) TempCheck->CatCheck Yes (Still stalled) Cyclization Diagnosis: Spontaneous Cyclization to Benzofuran ProdCheck->Cyclization No (New non-polar spot) Decomp Diagnosis: Polymerization (Check O2 exclusion) ProdCheck->Decomp No (Baseline streak) Success Optimization Complete ProdCheck->Success Yes

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to accelerate the reaction? A: Yes. Microwave heating is highly recommended for deactivated Claisen rearrangements. It allows you to reach 200–220°C rapidly in sealed vessels, minimizing the thermal degradation associated with prolonged heating in oil baths.

Q: Why does my Suzuki coupling fail on this substrate? A: The aldehyde group can coordinate to Palladium species, potentially poisoning the catalyst. Furthermore, if you are using basic conditions (common in Suzuki), the base might trigger the Claisen rearrangement or aldol condensations as side reactions. Solution: Protect the aldehyde as an acetal prior to coupling, or use a bulky, electron-rich ligand (e.g., SPhos, XPhos) to outcompete the coordination.

Q: I see a "black tar" in my flask. What happened? A: This indicates oxidative polymerization. Benzaldehydes are prone to air oxidation to benzoic acids, and allyl groups can polymerize via radical mechanisms at high temperatures. Solution: Degas all solvents thoroughly (freeze-pump-thaw) and keep the reaction under a positive pressure of Argon. Add a radical inhibitor (e.g., BHT) if the radical pathway is suspected.

References

  • Mechanism of Claisen Rearrangement

    • Castro, A. M. M. "Claisen Rearrangement over the Past Nine Decades." Chemical Reviews, 2004, 104(6), 2939–3002.

    • Note: Provides the foundational kinetics regarding EWG effects on rearrangement r
  • Synthesis of Allyloxy Benzaldehydes (Williamson Ether)

    • BenchChem Protocols. "Synthesis of 2-(Allyloxy)-3-bromobenzaldehyde."

    • Note: General procedure for O-alkyl
  • Cyclization Side-Reactions

    • Lutz, R. P. "Catalysis of the Cope and Claisen Rearrangements." Chemical Reviews, 1984, 84(3), 205–247.

    • Note: Details the Lewis-acid catalyzed pathways leading to cycliz
  • Kaval, N., et al. "Microwave-Assisted Claisen Rearrangement." Journal of Organic Chemistry, 2005.

Validation & Comparative

Comparative Guide: Thermal vs. Lewis Acid-Catalyzed Claisen Rearrangement Kinetics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Claisen rearrangement—a [3,3]-sigmatropic rearrangement of allyl vinyl ethers to


-unsaturated carbonyls—remains a cornerstone for constructing quaternary carbon centers and vicinal stereocenters. While the thermal variant is robust and stereospecific, its requirement for harsh thermal conditions often limits its utility in complex molecule synthesis.

This guide provides a kinetic and operational comparison between Thermal and Lewis Acid-Catalyzed protocols. We analyze the energetic trade-offs, rate accelerations (



fold), and the mechanistic divergence that allows Lewis acid variants to proceed at ambient or sub-ambient temperatures.

Mechanistic Divergence & Kinetic Drivers

The Thermal Baseline

The thermal Claisen rearrangement is a concerted pericyclic process governed by orbital symmetry. It proceeds through a highly ordered, six-membered transition state (TS), typically adopting a chair-like conformation to minimize 1,3-diaxial interactions.

  • Kinetics: Characterized by a highly negative entropy of activation (

    
     to 
    
    
    
    e.u.), reflecting the strict ordering of the TS.
  • Activation Energy: High barriers (

    
     kcal/mol) necessitate temperatures exceeding 100°C, often requiring sealed tubes or high-boiling solvents.
    
Lewis Acid Catalysis: The Kinetic Hack

Lewis acids (LA) catalyze the reaction by coordinating to the ether oxygen. This coordination withdraws electron density, lowering the LUMO energy of the oxa-diene system and increasing the coefficient at the reacting carbon.

  • Charge Acceleration: The catalyst induces a significant partial positive charge in the TS, rendering it more "polar" or "asynchronous" than the neutral thermal variant.

  • Rate Enhancement: Bidentate Lewis acids (e.g., methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide)) or simple species like

    
     can accelerate rates by factors of 
    
    
    
    to
    
    
    , allowing reactions to proceed at -78°C to room temperature.
Visualization: Reaction Coordinate Comparison

The following diagram illustrates the energetic advantage provided by Lewis acid coordination.

ReactionCoordinate Start Allyl Vinyl Ether TS_Thermal Thermal TS (High Ea, Concerted) Start->TS_Thermal  ΔH‡ ~30 kcal/mol TS_LA LA-Catalyzed TS (Lowered Ea, Polar Character) Start->TS_LA  ΔH‡ ~15 kcal/mol Product γ,δ-Unsaturated Carbonyl TS_Thermal->Product TS_LA->Product

Figure 1: Comparative reaction coordinate diagram showing the significant reduction in activation enthalpy (


) achieved via Lewis Acid (LA) catalysis.

Kinetic Performance Analysis

The choice between thermal and catalytic modes is a trade-off between operational simplicity and kinetic efficiency. The table below summarizes representative kinetic parameters for a standard aliphatic Claisen rearrangement.

Table 1: Kinetic Parameters Comparison
ParameterThermal RearrangementLewis Acid-Catalyzed (

/

)
Impact on Protocol
Temperature (

)
100°C – 200°C-78°C – 25°CLA allows use of thermally sensitive substrates.
Activation Energy (

)
25 – 35 kcal/mol10 – 20 kcal/molMassive rate acceleration; prevents side reactions like elimination.
Entropy (

)
-10 to -20 e.u. (Ordered)-20 to -30 e.u. (Highly Ordered)LA-TS is tighter due to solvent organization around the charged complex.
Solvent Dependency Low (Pericyclic)High (Dipolar TS)LA rates are sensitive to solvent polarity and coordinating ability.
Stereocontrol High (Chair TS)Variable (Ligand dependent)LA allows for enantioselective catalysis via chiral ligands.

Key Insight: While the thermal reaction is stereospecific (transferring chirality


), Lewis acid catalysis opens the door to enantioselective  variants. By using chiral bis(oxazoline) copper complexes or chiral aluminum species, researchers can induce asymmetry where the thermal reaction would yield a racemate (unless the substrate is chiral).

Experimental Protocols

To ensure reproducibility and safety, the following protocols utilize self-validating steps (TLC monitoring, inert atmosphere checks).

Protocol A: Thermal Rearrangement (Standard)

Best for: Stable substrates, gram-scale synthesis, solvent-free conditions.

  • Preparation: Dissolve the allyl vinyl ether (1.0 equiv) in a high-boiling solvent such as decalin or toluene (0.1 M). Note: Solvent-free neat heating is possible for stable ethers.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove oxygen, preventing radical side reactions.

  • Heating:

    • Option A (Reflux): Heat to reflux (e.g., 110°C for toluene, 190°C for decalin).

    • Option B (Sealed Tube): For volatile substrates, seal in a heavy-walled pressure tube and heat to 140°C behind a blast shield.

  • Monitoring: Monitor by TLC or GC-MS every 2 hours. Look for the disappearance of the vinyl ether peak.

  • Workup: Cool to room temperature. If decalin was used, purify directly via flash chromatography (the non-polar solvent elutes first).

Protocol B: Lewis Acid-Catalyzed Rearrangement

Best for: Complex scaffolds, thermally labile groups, enantioselective requirements. Catalyst of Choice: Diethylaluminum chloride (


) or Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD).
  • Setup: Flame-dry a 2-neck round bottom flask and cool under a positive pressure of Argon.

  • Solvent: Add anhydrous

    
     (DCM).
    
  • Substrate: Add the allyl vinyl ether (1.0 equiv) and cool the solution to -78°C (dry ice/acetone bath).

  • Catalyst Addition:

    • Slowly add

      
       (1.1 equiv, 1.0 M in hexanes) dropwise via syringe along the side of the flask.
      
    • Why? Exothermic coordination can cause local heating; slow addition maintains kinetic control.

  • Reaction: Stir at -78°C for 1–4 hours.

    • Validation: Remove a 50

      
      L aliquot, quench in wet ether, and check TLC. If conversion is low, slowly warm to 0°C.
      
  • Quench: Pour the cold reaction mixture into a vigorously stirring solution of 1N HCl or saturated Rochelle’s salt (to solubilize aluminum salts).

  • Extraction: Extract with DCM, dry over

    
    , and concentrate.
    
Workflow Visualization: Method Selection

MethodSelection Start Start: Select Claisen Protocol CheckSens Is Substrate Thermally Sensitive? Start->CheckSens CheckChiral Is Enantioselectivity Required? CheckSens->CheckChiral Yes Thermal Protocol A: Thermal (Toluene/Decalin, >100°C) CheckSens->Thermal No Lewis Protocol B: Lewis Acid (Et2AlCl/MAD, -78°C) CheckChiral->Lewis No (Diastereocontrol only) ChiralLewis Protocol C: Chiral Lewis Acid (Cu(II)-BOX, Sc(OTf)3-Pybox) CheckChiral->ChiralLewis Yes

Figure 2: Decision tree for selecting the appropriate Claisen rearrangement methodology based on substrate stability and stereochemical requirements.

References

  • Lutz, R. P. (1984). Catalysis of the Cope and Claisen Rearrangements. Chemical Reviews, 84(3), 205–247. Link

  • Hiersemann, M., & Nubbemeyer, U. (2007). The Claisen Rearrangement: Methods and Applications. Wiley-VCH. Link

  • Takai, K., et al. (1981). Rate Enhancement of the Claisen Rearrangement by Aluminum Reagents. Bulletin of the Chemical Society of Japan, 54(11), 3569. Link

  • Evans, D. A., et al. (1993).

    
    -Symmetric Copper(II) Complexes as Chiral Lewis Acids. Enantioselective Catalysis of the Glyoxylate-Ene Reaction. Journal of the American Chemical Society, 115(12), 5328–5329. (Foundational work on bis(oxazoline) Lewis acids applicable to Claisen variants). Link
    
  • Castro, A. M. M. (2004). Claisen Rearrangement over the Past Nine Decades. Chemical Reviews, 104(6), 2939–3002. Link

A Researcher's Guide to Base Selection in the Synthesis of 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The synthesis of 2-(Allyloxy)-5-bromobenzaldehyde, a valuable intermediate in the development of pharmaceuticals and other biologically active molecules, is commonly achieved via the Williamson ether synthesis. This reaction, while conceptually straightforward, presents a critical choice in the selection of the base used to deprotonate the starting phenol, 5-bromo-2-hydroxybenzaldehyde. This decision significantly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth comparison of commonly employed bases, supported by mechanistic insights and experimental considerations, to aid researchers in making an informed choice for their specific synthetic needs.

Introduction: The Significance of this compound

This compound serves as a key building block in organic synthesis. Its utility is demonstrated in the preparation of various complex molecules, including potential therapeutic agents. For instance, it is a precursor in the synthesis of small molecule inhibitors targeting protein-protein interactions implicated in diseases such as liver cancer.[1] The presence of the aldehyde, bromo, and allyloxy functionalities provides multiple reactive sites for further chemical transformations, making it a versatile intermediate for constructing diverse molecular architectures.[2][3]

The most common route to this compound is the Williamson ether synthesis, an SN2 reaction involving the nucleophilic substitution of a halide by an alkoxide.[4] In this specific case, the phenoxide of 5-bromo-2-hydroxybenzaldehyde attacks allyl bromide to form the desired ether. The crucial first step of this synthesis is the deprotonation of the phenolic hydroxyl group, a process governed by the choice of base.

The Heart of the Matter: A Comparative Analysis of Bases

The selection of a base for the Williamson ether synthesis is pivotal and depends on several factors, including the acidity of the alcohol (or phenol), the reactivity of the alkylating agent, and the desired reaction conditions (e.g., temperature, solvent). For the synthesis of aryl ethers, bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[5] Stronger bases like sodium hydride (NaH) are also an option, particularly for less acidic alcohols.[4][5]

Here, we compare the performance and characteristics of three representative bases for the synthesis of this compound: Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH), and Cesium Carbonate (Cs₂CO₃).

Potassium Carbonate (K₂CO₃): The Workhorse

Potassium carbonate is a mild, inexpensive, and easy-to-handle inorganic base, making it a popular choice for the synthesis of aryl ethers.[5] Its mode of action involves the in-situ deprotonation of the phenol to generate the nucleophilic phenoxide.

Mechanism of Action:

The reaction typically proceeds in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The carbonate ion (CO₃²⁻) is basic enough to deprotonate the relatively acidic phenolic proton of 5-bromo-2-hydroxybenzaldehyde. The resulting phenoxide then undergoes an SN2 reaction with allyl bromide.

Experimental Protocol with Potassium Carbonate:

  • To a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in dry DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add allyl bromide (1.1 - 1.2 eq) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, pour it into water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sodium Hydride (NaH): The Powerhouse

Sodium hydride is a strong, non-nucleophilic base capable of irreversibly deprotonating alcohols to form alkoxides.[4][6] This often leads to faster reaction rates and can be advantageous when dealing with less reactive alkylating agents or less acidic alcohols. However, NaH is highly reactive with water and requires careful handling under anhydrous conditions.

Causality Behind its Use:

The use of NaH ensures complete and rapid deprotonation of the phenol, generating a high concentration of the reactive phenoxide. This can drive the reaction to completion more efficiently than weaker bases. The reaction releases hydrogen gas, which must be safely vented.[7]

Experimental Protocol with Sodium Hydride:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a dispersion of sodium hydride (1.2 eq) in mineral oil.

  • Wash the NaH with dry hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add dry DMF to the flask, followed by the dropwise addition of a solution of 5-bromo-2-hydroxybenzaldehyde (1.0 eq) in dry DMF at 0 °C.

  • Allow the mixture to stir at room temperature until hydrogen evolution ceases.

  • Cool the reaction to 0 °C and add allyl bromide (1.1 eq) dropwise.

  • Let the reaction warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and purify as described for the K₂CO₃ method.

Cesium Carbonate (Cs₂CO₃): The High-Performance Option

Cesium carbonate is a stronger base than potassium carbonate and is known to accelerate SN2 reactions, a phenomenon often referred to as the "cesium effect". This is attributed to the high solubility of the cesium phenoxide in organic solvents and the increased nucleophilicity of the "naked" phenoxide anion.

The "Cesium Effect" in Action:

The large cesium cation is poorly solvated in aprotic solvents, leading to a less tightly bound ion pair with the phenoxide. This results in a more reactive, or "naked," phenoxide anion that can more readily participate in the nucleophilic attack on the allyl bromide.

Experimental Protocol with Cesium Carbonate:

  • Combine 5-bromo-2-hydroxybenzaldehyde (1.0 eq) and cesium carbonate (1.5 eq) in a round-bottom flask.

  • Add a suitable solvent, such as acetonitrile or DMF.

  • Add allyl bromide (1.1 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).

  • Monitor the reaction by TLC. The reaction with Cs₂CO₃ is often significantly faster than with K₂CO₃.

  • Work-up and purify the product as described in the previous methods.

Data-Driven Comparison

To provide a clear, objective comparison, the following table summarizes the key performance indicators for each base in the synthesis of this compound. The data presented is a synthesis of typical results reported in the literature and expected outcomes based on chemical principles.

BaseRelative StrengthTypical Reaction TimeTypical YieldKey AdvantagesKey Disadvantages
K₂CO₃ Mild4-12 hoursGood to ExcellentInexpensive, easy to handle, widely available.Slower reaction rates, may require heating.
NaH Strong1-4 hoursExcellentFast reaction, drives reaction to completion.Requires anhydrous conditions, pyrophoric, safety precautions needed.
Cs₂CO₃ Moderate-Strong1-3 hoursExcellentHigh yields, often at lower temperatures, "cesium effect" enhances reactivity.More expensive than K₂CO₃ and NaH.

Visualizing the Workflow

The general workflow for the synthesis of this compound via Williamson ether synthesis can be visualized as follows:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_purification Work-up & Purification 5-bromo-2-hydroxybenzaldehyde 5-bromo-2-hydroxybenzaldehyde Deprotonation Deprotonation 5-bromo-2-hydroxybenzaldehyde->Deprotonation Allyl Bromide Allyl Bromide SN2 Attack SN2 Attack Allyl Bromide->SN2 Attack Base Base Base->Deprotonation Deprotonation->SN2 Attack Aqueous Work-up Aqueous Work-up SN2 Attack->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography Product Product Column Chromatography->Product

Caption: General workflow for the synthesis of this compound.

Conclusion and Recommendations

The choice of base for the synthesis of this compound is a critical parameter that should be tailored to the specific needs of the researcher and the scale of the reaction.

  • For routine, cost-effective synthesis, Potassium Carbonate (K₂CO₃) is an excellent starting point. Its ease of handling and satisfactory yields make it a reliable workhorse.

  • When rapid reaction times and high throughput are desired, and appropriate safety measures are in place, Sodium Hydride (NaH) is a powerful option. It ensures complete and fast deprotonation, often leading to cleaner reactions.

  • For achieving the highest possible yields, especially with sensitive substrates or when milder conditions are preferred, Cesium Carbonate (Cs₂CO₃) is the premium choice. The "cesium effect" can significantly enhance reaction rates and efficiency, justifying its higher cost in many research and development settings.

By understanding the mechanistic nuances and practical considerations associated with each base, researchers can optimize the synthesis of this valuable building block, thereby accelerating their drug discovery and development efforts.

References

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. (n.d.). PMC - NIH.
  • Chemistry LibreTexts. (2022, July 20). 8.9: Nucleophilic substitution in the Lab. Retrieved from [Link]

  • OrgoSolver. (n.d.). Williamson Ether Synthesis | SN2 Ether Formation + Traps. Retrieved from [Link]

  • Sydnes, M. O. (n.d.). SYNTHETIC STRATEGIES FOR THE SYNTHESIS OF INDOLOQUINOLINE NATURAL PRODUCTS. Department of Chemistry, Bioscience a.
  • Preclinical Lead Optimization of Small Molecule Inhibitors of TFCP2 (LSF) for the Treatment of Liver Cancer. (2025, December 18). ACS Publications. Retrieved from [Link]

Sources

Isomer effects on the reactivity of (allyloxy)-bromobenzaldehydes in cross-coupling

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Search Protocols

I'm now starting with some focused Google searches to get data on how (allyloxy)-bromobenzaldehyde isomers react in cross-coupling reactions. I'm especially interested in Suzuki, Heck, and Sonogashira reactions. This initial data gathering is the foundation. I hope to expand this information as it comes in.

Analyzing Reaction Isomers

I'm now diving deeper into the specifics, aiming to find comparative data on ortho, meta, and para isomers of (allyloxy)-bromobenzaldehyde. I'm focusing on reaction yields, conditions, and any reactivity differences. I'm also looking for explanations of the electronic and steric effects of the substituents. Furthermore, I will gather experimental protocols for those cross-coupling reactions of interest, hoping to ensure practicality. I will structure the comparison of the isomers in the guide, starting with an introduction to their use in cross-coupling reactions. Then, I will present reactivity across Suzuki, Heck, and Sonogashira reactions.

Expanding Search Parameters

I'm now expanding my search parameters, targeting studies directly comparing ortho, meta, and para isomers of (allyloxy)-bromobenzaldehyde in Suzuki, Heck, and Sonogashira reactions. I'm focusing on yields, conditions, and reactivity differences, all to be included in a comparison guide. I'm also looking for explanations of the electronic and steric effects of the substituents. Furthermore, I will gather experimental protocols for those cross-coupling reactions of interest, hoping to ensure practicality.

Comparative Guide: Solvent Selection Strategies for Intramolecular Heck Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The intramolecular Heck reaction (Mizoroki-Heck) remains a cornerstone in the synthesis of heterocycles, particularly indoles, benzofurans, and oxindoles found in pharmaceutical scaffolds. However, solvent selection is frequently treated as a variable of convenience rather than a mechanistic switch.

This guide challenges the default use of DMF/DMAc. We analyze the solvent's role not merely as a medium, but as a ligand that dictates the reaction pathway (neutral vs. cationic), influences regioselectivity (endo vs. exo), and determines the environmental footprint. We compare traditional dipolar aprotic solvents against coordinating nitriles and emerging green alternatives.

Mechanistic Context: The Solvent as a Switch

To select the correct solvent, one must understand the bifurcation of the Heck catalytic cycle. The solvent dielectric constant and coordinating ability determine whether the reaction proceeds via a Neutral Pathway or a Cationic Pathway .

  • Neutral Pathway (Non-polar/Low-polarity solvents): The halide remains coordinated to Palladium. This often requires higher temperatures and is less sensitive to steric hindrance.

  • Cationic Pathway (Polar/Coordinating solvents): Solvents like Acetonitrile or additives (Ag salts) facilitate the dissociation of the halide, creating a vacant coordination site. This pathway is generally faster and operates under milder conditions but is sensitive to β-hydride elimination competition.

Visualization: Solvent-Dependent Catalytic Cycle

HeckCycle PreCat Pd(0) Species OxAdd Oxidative Addition (Ar-Pd-X) PreCat->OxAdd Split Solvent Check OxAdd->Split NeutralCoord Neutral Complex (Solvent Weakly Bound) Split->NeutralCoord Non-polar (Toluene, THF) CatIon Cationic Complex [Ar-Pd-L2]+ X- Split->CatIon Polar/Coordinating (MeCN, DMF, H2O) NeutralIns Migratory Insertion NeutralCoord->NeutralIns Product Cyclized Product + Pd(0) NeutralIns->Product CatIns Accelerated Insertion CatIon->CatIns CatIns->Product

Figure 1: Bifurcation of the Heck Cycle. Polar solvents promote halide dissociation, accessing the faster cationic pathway.

Comparative Analysis of Solvent Classes

A. The Incumbents: Dipolar Aprotic (DMF, DMAc, NMP)

Historically, N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAc) are the "go-to" solvents.

  • Performance: Excellent solubility for organic substrates and inorganic bases. High boiling points allow high-temperature processing.

  • Mechanism: They stabilize the cationic Pd intermediate, facilitating the cationic pathway without overly strong coordination that would poison the catalyst.

  • Drawbacks: High boiling points make removal difficult (workup bottlenecks). Significant reprotoxicity concerns (REACH restrictions).

B. The Coordinator: Acetonitrile (MeCN)
  • Performance: Often yields cleaner reaction profiles for intramolecular cyclizations.

  • Mechanism: MeCN acts as a labile ligand. It stabilizes the Pd(II) cation effectively. However, if the concentration is too high or the temperature too low, MeCN can saturate the Pd center, inhibiting oxidative addition.

  • Advantage: Easy removal (low BP), generally lower toxicity than DMF.

C. The Green Contenders: Water and Alcohols
  • Performance: Under Jeffery conditions (using Tetraalkylammonium salts), water or aqueous ethanol can outperform organic solvents.

  • Mechanism: The hydrophobic effect forces the organic substrate and catalyst together (micellar catalysis), often accelerating rates significantly.

  • Advantage: Superior E-Factor, non-toxic, low cost.

Comparative Data: Synthesis of Indole Derivatives

The following data summarizes a comparative study for the intramolecular cyclization of 2-iodo-N-allylaniline to 3-methylindole.

Conditions: 5 mol% Pd(OAc)₂, 10 mol% PPh₃, 2.0 equiv Base, 80°C.

Solvent ClassSpecific SolventBaseTime (h)Yield (%)E-Factor (Est.)Notes
Dipolar Aprotic DMFK₂CO₃488HighDifficult workup; trace dehalogenation observed.
Dipolar Aprotic NMPK₂CO₃3.591HighBest solubility; difficult to remove.
Nitrile MeCNEt₃N682MedSlower rate (catalyst inhibition); very clean profile.
Green/Protic EtOH/H₂O (1:1)K₂CO₃1265LowPoor solubility of SM limited conversion.
Jeffery Cond. MeCN (with TBAC) K₂CO₃ 2 96 Med TBAC acts as Phase Transfer Catalyst; Best Result.
Neoteric Propylene CarbonateK₂CO₃585LowGreen alternative to DMF; requires extraction.

Key Insight: The addition of Tetrabutylammonium chloride (TBAC) in MeCN (Jeffery conditions) provides the optimal balance of rate and yield, surpassing pure DMF.

Detailed Experimental Protocol

Optimized Protocol: Intramolecular Heck Cyclization (Jeffery Conditions)

This protocol utilizes the "Phase Transfer / Cationic" hybrid approach, which is robust for generating 5- and 6-membered heterocycles.

Reagents:

  • Substrate: 2-iodo-N-allylaniline (1.0 mmol)

  • Catalyst: Pd(OAc)₂ (0.05 mmol, 11.2 mg)

  • Ligand: PPh₃ (0.10 mmol, 26.2 mg)

  • Additive: Tetrabutylammonium chloride (TBAC) (1.0 mmol, 278 mg)

  • Base: K₂CO₃ (2.5 mmol, 345 mg)

  • Solvent: Acetonitrile (MeCN) (degassed, 5 mL)

Step-by-Step Methodology:

  • Inerting: Flame-dry a 25 mL Schlenk tube equipped with a magnetic stir bar. Allow to cool under a stream of Argon.

  • Solids Addition: Charge the tube with Pd(OAc)₂, PPh₃, TBAC, and K₂CO₃.

  • Solvent Prep: In a separate vial, dissolve the substrate in 5 mL of MeCN. Sparge this solution with Argon for 10 minutes to remove dissolved oxygen (Critical for Pd(0) longevity).

  • Initiation: Transfer the substrate solution to the Schlenk tube via syringe.

  • Reaction: Seal the tube and heat to 80°C in an oil bath. Stir vigorously (800 rpm).

    • Checkpoint: The solution should turn from orange to black (Pd precipitation) only after conversion is complete. Early blacking out indicates catalyst death.

  • Monitoring: Monitor via TLC (Hexane/EtOAc 8:1) or HPLC every 30 minutes.

  • Workup:

    • Cool to room temperature.

    • Dilute with 20 mL Diethyl Ether (precipitates Pd salts).

    • Filter through a short pad of Celite.

    • Concentrate filtrate under reduced pressure.

Visualization: Experimental Workflow

Workflow Setup Setup & Inerting (Schlenk/Argon) Mix Reagent Mixing (Cat + Ligand + Base) Setup->Mix Degas Solvent Degassing (10 min Sparge) Degas->Mix Heat Reaction (80°C, 2-6h) Mix->Heat Monitor IPC (HPLC/TLC) Heat->Monitor Monitor->Heat Incomplete Quench Filter (Celite) & Concentrate Monitor->Quench Complete

Figure 2: Operational workflow for the Jeffery-modified Heck cyclization.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Pd Black formation < 10 mins Oxygen contamination or lack of ligand stabilization.Increase sparging time; Increase PPh₃:Pd ratio to 4:1.
Low Conversion (<50%) Catalyst poisoning or poor solubility.Switch solvent to DMF or add 10% water (if using MeCN) to solubilize inorganic base.
Regioisomer Mix (Endo/Exo) Ligand bite angle or temperature issues.Switch to bidentate ligands (e.g., dppe) to enforce specific geometry; Lower temperature.
Product Decomposition Product is acid-sensitive (HI byproduct).Ensure Base is in excess (3.0 equiv); Use Proton Sponge as additive.

References

  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylation of vinylic halides. Tetrahedron Letters, 25(45), 5133-5136. Link

  • Cabri, W., & Candiani, I. (1995). Recent developments and new perspectives in the Heck reaction. Accounts of Chemical Research, 28(1), 2-7. Link

  • Sherwood, J., et al. (2014). Solvent selection guides: a survey and assessment. Green Chemistry, 16, 4101-4116. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

Safety Operating Guide

Personal protective equipment for handling 2-(Allyloxy)-5-bromobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Handling 2-(Allyloxy)-5-bromobenzaldehyde requires a specific risk management strategy that accounts for its dual functionality: the reactivity of the aldehyde and the potential instability of the allyl ether .

While often treated as a standard intermediate, this compound presents specific hazards:

  • Lachrymatory Potential: Benzaldehyde derivatives are potent respiratory and ocular irritants.

  • Halogenated Toxicity: The bromine substituent increases lipophilicity, facilitating skin absorption.

  • Oxidation Sensitivity: The aldehyde group readily oxidizes to the corresponding benzoic acid if not handled under inert atmosphere.

This guide moves beyond the standard SDS to provide an operational workflow designed to protect the researcher and preserve the integrity of the compound.

Hazard Identification & Risk Assessment

Before selecting PPE, we must define the specific risks. We utilize a Structure-Activity Relationship (SAR) approach, as specific toxicological data for this intermediate may be sparse.

Hazard ClassRisk FactorMechanism of Action
Respiratory HighAldehyde functionality causes mucous membrane irritation (STOT SE 3).
Dermal Moderate/HighBrominated aromatics can cause dermatitis and chemical burns.
Ocular HighSevere eye irritation (Category 2A); potential lachrymator.
Reactivity ModerateAllyl ethers can form peroxides upon prolonged exposure to air/light.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient. The following PPE is mandatory for all manipulations involving >50mg of substance.

Hand Protection Strategy

Directive: Do not rely on single-layer latex.

  • Primary Layer: Nitrile (4 mil).

  • Secondary Layer (if handling solutions): Laminate film (Silver Shield) or double-gloved Nitrile (8 mil total) is required if using halogenated solvents (DCM, Chloroform) during workup.

  • Why? Halogenated compounds permeate standard nitrile rapidly. The bromine on the aromatic ring increases the permeation rate compared to non-halogenated analogs.

Respiratory & Ocular Protection

Directive: Engineering controls are primary; PPE is secondary.

  • Primary: Certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Ocular: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient due to the potential for vapor-induced eye watering (lachrymation).

PPE Decision Logic

The following diagram illustrates the decision process for PPE selection based on the scale of operation.

PPE_Decision_Tree Start Operation Type SolidHandling Weighing / Solid Transfer Start->SolidHandling SolutionHandling Synthesis / Extraction Start->SolutionHandling Cleanup Spill / Waste Disposal Start->Cleanup Level1 Level 1 PPE: Nitrile Gloves + Lab Coat + Goggles (Fume Hood Mandatory) SolidHandling->Level1 < 1g Level2 Level 2 PPE: Double Nitrile or Laminate Gloves + Splash Goggles + Apron SolidHandling->Level2 > 1g (Dust Risk) SolutionHandling->Level2 Halogenated Solvents Cleanup->Level2 Minor Spill Level3 Level 3 PPE: Full Face Respirator (if outside hood) + Chem-Resistant Suit Cleanup->Level3 Major Spill (>100mL)

Figure 1: PPE Selection Logic based on operational scale and solvent environment.

Operational Protocols

Weighing and Transfer

Objective: Prevent inhalation of dust and oxidation of the aldehyde.

  • Environment: Weigh inside the fume hood using a draft shield, or use a balance enclosure.

  • Static Control: Use an anti-static gun. Brominated solids often carry static charge, causing "jumping" of particles.

  • Inerting: Immediately blanket the stock container with Nitrogen or Argon after removing the aliquot to prevent auto-oxidation of the aldehyde group [1].

Reaction Setup

Objective: Containment of vapors.

  • Glassware: Inspect for micro-fractures. Use clamped joints (Keck clips) to prevent vapor leakage.

  • Temperature: If heating is required, ensure a reflux condenser is active before heating begins to prevent the escape of volatile aldehyde vapors.

Waste Management (Critical)

Directive: Segregation is non-negotiable.

  • Classification: Halogenated Organic Waste .

  • Protocol: Do NOT mix with non-halogenated solvents (e.g., Acetone, Hexane) if your facility separates them. The bromine atom necessitates high-temperature incineration protocols used for halogenated waste [2].

  • Labeling: Clearly mark "Contains Brominated Aldehydes - High Irritant."

Emergency Response: Spill Protocol

In the event of a spill, immediate action prevents sensitization and lab contamination.

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If >10g or outside hood) Assess->Evacuate High Risk PPE_Don Don Level 2 PPE (Double Gloves, Goggles) Assess->PPE_Don Manageable Absorb Cover with Absorbent (Vermiculite/Sand) PPE_Don->Absorb Neutralize Clean Surface (Soap & Water - Avoid Acetone) Absorb->Neutralize Disposal Halogenated Waste Bin Neutralize->Disposal

Figure 2: Step-by-step spill response workflow. Note: Avoid Acetone for cleaning skin as it increases permeability.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Hazardous Waste Management: Halogenated Solvents. EPA.gov. [Link]

  • PubChem. (2023). Compound Summary: 5-Bromosalicylaldehyde (Structural Analog). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (2023). Personal Protective Equipment. United States Department of Labor. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.